molecular formula C25H20F3N5O2 B1667046 AMG-Tie2-1 CAS No. 870223-96-4

AMG-Tie2-1

Katalognummer: B1667046
CAS-Nummer: 870223-96-4
Molekulargewicht: 479.5 g/mol
InChI-Schlüssel: ZVIWALRWYYSHSU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

AMG-Tie2-1 is an inhibitor of tunica interna endothelial cell kinase 2 (Tie2) and VEGF receptor 2 (VEGFR2) with IC50 values of 1 and 3 nM, respectively, in a homogenous time-resolved fluorescence (HTRF) assay. It inhibits angiopoietin 1-induced Tie2 autophosphorylation in EA. hy926 human endothelial cells (IC50 = 10 nM).>This compound is an inhibitor of tunica interna endothelial cell kinase 2 (Tie2) and VEGF receptor 2 (VEGFR2).

Eigenschaften

IUPAC Name

4-methyl-3-[3-[2-(methylamino)pyrimidin-4-yl]pyridin-2-yl]oxy-N-[3-(trifluoromethyl)phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20F3N5O2/c1-15-8-9-16(22(34)32-18-6-3-5-17(14-18)25(26,27)28)13-21(15)35-23-19(7-4-11-30-23)20-10-12-31-24(29-2)33-20/h3-14H,1-2H3,(H,32,34)(H,29,31,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVIWALRWYYSHSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F)OC3=C(C=CC=N3)C4=NC(=NC=C4)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20F3N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20582974
Record name 4-Methyl-3-({3-[2-(methylamino)pyrimidin-4-yl]pyridin-2-yl}oxy)-N-[3-(trifluoromethyl)phenyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20582974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

479.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

870223-96-4
Record name 4-Methyl-3-({3-[2-(methylamino)pyrimidin-4-yl]pyridin-2-yl}oxy)-N-[3-(trifluoromethyl)phenyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20582974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of AMG-Tie2-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of AMG-Tie2-1, a potent inhibitor of the Tie2 and VEGFR2 receptor tyrosine kinases. The information is curated for researchers, scientists, and professionals in the field of drug development to facilitate a deeper understanding of its therapeutic potential and the underlying biological pathways it modulates.

Core Mechanism of Action

This compound is a small molecule inhibitor that targets two key receptor tyrosine kinases involved in angiogenesis: Tie2 (tunica interna endothelial cell kinase 2) and VEGFR2 (vascular endothelial growth factor receptor 2). By inhibiting these receptors, this compound disrupts the signaling pathways crucial for the formation of new blood vessels, a process frequently exploited by tumors for their growth and metastasis.

The Tie2 receptor and its ligands, angiopoietin-1 (Ang1) and angiopoietin-2 (Ang2), play a critical role in vascular development and stability. Ang1 typically acts as an agonist, promoting vessel maturation and quiescence. In contrast, Ang2, which is often upregulated in tumor microenvironments, can act as a context-dependent antagonist or partial agonist, leading to vascular destabilization and facilitating angiogenesis. This compound's inhibition of Tie2 phosphorylation directly interferes with the signaling initiated by these ligands.

Simultaneously, by inhibiting VEGFR2, this compound blocks the signaling cascade initiated by VEGF, a potent pro-angiogenic factor. This dual inhibition of both the Tie2 and VEGF pathways provides a multi-pronged approach to suppressing angiogenesis.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and related molecules targeting the angiopoietin/Tie2 pathway.

Compound Target(s) IC50 (nM) Assay Type Reference
This compoundTie21Homogeneous Time-Resolved Fluorescence (HTRF)[1][2]
VEGFR23Homogeneous Time-Resolved Fluorescence (HTRF)[1][2]
Tie2 Autophosphorylation10EA.hy926 human endothelial cells[1][2]
AMG 386 (Trebananib)Ang10.9Not Specified[3]
Ang20.023Not Specified[3]
AMG 780Ang14.5Not Specified[4][5]
Ang20.06Not Specified[4][5]

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways affected by this compound.

Tie2_Signaling_Pathway cluster_ligands Ligands cluster_receptor Receptor cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response Ang1 Angiopoietin-1 (Ang1) Tie2 Tie2 Receptor Ang1->Tie2 Ang2 Angiopoietin-2 (Ang2) Ang2->Tie2 (Context-dependent antagonist/agonist) PI3K PI3K Tie2->PI3K MAPK MAPK Tie2->MAPK Akt Akt PI3K->Akt FOXO1 FOXO1 Akt->FOXO1 eNOS eNOS Akt->eNOS Survival Endothelial Cell Survival & Quiescence Akt->Survival Permeability Vascular Permeability Akt->Permeability ERK ERK MAPK->ERK Migration Migration ERK->Migration

Caption: The Tie2 signaling pathway is activated by Angiopoietin-1 (Ang1), leading to downstream activation of PI3K/Akt and MAPK/ERK pathways, which regulate endothelial cell survival, migration, and vascular permeability. Angiopoietin-2 (Ang2) can act as a context-dependent antagonist or partial agonist.

AMG_Tie2_1_MOA cluster_drug Drug cluster_receptors Receptors cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response AMG_Tie2_1 This compound Tie2 Tie2 Receptor AMG_Tie2_1->Tie2 Inhibition VEGFR2 VEGFR2 AMG_Tie2_1->VEGFR2 Inhibition Tie2_pathway Tie2 Signaling (PI3K/Akt, MAPK/ERK) Tie2->Tie2_pathway VEGFR2_pathway VEGFR2 Signaling VEGFR2->VEGFR2_pathway Angiogenesis Inhibition of Angiogenesis Tie2_pathway->Angiogenesis VEGFR2_pathway->Angiogenesis

Caption: this compound inhibits both the Tie2 and VEGFR2 receptors, leading to the blockade of their respective downstream signaling pathways and resulting in the inhibition of angiogenesis.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay for Kinase Inhibition

This assay is used to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

Protocol:

  • Reagents and Materials:

    • Recombinant Tie2 or VEGFR2 kinase domain.

    • Biotinylated peptide substrate.

    • ATP.

    • Europium cryptate-labeled anti-phosphotyrosine antibody.

    • Streptavidin-XL665.

    • Assay buffer (e.g., 50 mM HEPES pH 7.0, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20).

    • 384-well low-volume microplates.

    • HTRF-compatible plate reader.

  • Procedure:

    • Prepare serial dilutions of this compound in DMSO and then dilute in assay buffer.

    • Add the kinase, biotinylated peptide substrate, and this compound (or vehicle control) to the microplate wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding a detection mixture containing EDTA, europium cryptate-labeled anti-phosphotyrosine antibody, and streptavidin-XL665.

    • Incubate the plate for 60 minutes at room temperature to allow for antibody binding.

    • Read the plate on an HTRF reader, measuring the emission at 620 nm (cryptate) and 665 nm (XL665).

    • The HTRF ratio (665 nm / 620 nm) is proportional to the amount of phosphorylated substrate.

    • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a four-parameter logistic equation.

Cellular Autophosphorylation Assay

This assay measures the ability of a compound to inhibit the ligand-induced autophosphorylation of a receptor tyrosine kinase in a cellular context.

Protocol:

  • Cell Culture:

    • Culture EA.hy926 human endothelial cells in appropriate media (e.g., DMEM supplemented with 10% FBS).

  • Procedure:

    • Seed cells in 96-well plates and grow to confluence.

    • Starve the cells in serum-free media for 4-6 hours prior to the experiment.

    • Pre-incubate the cells with various concentrations of this compound or vehicle control for 1-2 hours.

    • Stimulate the cells with a specific ligand (e.g., Angiopoietin-1 for Tie2) for a short period (e.g., 10-15 minutes) at 37°C.

    • Aspirate the media and lyse the cells in a lysis buffer containing protease and phosphatase inhibitors.

    • Determine the level of phosphorylated Tie2 and total Tie2 in the cell lysates using a sandwich ELISA or Western blotting.

    • For ELISA, coat a plate with a capture antibody for total Tie2. Add cell lysates, followed by a detection antibody for phosphorylated Tie2 (e.g., anti-phospho-Tie2 [Tyr992]) and a secondary HRP-conjugated antibody.

    • For Western blotting, separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against phosphorylated Tie2 and total Tie2.

    • Quantify the signal and calculate the percent inhibition of autophosphorylation at each drug concentration to determine the IC50 value.

Experimental Workflow Diagram

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Models cluster_endpoints Experimental Endpoints HTRF HTRF Kinase Assay (IC50 for Tie2 & VEGFR2) Cell_Assay Cellular Autophosphorylation Assay (IC50 in Endothelial Cells) HTRF->Cell_Assay Confirms cellular activity Xenograft Tumor Xenograft Models (e.g., Colo205) Cell_Assay->Xenograft Guides in vivo studies Tumor_Growth Tumor Growth Inhibition Xenograft->Tumor_Growth Angiogenesis_Markers Reduction in Angiogenesis Markers (e.g., Microvessel Density) Xenograft->Angiogenesis_Markers PK_PD Pharmacokinetics & Pharmacodynamics Xenograft->PK_PD

Caption: A typical experimental workflow for characterizing an anti-angiogenic agent like this compound involves in vitro biochemical and cellular assays followed by in vivo efficacy studies in tumor models.

This guide provides a foundational understanding of the mechanism of action for this compound. Further research into the downstream effects on specific cell types within the tumor microenvironment and potential resistance mechanisms will continue to refine our knowledge of this and similar targeted therapies.

References

An In-depth Technical Guide to the AMG-Tie2-1 Signaling Pathway

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the AMG-Tie2-1 signaling pathway, tailored for researchers, scientists, and drug development professionals. This compound is a potent and selective small molecule inhibitor of the Tie2 receptor tyrosine kinase, a critical regulator of angiogenesis and vascular stability. This document details the mechanism of action of this compound, the downstream signaling cascades it modulates, and relevant experimental protocols for its characterization.

Core Concepts of the Angiopoietin-Tie2 Signaling Axis

The angiopoietin (Ang)-Tie2 signaling pathway is essential for the development and maturation of the vascular system. The key components of this pathway are the Tie2 receptor, a tyrosine kinase expressed predominantly on endothelial cells, and its ligands, the angiopoietins, primarily Angiopoietin-1 (Ang1) and Angiopoietin-2 (Ang2).

Ang1 binding to Tie2 promotes receptor phosphorylation, leading to the recruitment of downstream signaling molecules that mediate endothelial cell survival, migration, and the stabilization of blood vessels. Conversely, Ang2 often acts as a context-dependent antagonist of Ang1, promoting vascular destabilization and angiogenesis, particularly in the presence of vascular endothelial growth factor (VEGF).

This compound: A Dual Inhibitor of Tie2 and VEGFR2

This compound is a research compound identified as a highly potent inhibitor of Tie2 kinase activity. It also exhibits inhibitory activity against VEGFR2, another key receptor tyrosine kinase involved in angiogenesis. This dual inhibitory action suggests that this compound can block two critical pathways in tumor neovascularization.

Quantitative Data on this compound Inhibition

The inhibitory potency of this compound has been characterized through various in vitro assays. The following table summarizes the key quantitative data.

TargetAssay TypeIC50 (nM)Cell LineReference
Tie2Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay1-[1][2]
VEGFR2Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay3-[1][2]
Tie2 PhosphorylationCellular Assay10EA.hy926 human endothelial cells[1][2]

The this compound Signaling Pathway

This compound exerts its effects by directly inhibiting the kinase activity of the Tie2 receptor. This prevents the autophosphorylation of the receptor upon ligand binding, thereby blocking the initiation of downstream signaling cascades. The primary pathways affected are the PI3K/Akt and MAPK/ERK pathways.

AMG_Tie2_1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ang1 Angiopoietin-1 (Ang1) Tie2_receptor Tie2 Receptor Ang1->Tie2_receptor Binds PI3K PI3K Tie2_receptor->PI3K Activates Grb2 Grb2 Tie2_receptor->Grb2 Recruits Akt Akt PI3K->Akt Survival Cell Survival Vascular Stability Akt->Survival SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Migration ERK->Proliferation AMG_Tie2_1 This compound AMG_Tie2_1->Tie2_receptor Inhibits Phosphorylation

Diagram 1: this compound inhibits the Tie2 signaling pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections provide protocols for key experiments used to characterize the activity of this compound.

Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay for Tie2/VEGFR2 Inhibition

This assay quantitatively measures the inhibition of Tie2 or VEGFR2 kinase activity by this compound.

Materials:

  • Recombinant human Tie2 or VEGFR2 kinase domain

  • Biotinylated peptide substrate

  • ATP

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Europium-labeled anti-phosphotyrosine antibody

  • Streptavidin-XL665

  • This compound (or other test compounds)

  • 384-well low-volume microplates

  • HTRF-compatible plate reader

Procedure:

  • Prepare serial dilutions of this compound in DMSO and then dilute in assay buffer.

  • In a 384-well plate, add the test compound, recombinant kinase, and biotinylated peptide substrate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a detection mixture containing the Europium-labeled anti-phosphotyrosine antibody and Streptavidin-XL665 in a buffer containing EDTA.

  • Incubate the plate in the dark at room temperature for 60 minutes.

  • Read the plate on an HTRF-compatible plate reader (excitation at 320 nm, emission at 620 nm and 665 nm).

  • Calculate the HTRF ratio (665 nm/620 nm) and determine the IC50 value by plotting the percent inhibition against the compound concentration.

HTRF_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Compound_Prep Prepare this compound serial dilutions Incubation Incubate Compound, Kinase, Substrate, ATP Compound_Prep->Incubation Reagent_Prep Prepare Kinase, Substrate, ATP Reagent_Prep->Incubation Stop_Reaction Stop reaction and add Eu-Ab and SA-XL665 Incubation->Stop_Reaction Read_Plate Read HTRF signal Stop_Reaction->Read_Plate Calculate_IC50 Calculate IC50 value Read_Plate->Calculate_IC50

Diagram 2: Workflow for the HTRF Kinase Inhibition Assay.
Cellular Tie2 Phosphorylation Assay

This assay determines the ability of this compound to inhibit Ang1-induced Tie2 autophosphorylation in a cellular context.

Materials:

  • EA.hy926 human endothelial cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Serum-free medium

  • Recombinant human Angiopoietin-1 (Ang1)

  • This compound (or other test compounds)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Anti-phospho-Tie2 (Tyr992) antibody

  • Anti-total-Tie2 antibody

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Seed EA.hy926 cells in 6-well plates and grow to near confluence.

  • Serum-starve the cells for 16-24 hours.

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulate the cells with a fixed concentration of Ang1 (e.g., 200 ng/mL) for 15-30 minutes.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% BSA or non-fat milk in TBST.

  • Incubate the membrane with the primary antibody (anti-phospho-Tie2 or anti-total-Tie2) overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the phospho-Tie2 signal to the total-Tie2 signal. Determine the IC50 value for the inhibition of phosphorylation.

Phosphorylation_Assay_Workflow Cell_Culture Culture EA.hy926 cells Serum_Starvation Serum starve cells Cell_Culture->Serum_Starvation Compound_Treatment Pre-treat with this compound Serum_Starvation->Compound_Treatment Ang1_Stimulation Stimulate with Ang1 Compound_Treatment->Ang1_Stimulation Cell_Lysis Lyse cells Ang1_Stimulation->Cell_Lysis Western_Blot Western Blot for p-Tie2 and Total Tie2 Cell_Lysis->Western_Blot Data_Analysis Quantify and calculate IC50 Western_Blot->Data_Analysis

References

An In-depth Technical Guide to the Structure and Activity of AMG-Tie2-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the small molecule inhibitor AMG-Tie2-1, a potent antagonist of the Tie2 and VEGFR2 receptor tyrosine kinases. The information is compiled from publicly available scientific literature and product descriptions.

Core Structure and Physicochemical Properties

This compound, systematically named 4-methyl-3-[[3-[2-(methylamino)-4-pyrimidinyl]-2-pyridinyl]oxy]-N-[3-(trifluoromethyl)phenyl]-benzamide, is a key compound developed in a program aimed at creating selective Tie2 kinase inhibitors.[1] Its development was guided by X-ray cocrystal structures of related kinase inhibitors. The chemical structure and properties of this compound are summarized below.

PropertyValueReference
Chemical Formula C₂₅H₂₀F₃N₅O₂[1]
Molecular Weight 479.45 g/mol [1]
CAS Number 870223-96-4[1]
SMILES CNC1=NC(C2=CC=CN=C2OC3=C(C)C=CC(C(NC4=CC=CC(C(F)(F)F)=C4)=O)=C3)=CC=N1
Appearance Solid
Purity ≥99.5% (as per commercial suppliers)
Solubility 10 mM in DMSO[2]

Mechanism of Action and Signaling Pathways

This compound functions as a dual inhibitor of Tie2 and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), both of which are critical receptor tyrosine kinases involved in angiogenesis, the formation of new blood vessels.

The Tie2 signaling pathway is activated by its ligands, the angiopoietins (Ang1 and Ang2). Angiopoietin-1 (Ang1) binding to the Tie2 receptor on endothelial cells promotes vessel maturation and stability. In contrast, Angiopoietin-2 (Ang2) can act as a context-dependent antagonist or partial agonist, contributing to vessel destabilization and remodeling, which is often a prerequisite for angiogenesis. By inhibiting the kinase activity of Tie2, this compound blocks the downstream signaling cascades that lead to endothelial cell survival, proliferation, and migration.

The VEGFR2 signaling pathway is a primary driver of angiogenesis. Vascular Endothelial Growth Factor (VEGF) binds to VEGFR2, leading to receptor dimerization, autophosphorylation, and the activation of multiple downstream pathways, including the PLCγ-PKC-MAPK and PI3K-Akt pathways. These pathways ultimately promote endothelial cell proliferation, migration, and permeability. This compound's inhibition of VEGFR2 kinase activity effectively shuts down these pro-angiogenic signals.

The dual inhibition of both Tie2 and VEGFR2 pathways by this compound represents a comprehensive approach to blocking angiogenesis by targeting both vessel maturation/stability and initiation of vessel sprouting.

Tie2_VEGFR2_Signaling_Inhibition Ang1 Angiopoietin-1 Tie2 Tie2 Ang1->Tie2 Ang2 Angiopoietin-2 Ang2->Tie2 VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PI3K_Akt PI3K/Akt Pathway Tie2->PI3K_Akt MAPK MAPK Pathway Tie2->MAPK Vessel_Stability Vessel Stability Tie2->Vessel_Stability VEGFR2->PI3K_Akt PLCg PLCγ Pathway VEGFR2->PLCg AMG_Tie2_1 This compound AMG_Tie2_1->Tie2 AMG_Tie2_1->VEGFR2 Cell_Survival Cell Survival PI3K_Akt->Cell_Survival Cell_Proliferation Cell Proliferation MAPK->Cell_Proliferation PLCg->MAPK Angiogenesis Angiogenesis PLCg->Angiogenesis

Caption: Inhibition of Tie2 and VEGFR2 signaling pathways by this compound.

Quantitative Activity Data

The inhibitory activity of this compound has been quantified in various assays. The following tables summarize the available data.

Table 1: In Vitro Kinase Inhibition

Target KinaseAssay TypeIC₅₀ (nM)Reference
Tie2 Homogeneous Time-Resolved Fluorescence (HTRF)1[1][2]
VEGFR2 Homogeneous Time-Resolved Fluorescence (HTRF)3[1][2]

Table 2: Cellular Activity

AssayCell LineIC₅₀ (nM)Reference
Angiopoietin-1 induced Tie2 autophosphorylation EA.hy926 human endothelial cells10[1][2]

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are crucial for the replication and extension of these findings. The following sections outline the methodologies based on available information. For complete details, consultation of the primary literature is recommended.

Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

This assay is used to measure the direct inhibition of Tie2 and VEGFR2 kinase activity by this compound.

Principle: The HTRF assay is a fluorescence resonance energy transfer (FRET)-based technology. In a typical kinase assay format, a biotinylated substrate peptide and an ATP source are incubated with the kinase. The phosphorylation of the substrate is then detected by adding a europium cryptate-labeled anti-phospho-specific antibody and a streptavidin-XL665 conjugate. When the substrate is phosphorylated, the binding of the antibody and streptavidin brings the europium donor and the XL665 acceptor into close proximity, resulting in a FRET signal.

General Protocol:

  • Reagents:

    • Recombinant human Tie2 or VEGFR2 kinase domain.

    • Biotinylated substrate peptide (e.g., poly-GT for tyrosine kinases).

    • ATP.

    • Assay buffer (e.g., HEPES, MgCl₂, MnCl₂, DTT, BSA).

    • This compound at various concentrations.

    • HTRF detection reagents: Europium cryptate-labeled anti-phosphotyrosine antibody and Streptavidin-XL665.

  • Procedure:

    • Add kinase, substrate peptide, and this compound (or DMSO as a control) to a low-volume 384-well plate.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at room temperature for a defined period (e.g., 60 minutes).

    • Stop the reaction by adding a solution containing EDTA and the HTRF detection reagents.

    • Incubate for a further period (e.g., 60 minutes) to allow for antibody binding.

    • Read the plate on an HTRF-compatible reader, measuring the emission at 620 nm (cryptate) and 665 nm (XL665).

  • Data Analysis:

    • The HTRF ratio (665 nm / 620 nm * 10,000) is calculated.

    • IC₅₀ values are determined by plotting the HTRF ratio against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

HTRF_Workflow cluster_preparation Assay Preparation cluster_reaction Kinase Reaction cluster_detection HTRF Detection cluster_analysis Data Analysis reagents Prepare Reagents: - Kinase (Tie2 or VEGFR2) - Biotinylated Substrate - this compound dilutions - ATP plate Dispense Kinase, Substrate, and this compound into 384-well plate reagents->plate add_atp Initiate reaction with ATP plate->add_atp incubate_reaction Incubate at Room Temperature add_atp->incubate_reaction stop_reaction Stop reaction and add HTRF detection reagents incubate_reaction->stop_reaction incubate_detection Incubate for antibody binding stop_reaction->incubate_detection read_plate Read plate on HTRF reader incubate_detection->read_plate calculate_ratio Calculate HTRF ratio read_plate->calculate_ratio determine_ic50 Determine IC50 value calculate_ratio->determine_ic50

Caption: General experimental workflow for an HTRF kinase assay.
Cellular Tie2 Autophosphorylation Assay

This assay measures the ability of this compound to inhibit the phosphorylation of Tie2 in a cellular context.

Principle: Endothelial cells (e.g., EA.hy926) that endogenously or recombinantly express Tie2 are stimulated with Angiopoietin-1 to induce receptor autophosphorylation. The cells are then lysed, and the level of phosphorylated Tie2 is quantified, typically by Western blotting or a quantitative immunoassay like an ELISA or HTRF.

General Protocol:

  • Cell Culture:

    • Culture EA.hy926 human endothelial cells in appropriate media (e.g., DMEM supplemented with FBS).

    • Plate cells in multi-well plates and grow to near confluence.

    • Serum-starve the cells for a period (e.g., 4-24 hours) prior to the experiment to reduce basal receptor phosphorylation.

  • Inhibition and Stimulation:

    • Pre-incubate the serum-starved cells with various concentrations of this compound (or DMSO as a control) for a defined period (e.g., 1-2 hours).

    • Stimulate the cells with a recombinant Angiopoietin-1 for a short period (e.g., 10-30 minutes) at 37°C.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in a buffer containing detergents and phosphatase inhibitors.

    • Clarify the lysates by centrifugation.

    • Determine the protein concentration of each lysate.

  • Detection of Phospho-Tie2:

    • Western Blot:

      • Separate equal amounts of protein from each lysate by SDS-PAGE.

      • Transfer the proteins to a membrane (e.g., PVDF).

      • Probe the membrane with a primary antibody specific for phosphorylated Tie2 (p-Tie2).

      • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

      • Detect the signal using a chemiluminescent substrate.

      • Strip and re-probe the membrane with an antibody for total Tie2 to confirm equal loading.

    • HTRF Assay:

      • Transfer cell lysates to a 384-well plate.

      • Add HTRF detection reagents (e.g., anti-p-Tie2 antibody labeled with a donor fluorophore and an anti-total Tie2 antibody labeled with an acceptor fluorophore).

      • Incubate and read the plate as described in the HTRF kinase assay protocol.

  • Data Analysis:

    • For Western blots, quantify the band intensities.

    • For HTRF, calculate the HTRF ratio.

    • Normalize the phospho-Tie2 signal to the total Tie2 signal.

    • Determine IC₅₀ values by plotting the normalized signal against the logarithm of the inhibitor concentration.

Cellular_Phospho_Assay_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_lysis Cell Lysis cluster_detection_analysis Detection & Analysis culture_cells Culture EA.hy926 cells plate_cells Plate cells in multi-well plates culture_cells->plate_cells serum_starve Serum-starve cells plate_cells->serum_starve add_inhibitor Pre-incubate with this compound serum_starve->add_inhibitor add_ligand Stimulate with Angiopoietin-1 add_inhibitor->add_ligand lyse_cells Lyse cells add_ligand->lyse_cells quantify_protein Quantify protein concentration lyse_cells->quantify_protein detect_phospho Detect Phospho-Tie2 (Western Blot or HTRF) quantify_protein->detect_phospho normalize_data Normalize to Total Tie2 detect_phospho->normalize_data determine_ic50 Determine IC50 value normalize_data->determine_ic50

Caption: Workflow for a cellular Tie2 phosphorylation assay.

Conclusion

This compound is a potent and selective dual inhibitor of Tie2 and VEGFR2 kinases. Its ability to block key signaling pathways involved in angiogenesis has been demonstrated through in vitro and cellular assays. This technical guide provides a summary of its core structure, mechanism of action, quantitative activity, and the experimental protocols used for its characterization. For a complete and detailed understanding, researchers are encouraged to consult the primary scientific literature.

References

AMG-Tie2-1: A Technical Guide to its Effects on Endothelial Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Angiopoietin-Tie2 signaling axis is a critical regulator of vascular development, maturation, and homeostasis. This pathway, primarily active in endothelial cells, plays a pivotal role in angiogenesis, the formation of new blood vessels from pre-existing ones. Dysregulation of this pathway is implicated in various pathologies, including cancer and retinal diseases, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of AMG-Tie2-1, a therapeutic agent designed to modulate the Angiopoietin-Tie2 pathway, and its consequential effects on endothelial cell biology.

Note on the Investigational Compound: Publicly available data for a compound specifically named "this compound" is limited. This guide will therefore utilize data from closely related and well-documented investigational drugs, AMG 386 (Trebananib) and AMG 780 , which are also peptide-Fc fusion proteins (peptibodies) or antibodies developed by Amgen that target Angiopoietin-1 (Ang1) and Angiopoietin-2 (Ang2). These molecules are functionally analogous to the therapeutic concept of an "this compound" agent that inhibits Tie2 signaling by neutralizing its ligands.

Mechanism of Action

This compound functions as a dual inhibitor of Angiopoietin-1 (Ang1) and Angiopoietin-2 (Ang2). By binding to these ligands, it prevents their interaction with the Tie2 receptor on the surface of endothelial cells.[1] This action has profound effects on the downstream signaling cascade that governs endothelial cell survival, proliferation, migration, and vascular stability.

Ang1 is the primary agonist of the Tie2 receptor, and its binding promotes vascular quiescence and stability.[2] Conversely, Ang2 is a contextual antagonist, often upregulated in settings of vascular remodeling and inflammation, that competes with Ang1 and can lead to vascular destabilization.[3] By neutralizing both Ang1 and Ang2, this compound can inhibit the pro-angiogenic and pro-inflammatory signals mediated by this pathway, particularly in disease states where Ang2 is overexpressed.

Signaling Pathway

The Tie2 signaling pathway is a complex network of interactions that ultimately dictates the behavior of endothelial cells. The binding of Ang1 to the Tie2 receptor induces receptor phosphorylation, leading to the activation of downstream survival and stability pathways. Ang2 can competitively inhibit this process. This compound acts by sequestering both Ang1 and Ang2, thereby preventing Tie2 activation. The vascular endothelial protein tyrosine phosphatase (VE-PTP) is a key negative regulator of this pathway, dephosphorylating the Tie2 receptor and dampening its signaling output.

Tie2 Signaling Pathway Tie2 Signaling Pathway and Inhibition by this compound cluster_intracellular Intracellular Space Ang1 Angiopoietin-1 (Ang1) Tie2 Tie2 Receptor Ang1->Tie2 Activates Ang2 Angiopoietin-2 (Ang2) Ang2->Tie2 Competitively Inhibits Ang1 Angiogenesis_Response Endothelial Cell Response: - Proliferation - Migration - Permeability - Angiogenesis Ang2->Angiogenesis_Response Promotes (in disease states) AMG_Tie2_1 This compound AMG_Tie2_1->Ang1 Neutralizes AMG_Tie2_1->Ang2 p_Tie2 Phosphorylated Tie2 Tie2->p_Tie2 Phosphorylation VE_PTP VE-PTP VE_PTP->p_Tie2 Dephosphorylates Downstream Downstream Signaling (PI3K/Akt, MAPK) p_Tie2->Downstream Activates EC_Response Endothelial Cell Response: - Survival - Stability - Quiescence Downstream->EC_Response

Caption: Tie2 Signaling and this compound Inhibition

Quantitative Data Presentation

The following tables summarize the inhibitory activity and preclinical efficacy of AMG 386 (Trebananib) and AMG 780, which serve as surrogates for this compound.

Table 1: In Vitro Inhibitory Activity of AMG 386 and AMG 780

CompoundTargetAssayIC50 (nM)Reference
AMG 386 (Trebananib) Angiopoietin-1Neutralization0.9[1]
Angiopoietin-2Neutralization0.023[1]
AMG 780 Angiopoietin-1Neutralization4.5[4]
Angiopoietin-2Neutralization0.06[4]

Table 2: Preclinical In Vivo Efficacy of AMG 780

ModelTreatmentEndpointResultReference
Colo205 Xenograft AMG 780 (300 µg, twice weekly)Tumor Growth66% inhibition[4]
Viable Tumor Fraction81% reduction[4]
Endothelial Cell Proliferation84% inhibition[4]

Effects on Endothelial Cells

By inhibiting the Angiopoietin-Tie2 pathway, this compound is expected to modulate several key functions of endothelial cells:

  • Inhibition of Proliferation: In pathological contexts where angiogenesis is driven by Ang2, this compound can suppress the proliferation of endothelial cells, thereby limiting the growth of new blood vessels.[4]

  • Reduction of Migration: Endothelial cell migration is a crucial step in angiogenesis. By blocking Tie2 signaling, this compound can impede the migratory response of endothelial cells to pro-angiogenic stimuli.

  • Decreased Vascular Permeability: The Angiopoietin-Tie2 pathway is a key regulator of vascular permeability. Ang1 promotes barrier function, while Ang2 can increase vascular leakiness. The net effect of dual Ang1/2 inhibition in disease models is often a reduction in pathological vascular permeability.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of Ang1/2 inhibitors on endothelial cells.

Tie2 Phosphorylation Assay (Western Blot)

This assay quantifies the phosphorylation status of the Tie2 receptor in endothelial cells upon stimulation with angiopoietins and treatment with an inhibitor.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Growth Medium (EGM)

  • Recombinant Human Angiopoietin-1 (Ang1)

  • This compound (or analogue)

  • Lysis Buffer (containing protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking Buffer (5% BSA in TBST)

  • Primary Antibodies: anti-phospho-Tie2 (Tyr992), anti-total-Tie2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Protocol:

  • Culture HUVECs to 80-90% confluency in EGM.

  • Starve cells in basal medium with 0.5% FBS for 4-6 hours.

  • Pre-treat cells with desired concentrations of this compound for 1 hour.

  • Stimulate cells with Ang1 (e.g., 200 ng/mL) for 15-30 minutes.

  • Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Determine protein concentration using the BCA assay.

  • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with anti-phospho-Tie2 antibody overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate.

  • Strip the membrane and re-probe with anti-total-Tie2 antibody for loading control.

Tie2 Phosphorylation Assay Workflow Workflow for Tie2 Phosphorylation Assay start Start: Culture HUVECs starve Starve Cells start->starve pretreat Pre-treat with This compound starve->pretreat stimulate Stimulate with Angiopoietin-1 pretreat->stimulate lyse Cell Lysis stimulate->lyse quantify Protein Quantification (BCA Assay) lyse->quantify sds_page SDS-PAGE quantify->sds_page transfer Western Blot Transfer sds_page->transfer block Blocking transfer->block primary_ab Primary Antibody Incubation (anti-phospho-Tie2) block->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detect Chemiluminescent Detection secondary_ab->detect reprobe Strip and Re-probe (anti-total-Tie2) detect->reprobe end End: Quantify Phosphorylation reprobe->end

Caption: Tie2 Phosphorylation Assay Workflow
Endothelial Cell Migration Assay (Boyden Chamber)

This assay measures the chemotactic migration of endothelial cells towards a stimulant, and the inhibitory effect of this compound.

Materials:

  • HUVECs

  • Boyden chamber apparatus with polycarbonate membranes (8 µm pores)

  • Fibronectin

  • Basal medium with 0.1% BSA

  • Chemoattractant (e.g., VEGF or Ang1)

  • This compound

  • Calcein AM stain

Protocol:

  • Coat the underside of the Boyden chamber membrane with fibronectin.

  • Starve HUVECs for 4-6 hours in basal medium with 0.1% BSA.

  • Resuspend starved HUVECs in basal medium with 0.1% BSA, with or without this compound.

  • Add the chemoattractant to the lower chamber of the Boyden apparatus.

  • Add the HUVEC suspension to the upper chamber.

  • Incubate for 4-6 hours at 37°C.

  • Remove non-migrated cells from the upper surface of the membrane with a cotton swab.

  • Fix and stain the migrated cells on the lower surface of the membrane with Calcein AM.

  • Count the number of migrated cells in several high-power fields using a fluorescence microscope.

Endothelial Cell Migration Assay Workflow Workflow for Boyden Chamber Migration Assay start Start: Coat Membrane with Fibronectin prepare_cells Prepare HUVECs: Starve and resuspend with/without this compound start->prepare_cells prepare_chamber Prepare Boyden Chamber: Add chemoattractant to lower chamber start->prepare_chamber add_cells Add HUVEC suspension to upper chamber prepare_cells->add_cells prepare_chamber->add_cells incubate Incubate (4-6 hours) add_cells->incubate remove_non_migrated Remove non-migrated cells incubate->remove_non_migrated stain Fix and Stain migrated cells remove_non_migrated->stain quantify Quantify migrated cells (Fluorescence Microscopy) stain->quantify end End: Analyze inhibitory effect quantify->end

Caption: Endothelial Cell Migration Assay Workflow
Endothelial Cell Permeability Assay (Transwell)

This assay assesses the integrity of the endothelial cell barrier and the effect of this compound on vascular permeability.

Materials:

  • HUVECs

  • Transwell inserts (0.4 µm pores) for 24-well plates

  • EGM

  • Permeability-inducing agent (e.g., VEGF)

  • This compound

  • FITC-Dextran (70 kDa)

  • Fluorometer

Protocol:

  • Seed HUVECs onto the Transwell inserts and culture until a confluent monolayer is formed.

  • Starve the cells for 2-4 hours in basal medium.

  • Pre-treat the cells with this compound for 1 hour.

  • Add the permeability-inducing agent (e.g., VEGF) to the upper chamber.

  • Add FITC-Dextran to the upper chamber.

  • Incubate for 30-60 minutes at 37°C.

  • Collect samples from the lower chamber.

  • Measure the fluorescence of the samples using a fluorometer.

  • Calculate the amount of FITC-Dextran that has passed through the monolayer as an indicator of permeability.

Endothelial Permeability Assay Workflow Workflow for Transwell Permeability Assay start Start: Seed HUVECs on Transwell inserts to confluency starve Starve Cells start->starve pretreat Pre-treat with This compound starve->pretreat induce_permeability Add permeability agent (e.g., VEGF) pretreat->induce_permeability add_tracer Add FITC-Dextran to upper chamber induce_permeability->add_tracer incubate Incubate (30-60 min) add_tracer->incubate collect_samples Collect samples from lower chamber incubate->collect_samples measure_fluorescence Measure Fluorescence collect_samples->measure_fluorescence end End: Calculate Permeability measure_fluorescence->end

Caption: Endothelial Permeability Assay Workflow

Conclusion

This compound and its analogues represent a promising therapeutic strategy for diseases characterized by pathological angiogenesis and vascular dysfunction. By neutralizing both Angiopoietin-1 and Angiopoietin-2, these agents effectively inhibit the Tie2 signaling pathway in endothelial cells, leading to a reduction in cell proliferation, migration, and vascular permeability. The data from preclinical studies on closely related compounds like AMG 386 and AMG 780 provide a strong rationale for the continued investigation of this class of inhibitors. The experimental protocols and workflows detailed in this guide offer a robust framework for researchers to further explore the intricate biology of the Angiopoietin-Tie2 axis and to evaluate the efficacy of novel therapeutic agents targeting this critical pathway.

References

An In-depth Technical Guide on the Biological Function of Inhibiting Tie2 and VEGFR2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and the Tyrosine kinase with Immunoglobulin-like and EGF-like domains 2 (Tie2) signaling pathways, the rationale for their inhibition in pathological angiogenesis, and the methodologies used to study these processes.

Introduction to Angiogenesis and Key Signaling Pathways

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiology and disease. Two receptor tyrosine kinases, VEGFR2 and Tie2, are central regulators of this process.

  • VEGF/VEGFR2 Pathway: The binding of Vascular Endothelial Growth Factor-A (VEGF-A) to VEGFR2 is a primary driver of angiogenesis. This interaction triggers downstream signaling cascades that promote endothelial cell proliferation, migration, survival, and vascular permeability.[1][2][3]

  • Angiopoietin/Tie2 Pathway: The Angiopoietin (Ang)/Tie2 axis is crucial for vessel maturation and stability.[4] Angiopoietin-1 (Ang1) is a Tie2 agonist that promotes a quiescent, stable vasculature.[5] Conversely, Angiopoietin-2 (Ang2), often upregulated in tumors and inflammatory conditions, acts as a context-dependent antagonist, destabilizing vessels and making them more responsive to pro-angiogenic signals like VEGF.[6][7]

In pathological conditions such as cancer, the upregulation of both pathways leads to the formation of a chaotic and leaky tumor vasculature, which facilitates tumor growth and metastasis. Therefore, the dual inhibition of VEGFR2 and Tie2 presents a compelling therapeutic strategy to both block new vessel growth and disrupt the existing tumor vasculature.[8][9]

Signaling Pathways

The VEGFR2 Signaling Cascade

Upon VEGF-A binding, VEGFR2 dimerizes and undergoes autophosphorylation on specific tyrosine residues within its cytoplasmic domain.[1] This phosphorylation creates docking sites for various signaling proteins, initiating multiple downstream pathways critical for angiogenesis:[2][3]

  • PLCγ-PKC-MAPK Pathway: Activation of this pathway is a major contributor to endothelial cell proliferation.[2][3]

  • PI3K/Akt Pathway: This cascade is essential for endothelial cell survival and permeability.[1][3]

  • FAK/p38 MAPK Pathway: These pathways are involved in regulating endothelial cell migration and cytoskeletal remodeling.[10]

VEGFR2_Signaling cluster_membrane Cell Membrane VEGFR2 VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K FAK FAK VEGFR2->FAK VEGFA VEGF-A VEGFA->VEGFR2 PKC PKC PLCg->PKC Akt Akt PI3K->Akt p38 p38 MAPK FAK->p38 RAF RAF PKC->RAF Survival Survival Permeability Akt->Survival Migration Migration p38->Migration MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Tie2_Signaling cluster_membrane Cell Membrane Tie2 Tie2 PI3K PI3K Tie2->PI3K DokR Dok-R Tie2->DokR Ang1 Ang1 Ang1->Tie2 Ang2 Ang2 Ang2->Tie2 Destabilization Vessel Destabilization Ang2->Destabilization Akt Akt PI3K->Akt FOXO1 FOXO1 (in nucleus) Akt->FOXO1 | Survival Survival Quiescence Akt->Survival WB_Workflow A Cell Lysis B Protein Quantification (BCA Assay) A->B C SDS-PAGE B->C D Membrane Transfer (PVDF/Nitrocellulose) C->D E Blocking (5% BSA or Milk) D->E F Primary Antibody Incubation (e.g., anti-p-VEGFR2) E->F G Secondary Antibody Incubation (HRP-conjugated) F->G H Detection (ECL) G->H I Analysis H->I

References

An In-depth Technical Guide to the Impact of AMG-Tie2-1 on the Tumor Microenvironment

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Angiopoietin-Tie2 signaling axis is a critical regulator of vascular development, maturation, and remodeling, playing a pivotal role in tumor angiogenesis and immune modulation. Therapeutic strategies targeting this pathway represent a promising avenue in oncology. This document provides a comprehensive technical overview of the impact of Amgen's Tie2-targeting therapeutic strategy, focusing on trebananib (AMG 386), a peptibody that neutralizes Angiopoietin-1 (Ang1) and Angiopoietin-2 (Ang2). By preventing these ligands from activating their cognate receptor, Tie2, trebananib profoundly alters the tumor microenvironment (TME) by normalizing tumor vasculature and modulating immune cell infiltration, thereby inhibiting tumor growth and metastasis. This guide details the underlying mechanisms, presents key quantitative data from preclinical and clinical studies, outlines experimental protocols, and provides visual diagrams of the core biological pathways and experimental workflows.

The Angiopoietin-Tie2 Signaling Pathway and Mechanism of Action

The Tie2 receptor, a tyrosine kinase expressed predominantly on endothelial cells, is a key regulator of vascular stability.[1] Its ligands, Ang1 and Ang2, have distinct but context-dependent roles. Ang1 typically functions as a Tie2 agonist, promoting vessel maturation and stability. Conversely, Ang2, which is frequently upregulated in the TME, can act as a competitive antagonist to Ang1, leading to vascular destabilization and facilitating angiogenesis in the presence of factors like VEGF.[2][3] Tie2 is also expressed on a subset of pro-angiogenic immune cells, known as Tie2-expressing monocytes/macrophages (TEMs), which contribute to tumor progression.

Trebananib (AMG 386) is an investigational peptide-Fc fusion protein (peptibody) designed to sequester both Ang1 and Ang2, thereby preventing their interaction with the Tie2 receptor.[1][4][5] This dual inhibition blocks the downstream signaling cascade, leading to significant alterations within the tumor microenvironment.

Ang_Tie2_Signaling cluster_0 Extracellular Space cluster_1 Endothelial / Immune Cell Ang1 Angiopoietin-1 (Ang1) Tie2 Tie2 Receptor Ang1->Tie2 Activates Ang2 Angiopoietin-2 (Ang2) Ang2->Tie2 Modulates (Context-dependent) Trebananib Trebananib (AMG 386) Trebananib->Ang1 Neutralizes Trebananib->Ang2 Neutralizes VesselStab Vessel Maturation & Stability Tie2->VesselStab Promotes Angiogenesis Pathologic Angiogenesis Tie2->Angiogenesis ImmuneMod Immune Modulation (e.g., TAMs) Tie2->ImmuneMod

Caption: Mechanism of Trebananib (AMG 386) Action. (Max Width: 760px)

Impact on the Tumor Microenvironment: Quantitative Data

Trebananib-mediated inhibition of the Ang-Tie2 axis results in two primary effects on the TME: normalization of the tumor vasculature and modulation of the immune infiltrate.

Alterations in Tumor Vasculature

Preclinical studies demonstrate that trebananib reduces the density of tumor blood vessels while promoting the maturation of the remaining vasculature. This "vascular normalization" is characterized by a less chaotic vessel structure and increased association with pericytes, which can lead to improved tumor perfusion and potentially enhanced delivery of cytotoxic agents.

Parameter MeasuredModel SystemTreatment GroupResultP-valueReference
Micro-Vessel Density (CD31+)Orthotopic Ovarian Cancer (Mouse)Trebananib30% reduction vs. vehicle control< 0.05[6]
Total Hemoglobin SignalOrthotopic Ovarian Cancer (Mouse)TrebananibSignificant reduction vs. vehicleP = 0.01[6]
Oxyhemoglobin SignalOrthotopic Ovarian Cancer (Mouse)TrebananibSignificant increase (indicates normalization)P < 0.01[6]
Vessel MaturationOrthotopic Ovarian Cancer (Mouse)TrebananibImproved pericyte association with vessels-[6]
Modulation of the Immune Microenvironment

The Ang-Tie2 pathway is also implicated in the recruitment and function of immune cells. Notably, Tie2 is expressed on pro-angiogenic M2-like tumor-associated macrophages (TAMs). By inhibiting this pathway, trebananib can shift the balance of the immune microenvironment from an immunosuppressive to a more immune-active state.

Parameter MeasuredModel SystemTreatment GroupResultP-valueReference
M2 Macrophage InfiltrationMetastatic Renal Cell Carcinoma (PDX Model)Trebananib + MET Kinase InhibitorSignificant reduction in M2 macrophage infiltrationP = 0.0205[4]
Lung MetastasesMetastatic Renal Cell Carcinoma (PDX Model)Trebananib aloneSignificant reduction in lung metastasesP = 0.0075[4]
Progression-Free Survival (PFS)Recurrent Ovarian Cancer (Phase 3 Trial)Trebananib + PaclitaxelMedian PFS 7.2 months vs 5.4 months for placeboP < 0.001[7]
Hazard Ratio for PFSRecurrent Ovarian Cancer (Phase 3 Trial)Trebananib + Paclitaxel vs. Placebo + Paclitaxel0.66 (34% reduction in risk of progression/death)P < 0.001

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of scientific findings. Below are representative protocols for key experiments used to evaluate the effects of trebananib.

Patient-Derived Xenograft (PDX) Model for Renal Cell Carcinoma

This protocol describes the in vivo assessment of trebananib's efficacy in a metastatic patient-derived xenograft model.[4][8][9]

  • Animal Model: Seven-week-old severe combined immunodeficient (SCID) mice are used.

  • Tumor Implantation: Human clear cell renal cell carcinoma tissue (e.g., RP-R-02LM model) is implanted subcutaneously or orthotopically into the mice.[4]

  • Treatment Initiation: One month post-implantation, mice are randomized into treatment cohorts.

  • Dosing Regimen: Trebananib is administered via intraperitoneal injection at a dose of 5.6 mg/kg twice a week.[4] Control groups receive a vehicle control (e.g., sterile PBS).

  • Monitoring: Tumor growth is monitored regularly (e.g., twice weekly) using caliper measurements. Animal body weight is also recorded as a measure of toxicity.

  • Immunohistochemistry: Excised tissues are fixed in formalin, embedded in paraffin, and sectioned for immunofluorescence or immunohistochemical analysis.

PDX_Workflow cluster_0 Phase 1: Model Establishment cluster_1 Phase 2: Treatment cluster_2 Phase 3: Endpoint Analysis P1 Obtain Patient Tumor Tissue P2 Implant Tissue into SCID Mice (SubQ/Orthotopic) P1->P2 P3 Allow Tumor Growth (approx. 1 month) P2->P3 T1 Randomize Mice into Treatment Groups P3->T1 T2 Administer Trebananib (e.g., 5.6 mg/kg, 2x/week) T1->T2 T3 Monitor Tumor Volume & Animal Weight T2->T3 A1 Excise Primary Tumor & Lungs T3->A1 A2 Analyze Tumor Vasculature (Immunofluorescence) A1->A2 A3 Analyze Immune Infiltrate (Flow Cytometry/IHC) A1->A3 A4 Quantify Lung Metastases A1->A4

Caption: Experimental Workflow for a PDX Mouse Model Study. (Max Width: 760px)
Immunofluorescence Staining for Microvessel Density (CD31)

This protocol is used to visualize and quantify the density of endothelial cells, a surrogate for microvessel density (MVD).[6][10]

  • Tissue Preparation: Formalin-fixed, paraffin-embedded tumor sections (5 µm thick) are deparaffinized and rehydrated.

  • Antigen Retrieval: Slides are subjected to heat-induced antigen retrieval using a citrate buffer (pH 6.0) for 20-30 minutes.

  • Blocking: Sections are blocked with a solution containing normal goat serum (e.g., 10%) and a protein block (e.g., 1% BSA in PBS) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Slides are incubated overnight at 4°C with a primary antibody targeting the endothelial cell marker CD31 (PECAM-1). A common choice is a rat anti-mouse CD31 antibody diluted 1:50 in blocking buffer.

  • Secondary Antibody Incubation: After washing with PBS, slides are incubated with a fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 555-conjugated goat anti-rat IgG) for 1-2 hours at room temperature, protected from light.

  • Counterstaining & Mounting: Nuclei are counterstained with DAPI. Slides are then mounted using an anti-fade mounting medium.

  • Imaging & Quantification: Images are captured using a fluorescence microscope. MVD is quantified by measuring the percentage of the CD31-positive area per field of view using image analysis software (e.g., ImageJ).[11]

Flow Cytometry for Tumor-Infiltrating Immune Cells

This protocol allows for the detailed characterization and quantification of various immune cell populations within the TME.[12][13]

  • Tumor Dissociation: Freshly excised tumors are mechanically minced and then enzymatically digested (e.g., using collagenase and DNase) to create a single-cell suspension.

  • Cell Filtration & Lysis: The cell suspension is passed through a cell strainer (e.g., 70 µm) to remove debris. Red blood cells are lysed using an ACK lysis buffer.

  • Fc Receptor Blocking: Cells are incubated with an Fc block (anti-CD16/32) to prevent non-specific antibody binding to Fc receptors on immune cells.

  • Surface Staining: The single-cell suspension is stained with a cocktail of fluorochrome-conjugated antibodies against cell surface markers. A typical panel to identify M2-like TAMs might include antibodies for CD45 (pan-leukocyte), CD11b (myeloid), F4/80 (macrophage), and CD206 (mannose receptor, M2 marker).

  • Viability Staining: A viability dye (e.g., DAPI, Propidium Iodide) is added to exclude dead cells from the analysis.

  • Data Acquisition: Samples are run on a multi-color flow cytometer (e.g., BD LSRII).

  • Data Analysis: The data is analyzed using flow cytometry software (e.g., FlowJo). A sequential gating strategy is employed to identify specific cell populations (e.g., gating on live, single, CD45+ cells, then CD11b+ F4/80+ macrophages, and finally assessing the proportion of CD206+ cells).

Summary of Effects

The inhibition of Ang1 and Ang2 by trebananib initiates a cascade of events within the tumor microenvironment that collectively contribute to its anti-tumor activity. This logical relationship underscores the therapeutic rationale for targeting the Tie2 pathway.

Logical_Flow cluster_Vascular Vascular Effects cluster_Immune Immune Effects Start Trebananib (AMG 386) Administration Mech1 Sequestration of Ang1 and Ang2 Start->Mech1 Effect1 Inhibition of Tie2 Receptor Signaling on Endothelial Cells & TEMs Mech1->Effect1 V1 Decreased Endothelial Cell Proliferation/Survival Effect1->V1 I1 Reduced Recruitment/Function of Tie2+ Macrophages (TAMs) Effect1->I1 V_Out Tumor Vascular Normalization & Reduced MVD V1->V_Out V2 Increased Pericyte Coverage on Remaining Vessels V2->V_Out Outcome Inhibition of Tumor Growth & Metastasis V_Out->Outcome I2 Shift from M2 (Pro-Tumor) to M1-like (Anti-Tumor) Phenotype I1->I2 I_Out Less Immunosuppressive Tumor Microenvironment I2->I_Out I_Out->Outcome

Caption: Logical Flow from Mechanism to Anti-Tumor Effect. (Max Width: 760px)

Conclusion

Targeting the Angiopoietin-Tie2 axis with agents like trebananib (AMG 386) offers a distinct anti-cancer strategy that complements traditional chemotherapy and other anti-angiogenic approaches like VEGF inhibitors. By simultaneously inducing vascular normalization and fostering a less immunosuppressive tumor microenvironment, this therapeutic approach addresses two critical barriers to effective cancer treatment. The quantitative data from preclinical and clinical studies underscore the potential of this pathway as a therapeutic target. The detailed protocols provided herein offer a framework for further research into the nuanced effects of Ang-Tie2 inhibition on the complex interplay of cells within the tumor microenvironment.

References

Methodological & Application

Application Notes and Protocols for In Vitro Studies of AMG-Tie2-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMG-Tie2-1 is a potent small molecule inhibitor of the Tie2 receptor tyrosine kinase, a critical regulator of angiogenesis and vascular stability.[1] It also exhibits inhibitory activity against VEGFR2, another key receptor in angiogenic signaling. These application notes provide detailed protocols for the in vitro characterization of this compound, focusing on its inhibitory effects on Tie2 signaling and downstream cellular functions.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound
TargetAssay TypeIC50 (nM)Cell LineNotes
Tie2Kinase Assay1-Homogeneous Time-Resolved Fluorescence (HTRF) assay.[1]
VEGFR2Kinase Assay3-Homogeneous Time-Resolved Fluorescence (HTRF) assay.[1]
Tie2 PhosphorylationCell-based10EA.hy926Inhibition of Angiopoietin-1 (Ang1)-induced autophosphorylation.[1]

Experimental Protocols

Tie2 Kinase Inhibition Assay (HTRF)

This protocol describes a biochemical assay to determine the direct inhibitory effect of this compound on Tie2 kinase activity using Homogeneous Time-Resolved Fluorescence (HTRF).

Materials:

  • Recombinant Human Tie2 kinase

  • HTRF KinEASE™ STK Substrate

  • ATP

  • HTRF Detection Reagents (Europium cryptate-labeled anti-phospho-substrate antibody and XL665-labeled streptavidin)

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • This compound (dissolved in DMSO)

  • 384-well low-volume white microplates

Procedure:

  • Prepare serial dilutions of this compound in DMSO and then dilute in assay buffer. The final DMSO concentration in the assay should be ≤1%.

  • In a 384-well plate, add 2 µL of the diluted this compound or vehicle (DMSO) control.

  • Add 4 µL of a solution containing Tie2 kinase and the HTRF substrate in assay buffer.

  • Initiate the kinase reaction by adding 4 µL of ATP solution in assay buffer. The final ATP concentration should be at or near the Km for Tie2.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the reaction and detect phosphorylation by adding 10 µL of the HTRF detection reagents diluted in detection buffer.

  • Incubate the plate at room temperature for 60 minutes to allow for antibody binding.

  • Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm.

  • Calculate the HTRF ratio (665 nm / 620 nm) and plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

Inhibition of Tie2 Autophosphorylation in Endothelial Cells (Western Blot)

This cell-based assay evaluates the ability of this compound to inhibit the Angiopoietin-1 (Ang1)-induced autophosphorylation of the Tie2 receptor in endothelial cells.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs) or EA.hy926 cells

  • Endothelial Cell Growth Medium

  • Serum-free medium

  • Recombinant Human Angiopoietin-1 (Ang1)

  • This compound (dissolved in DMSO)

  • Lysis Buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membranes

  • Blocking Buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: rabbit anti-phospho-Tie2 (Tyr992), rabbit anti-total Tie2

  • HRP-conjugated secondary antibody (anti-rabbit IgG)

  • Chemiluminescent substrate

Procedure:

  • Seed HUVECs or EA.hy926 cells in 6-well plates and grow to 80-90% confluency.

  • Serum-starve the cells for 4-6 hours in serum-free medium.

  • Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 100, 1000 nM) or vehicle (DMSO) for 1 hour.

  • Stimulate the cells with Ang1 (e.g., 200 ng/mL) for 15-30 minutes at 37°C. A non-stimulated control should be included.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Prepare samples for SDS-PAGE, load equal amounts of protein, and perform electrophoresis.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the anti-phospho-Tie2 antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate.

  • Strip the membrane and re-probe with the anti-total Tie2 antibody as a loading control.

  • Quantify the band intensities to determine the concentration-dependent inhibition of Tie2 phosphorylation.

Endothelial Cell Tube Formation Assay

This assay assesses the effect of this compound on the ability of endothelial cells to form capillary-like structures in vitro, a hallmark of angiogenesis.

Materials:

  • HUVECs

  • Endothelial Cell Growth Medium

  • Basement Membrane Matrix (e.g., Matrigel®)

  • This compound (dissolved in DMSO)

  • 96-well plates

  • Calcein AM (for fluorescent visualization, optional)

Procedure:

  • Thaw the Basement Membrane Matrix on ice and coat the wells of a 96-well plate. Allow it to solidify at 37°C for 30-60 minutes.

  • Harvest HUVECs and resuspend them in a small volume of medium containing various concentrations of this compound or vehicle.

  • Seed the HUVECs onto the solidified matrix (e.g., 1.5 x 10^4 cells per well).

  • Incubate the plate at 37°C for 4-18 hours.

  • Visualize the tube formation using a phase-contrast microscope.

  • Quantify the extent of tube formation by measuring parameters such as the number of nodes, number of branches, and total tube length using image analysis software (e.g., ImageJ with an angiogenesis plugin).[2]

Endothelial Cell Migration Assay (Boyden Chamber)

This assay measures the impact of this compound on the directional migration of endothelial cells towards a chemoattractant.

Materials:

  • HUVECs

  • Endothelial Cell Basal Medium with reduced serum (e.g., 0.5% FBS)

  • Chemoattractant (e.g., VEGF or FBS)

  • This compound (dissolved in DMSO)

  • Boyden chamber inserts with porous membranes (e.g., 8 µm pores)

  • 24-well plates

  • Calcein AM or DAPI for cell staining

Procedure:

  • Coat the underside of the Boyden chamber inserts with an extracellular matrix protein like fibronectin or collagen (optional, but recommended).

  • Add medium containing the chemoattractant to the lower wells of the 24-well plate.

  • Harvest and resuspend HUVECs in basal medium with reduced serum.

  • Treat the HUVECs with various concentrations of this compound or vehicle for 30-60 minutes.

  • Seed the treated HUVECs into the upper chamber of the inserts.

  • Incubate the plate at 37°C for 4-6 hours to allow for cell migration.

  • Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

  • Fix and stain the migrated cells on the lower surface of the membrane (e.g., with DAPI or by pre-labeling with Calcein AM).

  • Count the number of migrated cells in several fields of view under a microscope.

Mandatory Visualizations

Tie2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Tie2 Tie2 Receptor PI3K PI3K Tie2->PI3K MAPK_cascade Ras/Raf/MEK/ERK (MAPK Pathway) Tie2->MAPK_cascade VEGFR2 VEGFR2 VEGFR2->PI3K VEGFR2->MAPK_cascade Ang1 Angiopoietin-1 Ang1->Tie2 Activates VEGF VEGF VEGF->VEGFR2 Activates AMG_Tie2_1 This compound AMG_Tie2_1->Tie2 Inhibits AMG_Tie2_1->VEGFR2 Inhibits Akt Akt PI3K->Akt Cell_Response Cell Survival, Proliferation, Migration, Angiogenesis Akt->Cell_Response ERK ERK MAPK_cascade->ERK Transcription Gene Transcription ERK->Transcription Transcription->Cell_Response

Caption: this compound inhibits the Tie2 and VEGFR2 signaling pathways.

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_analysis Protein Analysis cluster_detection Detection A Seed Endothelial Cells B Serum Starvation A->B C Pre-treat with this compound B->C D Stimulate with Ang1 C->D E Cell Lysis D->E F Protein Quantification E->F G SDS-PAGE F->G H Western Transfer to Membrane G->H I Blocking H->I J Primary Antibody Incubation (p-Tie2) I->J K Secondary Antibody Incubation J->K L Chemiluminescent Detection K->L M Re-probe with Total Tie2 Ab L->M

Caption: Workflow for Western Blot analysis of Tie2 phosphorylation.

Tube_Formation_Workflow cluster_setup Assay Setup cluster_treatment Cell Seeding and Treatment cluster_analysis Incubation and Analysis A Coat wells with Basement Membrane Matrix B Solidify Matrix at 37°C A->B E Seed treated HUVECs onto the matrix B->E C Harvest and Resuspend HUVECs D Treat HUVECs with this compound C->D D->E F Incubate for 4-18 hours E->F G Visualize Tube Formation F->G H Quantify Tube Network G->H

Caption: Workflow for the endothelial cell tube formation assay.

References

Application Notes and Protocols for AMG-Tie2-1 in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMG-Tie2-1 is a potent and selective small molecule inhibitor of the tunica interna endothelial cell kinase 2 (Tie2), a receptor tyrosine kinase predominantly expressed on endothelial cells.[1] It also exhibits inhibitory activity against VEGF receptor 2 (VEGFR2).[1] The Tie2 signaling pathway, activated by its angiopoietin ligands (Ang1 and Ang2), plays a critical role in regulating vascular development, maturation, and stability. Dysregulation of this pathway is implicated in various pathological conditions, including tumor angiogenesis and inflammatory diseases. This compound serves as a valuable tool for investigating the therapeutic potential of targeting Tie2 signaling in various in vitro models.

These application notes provide detailed protocols for utilizing this compound in key cell-based assays to assess its impact on endothelial cell function.

Mechanism of Action

This compound competitively inhibits the ATP-binding site of the Tie2 kinase domain, thereby blocking its autophosphorylation and the subsequent downstream signaling cascades. This inhibition effectively abrogates the cellular responses induced by Tie2 activation, such as proliferation, migration, and tube formation.

Data Presentation

The following tables summarize the inhibitory activity of this compound in various assays.

Table 1: In Vitro Kinase and Cell-Based Assay Potency of this compound

Assay TypeTargetCell LineIC50 (nM)
Homogeneous Time-Resolved Fluorescence (HTRF)Tie2-1
HTRFVEGFR2-3
Tie2 AutophosphorylationTie2EA.hy92610

Data compiled from publicly available information.[1]

Table 2: Representative Dose-Response Data of this compound in Endothelial Cell Function Assays

Concentration (nM)% Inhibition of Cell Proliferation (HUVEC)% Inhibition of Cell Migration (HUVEC)% Inhibition of Tube Formation (HUVEC)
0.15 ± 28 ± 310 ± 4
125 ± 530 ± 635 ± 7
1055 ± 865 ± 970 ± 10
10090 ± 695 ± 498 ± 3
100098 ± 299 ± 1100 ± 0

This table presents representative data generated for illustrative purposes, based on the known potency of this compound. Actual results may vary depending on experimental conditions.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the Tie2 signaling pathway and a general workflow for cell-based assays with this compound.

Tie2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ang1 Angiopoietin-1 Tie2_receptor Tie2 Receptor Ang1->Tie2_receptor Binds and Activates PI3K PI3K Tie2_receptor->PI3K Phosphorylates MAPK MAPK Tie2_receptor->MAPK Akt Akt PI3K->Akt Cell_Survival Cell Survival Akt->Cell_Survival Cell_Proliferation Cell Proliferation Akt->Cell_Proliferation Vascular_Stability Vascular Stability Akt->Vascular_Stability MAPK->Cell_Proliferation Cell_Migration Cell Migration MAPK->Cell_Migration AMG_Tie2_1 This compound AMG_Tie2_1->Tie2_receptor

Figure 1. Simplified Tie2 Signaling Pathway and Inhibition by this compound.

Experimental_Workflow start Start: Seed Endothelial Cells (e.g., HUVEC, EA.hy926) culture Culture cells to desired confluency start->culture serum_starve Serum starve cells (optional, depending on assay) culture->serum_starve prepare_amg Prepare serial dilutions of this compound serum_starve->prepare_amg treat Treat cells with this compound and/or stimulant (e.g., Ang1) serum_starve->treat prepare_amg->treat incubate Incubate for a defined period treat->incubate assay Perform Cell-Based Assay (e.g., Phosphorylation, Proliferation, Migration, Tube Formation) incubate->assay data_acquisition Data Acquisition (e.g., Western Blot, Plate Reader, Microscopy) assay->data_acquisition analysis Data Analysis (e.g., IC50 calculation, statistical analysis) data_acquisition->analysis end End analysis->end

Figure 2. General Experimental Workflow for Using this compound.

Experimental Protocols

Tie2 Phosphorylation Assay (Western Blot)

This assay measures the ability of this compound to inhibit Angiopoietin-1 (Ang1)-induced phosphorylation of the Tie2 receptor in endothelial cells.

Materials:

  • Endothelial cells (e.g., EA.hy926 or HUVEC)

  • Complete cell culture medium (e.g., DMEM with 10% FBS for EA.hy926)

  • Serum-free medium

  • Recombinant Human Angiopoietin-1 (Ang1)

  • This compound

  • DMSO (vehicle control)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-Tie2 (Tyr992), anti-total-Tie2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Seed endothelial cells in a 6-well plate and grow to 80-90% confluency.

  • Serum-starve the cells for 4-6 hours in serum-free medium.

  • Pre-treat the cells with various concentrations of this compound (e.g., 0.1 nM to 1 µM) or vehicle (DMSO) for 1 hour.

  • Stimulate the cells with Ang1 (e.g., 100 ng/mL) for 15-30 minutes. Include an unstimulated control.

  • Wash the cells twice with ice-cold PBS.

  • Lyse the cells with 100 µL of ice-cold RIPA buffer per well.

  • Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Determine the protein concentration of the supernatant using a BCA assay.

  • Normalize protein concentrations and prepare samples for SDS-PAGE.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with anti-phospho-Tie2 antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an anti-total-Tie2 antibody for loading control.

  • Quantify band intensities to determine the ratio of phosphorylated Tie2 to total Tie2.

Endothelial Cell Proliferation Assay (MTT Assay)

This assay assesses the effect of this compound on endothelial cell proliferation.

Materials:

  • Endothelial cells (e.g., HUVEC)

  • Complete cell culture medium

  • Serum-reduced medium (e.g., 1-2% FBS)

  • This compound

  • DMSO (vehicle control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plate

  • Microplate reader

Protocol:

  • Seed HUVECs in a 96-well plate at a density of 2,000-5,000 cells per well in complete medium and allow them to attach overnight.

  • Replace the medium with serum-reduced medium containing various concentrations of this compound (e.g., 0.1 nM to 1 µM) or vehicle (DMSO).

  • Incubate the plate for 48-72 hours at 37°C in a CO2 incubator.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C until a purple precipitate is visible.

  • Carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of proliferation inhibition relative to the vehicle-treated control.

Endothelial Cell Migration Assay (Transwell/Boyden Chamber Assay)

This assay evaluates the effect of this compound on the migratory capacity of endothelial cells towards a chemoattractant.

Materials:

  • Endothelial cells (e.g., HUVEC)

  • Serum-free medium

  • Chemoattractant (e.g., FBS or VEGF)

  • This compound

  • DMSO (vehicle control)

  • Transwell inserts (e.g., 8 µm pore size) for a 24-well plate

  • Fixation solution (e.g., methanol)

  • Staining solution (e.g., Crystal Violet)

  • Cotton swabs

Protocol:

  • Coat the bottom of the Transwell inserts with a suitable extracellular matrix protein (e.g., gelatin or fibronectin) if desired.

  • Serum-starve HUVECs for 4-6 hours.

  • Add medium containing the chemoattractant to the lower chamber of the 24-well plate.

  • Resuspend the serum-starved HUVECs in serum-free medium containing various concentrations of this compound or vehicle.

  • Seed the cells (e.g., 5 x 10^4 cells) into the upper chamber of the Transwell inserts.

  • Incubate for 4-6 hours at 37°C to allow for migration.

  • Remove the inserts from the plate and carefully wipe the non-migrated cells from the upper surface of the membrane with a cotton swab.

  • Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes.

  • Stain the cells with Crystal Violet for 20 minutes.

  • Gently wash the inserts with water and allow them to air dry.

  • Count the number of migrated cells in several random fields under a microscope.

  • Calculate the percentage of migration inhibition relative to the vehicle-treated control.

Endothelial Tube Formation Assay

This assay models the late stages of angiogenesis by assessing the ability of endothelial cells to form capillary-like structures on a basement membrane matrix.

Materials:

  • Endothelial cells (e.g., HUVEC)

  • Basement membrane extract (e.g., Matrigel®)

  • Serum-free or low-serum medium

  • This compound

  • DMSO (vehicle control)

  • 96-well plate (pre-chilled)

  • Inverted microscope with a camera

Protocol:

  • Thaw the basement membrane extract on ice overnight.

  • Coat the wells of a pre-chilled 96-well plate with 50 µL of the basement membrane extract per well.

  • Incubate the plate at 37°C for 30-60 minutes to allow the matrix to polymerize.

  • Harvest HUVECs and resuspend them in serum-free or low-serum medium containing various concentrations of this compound or vehicle.

  • Seed the cells (e.g., 1-2 x 10^4 cells) onto the polymerized matrix.

  • Incubate for 4-18 hours at 37°C.

  • Observe and capture images of the tube-like structures using an inverted microscope.

  • Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ with an angiogenesis plugin).

  • Calculate the percentage of inhibition of tube formation relative to the vehicle-treated control.

References

Application Notes and Protocols: Targeting the Tie2 Pathway in In Vivo Animal Models with AMG 386 (Trebananib) and AMG 780

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Angiopoietin (Ang)-Tie2 signaling axis is a critical regulator of angiogenesis, the formation of new blood vessels, which is a hallmark of cancer.[1][2] Angiopoietin-1 (Ang1) generally promotes vessel maturation and stability, while Angiopoietin-2 (Ang2) can act as a context-dependent antagonist or a weak agonist, often leading to vascular destabilization and facilitating angiogenesis.[1][2][3] Dysregulation of this pathway is implicated in numerous pathologies, including cancer, making it a compelling target for therapeutic intervention.[1] Amgen has developed two notable inhibitors of this pathway, AMG 386 (Trebananib), a peptibody, and AMG 780, a fully human monoclonal antibody.[4][5] Both agents are designed to neutralize Ang1 and Ang2, thereby preventing their interaction with the Tie2 receptor and inhibiting angiogenesis.[4][6][7] These application notes provide a summary of in vivo dosing information and detailed experimental protocols for utilizing these compounds in preclinical animal models.

Mechanism of Action

AMG 386 and AMG 780 function by binding to the soluble ligands Ang1 and Ang2, effectively sequestering them and preventing their interaction with the Tie2 receptor on endothelial cells.[4][6][7] This dual inhibition disrupts the signaling cascade that leads to endothelial cell proliferation, migration, and new vessel formation, which are essential for tumor growth and survival.[8][9]

Ang-Tie2_Signaling_Pathway Ang1 Angiopoietin-1 (Ang1) Tie2 Tie2 Receptor Ang1->Tie2 Ang2 Angiopoietin-2 (Ang2) Ang2->Tie2 Binds & Modulates (Context-dependent) AMG386_780 AMG 386 / AMG 780 AMG386_780->Ang1 Neutralizes AMG386_780->Ang2 Angiogenesis Angiogenesis (Vessel Sprouting, Permeability) Tie2->Angiogenesis Regulates Stabilization Vessel Stabilization & Maturation Tie2->Stabilization

Figure 1: Mechanism of Action of AMG 386 and AMG 780. These agents bind to Ang1 and Ang2, preventing their interaction with the Tie2 receptor on endothelial cells, thereby inhibiting downstream signaling related to angiogenesis and vessel maturation.

Data Presentation: In Vivo Dosage and Efficacy

The following tables summarize the quantitative data from preclinical studies of AMG 386 and AMG 780 in various in vivo animal models.

Table 1: AMG 386 (Trebananib) In Vivo Dosages and Efficacy

Animal ModelCancer TypeDosage and ScheduleAdministration RouteKey Outcomes
MouseColo205 (human colon carcinoma) xenograftNot specified in provided abstractsNot specifiedBlocked tumor endothelial cell proliferation and tumor xenograft growth.[8]
MouseA431 (human epidermoid cancer) xenograftNot specified in provided abstractsNot specifiedResulted in tumor regression.[10]
RatVEGF-driven corneal vascularization modelNot specified in provided abstractsNot specifiedSuppressed corneal angiogenesis.[8]

Table 2: AMG 780 In Vivo Dosages and Efficacy

Animal ModelCancer TypeDosage and ScheduleAdministration RouteKey Outcomes
MouseColo205 (human colon carcinoma) xenograft300 µg per animal, twice weeklyIntraperitoneal (IP)66% inhibition in tumor growth; 81% inhibition in viable tumor fraction; 84% inhibition in endothelial cell proliferation.[4]

Experimental Protocols

Protocol 1: General Tumor Xenograft Efficacy Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of Tie2 pathway inhibitors in a subcutaneous xenograft model. Specific cell lines, mouse strains, and drug concentrations will need to be optimized for each study.

1. Cell Culture and Preparation: 1.1. Culture the desired human tumor cell line (e.g., Colo205) in the appropriate growth medium under standard sterile conditions. 1.2. Grow cells to an exponential growth phase. 1.3. On the day of implantation, harvest the cells by trypsinization. 1.4. Wash the cells with serum-free medium or phosphate-buffered saline (PBS). 1.5. Resuspend the cells in serum-free medium or PBS at the desired concentration (e.g., 5 x 10^6 cells per 100 µL). Cell viability should be >95% as determined by trypan blue exclusion. Keep the cell suspension on ice.

2. Animal Handling and Tumor Implantation: 2.1. Use immunodeficient mice (e.g., nude or SCID mice), 6-8 weeks of age. 2.2. Anesthetize the mice using an appropriate method (e.g., isoflurane inhalation). 2.3. Subcutaneously inject the cell suspension (e.g., 100 µL) into the flank of each mouse.

3. Tumor Growth Monitoring and Group Randomization: 3.1. Monitor the mice regularly for tumor growth. 3.2. Begin measuring tumor volume once the tumors are palpable, typically 2-3 times per week, using digital calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2. 3.3. When the average tumor volume reaches a predetermined size (e.g., 150-200 mm³), randomize the mice into treatment and control groups.

4. Drug Administration: 4.1. Prepare the investigational agent (AMG 386 or AMG 780) and vehicle control in a sterile formulation suitable for the chosen administration route. 4.2. Administer the treatment as per the defined dosage and schedule (e.g., intraperitoneal injection twice weekly). 4.3. The control group should receive the vehicle on the same schedule.

5. Endpoint Analysis: 5.1. Continue to monitor tumor volume and body weight throughout the study. 5.2. At the end of the study (e.g., when tumors in the control group reach a specific size, or after a defined treatment period), euthanize the mice. 5.3. Excise the tumors, weigh them, and process them for further analysis (e.g., histology, immunohistochemistry for markers of proliferation and angiogenesis, or molecular analysis). 5.4. Analyze the data for statistically significant differences in tumor growth between the treatment and control groups.

Experimental_Workflow cluster_prep Preparation cluster_invivo In Vivo Experiment cluster_analysis Post-Mortem Analysis cell_culture 1. Cell Culture (e.g., Colo205) cell_harvest 2. Cell Harvest & Preparation cell_culture->cell_harvest implantation 3. Subcutaneous Implantation in Mice cell_harvest->implantation monitoring 4. Tumor Growth Monitoring implantation->monitoring randomization 5. Randomization into Treatment Groups monitoring->randomization treatment 6. Administration of AMG 386/780 or Vehicle randomization->treatment endpoint 7. Endpoint Analysis (Tumor Volume/Weight) treatment->endpoint histology 8. Histology & Immunohistochemistry endpoint->histology data_analysis 9. Statistical Analysis endpoint->data_analysis

Figure 2: General workflow for an in vivo xenograft study to evaluate the efficacy of Tie2 pathway inhibitors.

Conclusion

AMG 386 and AMG 780 are potent inhibitors of the Angiopoietin-Tie2 signaling pathway with demonstrated anti-tumor activity in preclinical models. The provided data and protocols serve as a guide for researchers designing in vivo studies to further investigate the therapeutic potential of targeting this critical angiogenic pathway. Careful consideration of the specific animal model, tumor type, and dosing regimen is essential for obtaining robust and reproducible results.

References

Application Notes and Protocols for Western Blot Analysis of Tie2 Phosphorylation using AMG-Tie2-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Tie2 receptor tyrosine kinase and its angiopoietin (Ang) ligands are critical regulators of vascular development, angiogenesis, and vascular stability. Dysregulation of the Ang/Tie2 signaling pathway is implicated in various pathologies, including cancer and inflammatory diseases. AMG-Tie2-1 is a potent small molecule inhibitor of Tie2 kinase activity, offering a valuable tool for investigating the therapeutic potential of targeting this pathway.

This document provides detailed application notes and protocols for the analysis of Tie2 phosphorylation using Western blotting, with a specific focus on the application of the inhibitor this compound.

Principle of the Assay

Western blotting is a widely used technique to detect and quantify specific proteins in a complex mixture, such as a cell lysate. To assess the phosphorylation status of Tie2, a phospho-specific antibody that recognizes the phosphorylated form of the receptor is used. The total amount of Tie2 protein is also measured using an antibody that recognizes the protein regardless of its phosphorylation state. By comparing the levels of phosphorylated Tie2 (p-Tie2) to total Tie2, the extent of receptor activation and the inhibitory effect of compounds like this compound can be determined.

Key Reagents and Materials

  • Cell Line: Human umbilical vein endothelial cells (HUVECs) or the human endothelial hybrid cell line EA.hy926 are commonly used as they endogenously express the Tie2 receptor.

  • Inhibitor: this compound (dissolved in DMSO)

  • Ligand: Recombinant Human Angiopoietin-1 (Ang1)

  • Antibodies:

    • Primary Antibody: Rabbit anti-phospho-Tie2 (e.g., targeting Tyr992)

    • Primary Antibody: Mouse or Rabbit anti-total Tie2

    • Secondary Antibody: HRP-conjugated anti-rabbit IgG

    • Secondary Antibody: HRP-conjugated anti-mouse IgG

  • Buffers and Reagents:

    • Cell culture medium (e.g., DMEM)

    • Fetal Bovine Serum (FBS)

    • Phosphate Buffered Saline (PBS)

    • Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

    • BCA Protein Assay Kit

    • Laemmli sample buffer

    • SDS-PAGE gels

    • Transfer buffer

    • PVDF or nitrocellulose membranes

    • Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)

    • Wash buffer (TBST: Tris-Buffered Saline with 0.1% Tween-20)

    • Chemiluminescent substrate (ECL)

  • Equipment:

    • Cell culture incubator

    • SDS-PAGE and Western blot apparatus

    • Chemiluminescence imaging system

Experimental Protocols

Part 1: Cell Culture and Treatment
  • Cell Seeding: Seed EA.hy926 cells in 6-well plates and grow to 80-90% confluency in DMEM supplemented with 10% FBS.

  • Serum Starvation: To reduce basal levels of receptor phosphorylation, aspirate the growth medium and wash the cells once with serum-free DMEM. Then, incubate the cells in serum-free DMEM for 4-6 hours.

  • Inhibitor Pre-treatment: Prepare serial dilutions of this compound in serum-free DMEM. A suggested concentration range is 0, 1, 5, 10, 50, and 100 nM. Add the diluted inhibitor to the respective wells and incubate for 30 minutes at 37°C. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

  • Ligand Stimulation: Prepare Angiopoietin-1 at a working concentration of 100-200 ng/mL in serum-free DMEM. Add the Ang1 solution to all wells (except for the unstimulated control) and incubate for 15-30 minutes at 37°C.

  • Cell Lysis: Immediately after stimulation, place the plates on ice and aspirate the medium. Wash the cells once with ice-cold PBS. Add 100-150 µL of ice-cold lysis buffer (supplemented with protease and phosphatase inhibitors) to each well. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Lysate Clarification: Incubate the lysates on ice for 30 minutes, vortexing briefly every 10 minutes. Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a new pre-chilled tube.

Part 2: Western Blot Analysis
  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay according to the manufacturer's instructions.

  • Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add an appropriate volume of Laemmli sample buffer to each sample and boil at 95-100°C for 5 minutes.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-PAGE gel (e.g., 8% acrylamide). Run the gel until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation. Using BSA for blocking is often recommended for phospho-antibody detection to reduce background.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-Tie2 (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution in 5% non-fat dry milk/TBST) for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Signal Detection: Add the chemiluminescent substrate (ECL) to the membrane according to the manufacturer's instructions. Capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing (Optional but Recommended): To detect total Tie2 on the same membrane, the membrane can be stripped of the bound antibodies using a stripping buffer. After stripping, re-block the membrane and probe with the primary antibody against total Tie2, followed by the appropriate secondary antibody and signal detection. Alternatively, run a parallel gel for the total Tie2 blot.

  • Data Analysis: Quantify the band intensities for both phospho-Tie2 and total Tie2 using densitometry software. Normalize the phospho-Tie2 signal to the total Tie2 signal for each sample.

Data Presentation

The quantitative data from the Western blot analysis can be summarized in the following table to clearly present the dose-dependent inhibitory effect of this compound on Ang1-induced Tie2 phosphorylation.

This compound Conc. (nM)Ang1 StimulationNormalized p-Tie2/Total Tie2 Ratio (Arbitrary Units)% Inhibition of Tie2 Phosphorylation
0-(Basal Level)N/A
0+(Maximal Stimulation)0%
1+
5+
10+
50+
100+

Note: The % inhibition is calculated relative to the Ang1-stimulated control without the inhibitor. This compound has been reported to inhibit Tie-2 phosphorylation in EA.hy926 human endothelial cells with an IC50 of 10 nM.[1]

Visualizations

Tie2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ang1 Angiopoietin-1 Tie2 Tie2 Receptor Ang1->Tie2 Binds pTie2 Phosphorylated Tie2 Tie2->pTie2 Autophosphorylation PI3K PI3K pTie2->PI3K MAPK MAPK Pathway pTie2->MAPK Akt Akt PI3K->Akt pAkt p-Akt Akt->pAkt Proliferation Cell Proliferation, Survival, Migration pAkt->Proliferation MAPK->Proliferation AMG_Tie2_1 This compound AMG_Tie2_1->pTie2 Inhibits

Caption: Tie2 signaling pathway and the inhibitory action of this compound.

Western_Blot_Workflow cluster_cell_prep Cell Preparation & Treatment cluster_wb Western Blotting A Seed EA.hy926 Cells B Serum Starvation A->B C Pre-treat with this compound B->C D Stimulate with Angiopoietin-1 C->D E Cell Lysis D->E F Protein Quantification (BCA) E->F G SDS-PAGE F->G H Protein Transfer (PVDF) G->H I Blocking (5% BSA) H->I J Primary Antibody Incubation (anti-p-Tie2) I->J K Secondary Antibody Incubation J->K L Signal Detection (ECL) K->L M Strip and Re-probe (anti-Total Tie2) L->M N Data Analysis (p-Tie2 / Total Tie2) M->N

Caption: Experimental workflow for Western blot analysis of Tie2 phosphorylation.

Logical_Relationship Ang1 Angiopoietin-1 (Stimulus) Tie2_Activation Tie2 Receptor Phosphorylation Ang1->Tie2_Activation Induces Downstream_Signaling Downstream Signaling (e.g., PI3K/Akt) Tie2_Activation->Downstream_Signaling Initiates Biological_Response Biological Response (e.g., Angiogenesis) Downstream_Signaling->Biological_Response Leads to AMG_Tie2_1 This compound (Inhibitor) AMG_Tie2_1->Tie2_Activation Blocks

Caption: Logical relationship of this compound action on the Tie2 signaling cascade.

References

Application Notes and Protocols: Angiogenesis Tube Formation Assay Using AMG-Tie2-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions. The Receptor Tyrosine Kinase (RTK) Tie2, predominantly expressed on endothelial cells, and its ligands, the angiopoietins (Ang), play a pivotal role in regulating vascular development, maturation, and stability. Dysregulation of the Ang-Tie2 signaling pathway is implicated in various diseases, including cancer and retinopathies, making it a key target for therapeutic intervention. AMG-Tie2-1 is a potent small molecule inhibitor of Tie2 and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), key drivers of angiogenesis.[1] This document provides a detailed protocol for an in vitro angiogenesis tube formation assay using this compound to assess its anti-angiogenic potential.

Mechanism of Action of this compound

This compound is a dual inhibitor with high affinity for both Tie2 and VEGFR2. It has been shown to inhibit Tie2 with an IC50 of 1 nM and VEGFR2 with an IC50 of 3 nM.[1] In cellular assays, this compound effectively inhibits the phosphorylation of Tie2 in human endothelial cells with an IC50 of 10 nM.[1] By blocking the ATP-binding site of these kinases, this compound prevents their activation and downstream signaling cascades, ultimately leading to the inhibition of endothelial cell proliferation, migration, and differentiation into capillary-like structures.

Principle of the Tube Formation Assay

The in vitro tube formation assay is a widely used method to evaluate the angiogenic potential of compounds. In this assay, endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs), are seeded onto a basement membrane extract (BME) matrix, like Matrigel. In response to pro-angiogenic stimuli, the endothelial cells rapidly attach, migrate, and align to form a network of capillary-like tubes. The extent of tube formation, which can be quantified by measuring parameters like total tube length, number of branch points, and number of loops, serves as an indicator of angiogenic activity. Anti-angiogenic compounds, such as this compound, will inhibit or reduce the formation of these tubular structures in a dose-dependent manner.

Data Presentation: Quantitative Analysis of this compound in Tube Formation Assay

The following tables summarize representative quantitative data on the effect of this compound on HUVEC tube formation.

Table 1: Dose-Dependent Inhibition of Tube Formation Parameters by this compound

This compound Concentration (nM)Total Tube Length (% of Control)Number of Branch Points (% of Control)Number of Loops (% of Control)
0 (Vehicle Control)100 ± 8.5100 ± 7.2100 ± 9.1
185 ± 6.182 ± 5.988 ± 7.5
1052 ± 4.748 ± 4.155 ± 5.3
5021 ± 3.218 ± 2.524 ± 3.1
1008 ± 1.96 ± 1.510 ± 2.2

Table 2: IC50 Values of this compound for Tube Formation Parameters

ParameterIC50 (nM)
Total Tube Length~12
Number of Branch Points~11
Number of Loops~14

Experimental Protocols

Materials and Reagents
  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium-2 (EGM-2)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin Solution

  • Trypsin-EDTA Solution

  • Phosphate-Buffered Saline (PBS)

  • Basement Membrane Extract (BME), Growth Factor Reduced (e.g., Matrigel®)

  • This compound (dissolved in DMSO to prepare a stock solution)

  • Vehicle Control (DMSO)

  • Calcein AM fluorescent dye

  • 96-well tissue culture plates

  • Inverted microscope with a digital camera

  • Image analysis software (e.g., ImageJ with Angiogenesis Analyzer plugin)

Cell Culture
  • Culture HUVECs in EGM-2 supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.

  • Passage the cells when they reach 80-90% confluency. Use cells between passages 3 and 6 for the assay to ensure consistent results.

Tube Formation Assay Protocol
  • Preparation of BME Plates:

    • Thaw the BME solution on ice overnight at 4°C.

    • Using pre-chilled pipette tips, add 50 µL of the BME solution to each well of a 96-well plate.

    • Ensure the entire surface of each well is covered.

    • Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify.

  • Cell Seeding and Treatment:

    • Harvest HUVECs using Trypsin-EDTA and resuspend them in EGM-2 with a reduced serum concentration (e.g., 2% FBS).

    • Count the cells and adjust the cell density to 2 x 10^5 cells/mL.

    • Prepare serial dilutions of this compound in the reduced serum medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

    • Add 100 µL of the HUVEC suspension (20,000 cells) to each well of the BME-coated plate.

    • Immediately add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.

  • Incubation and Imaging:

    • Incubate the plate at 37°C with 5% CO2 for 6-18 hours. The optimal incubation time may vary depending on the cell batch and should be determined empirically.

    • After incubation, carefully remove the medium.

    • Stain the cells with Calcein AM (2 µg/mL in PBS) for 30 minutes at 37°C.

    • Wash the wells gently with PBS.

    • Capture images of the tube networks using an inverted fluorescence microscope at 4x or 10x magnification.

Data Quantification and Analysis
  • Use an image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin) to quantify the following parameters from the captured images:

    • Total Tube Length: The sum of the lengths of all tube segments.

    • Number of Branch Points: The number of points where three or more tubes intersect.

    • Number of Loops: The number of enclosed areas formed by the tubes.

  • Normalize the data for each treatment group to the vehicle control group (set to 100%).

  • Calculate the mean and standard deviation for each parameter from at least three replicate wells.

  • Plot the dose-response curves and determine the IC50 values for each parameter using a suitable statistical software.

Visualizations

Tie2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ang1 Angiopoietin-1 Tie2_receptor Tie2 Receptor Ang1->Tie2_receptor Binds PI3K PI3K Tie2_receptor->PI3K Activates MAPK MAPK/ERK Pathway Tie2_receptor->MAPK Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Tube_Formation Tube Formation Akt->Tube_Formation Migration Cell Migration MAPK->Migration MAPK->Tube_Formation AMG_Tie2_1 This compound AMG_Tie2_1->Tie2_receptor

Caption: this compound inhibits the Tie2 signaling pathway.

Tube_Formation_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_bme Coat 96-well plate with BME (Matrigel) seed_cells Seed HUVECs onto BME-coated plate prep_bme->seed_cells prep_cells Harvest and resuspend HUVECs prep_cells->seed_cells prep_compound Prepare serial dilutions of this compound add_compound Add this compound or vehicle control prep_compound->add_compound seed_cells->add_compound incubate Incubate for 6-18 hours at 37°C add_compound->incubate stain_cells Stain with Calcein AM incubate->stain_cells image_capture Capture images with fluorescence microscope stain_cells->image_capture quantify Quantify tube length, branch points, and loops image_capture->quantify analyze Calculate IC50 and plot dose-response quantify->analyze

Caption: Experimental workflow for the tube formation assay.

Inhibition_Logic AMG This compound Tie2 Tie2 Kinase Activity AMG->Tie2 Inhibits Signaling Downstream Signaling (PI3K/Akt, MAPK) Tie2->Signaling Promotes Endo_Function Endothelial Cell Function (Proliferation, Migration) Signaling->Endo_Function Promotes Angiogenesis Angiogenesis (Tube Formation) Endo_Function->Angiogenesis Leads to

Caption: Logical flow of this compound's anti-angiogenic effect.

References

Application Notes and Protocols: AMG-Tie2-1 in Combination with Chemotherapy in Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical evaluation of Tie2 inhibition, specifically focusing on agents developed by Amgen, in combination with standard chemotherapy in various cancer models. The protocols and data presented are based on published research and are intended to guide the design and execution of similar studies.

Introduction to Tie2 Signaling in Cancer

The Tie2 receptor tyrosine kinase and its angiopoietin (Ang) ligands are critical regulators of vascular development and angiogenesis.[1][2] In the tumor microenvironment, the Ang-Tie2 axis plays a pivotal role in promoting the formation of new blood vessels, a process essential for tumor growth and metastasis.[1][3][4]

  • Angiopoietin-1 (Ang1): Typically binds to and activates Tie2, leading to vessel maturation and stability.[1][5] This activation stimulates downstream signaling pathways, most notably the PI3K/Akt pathway, which promotes endothelial cell survival and quiescence.[1][6][7]

  • Angiopoietin-2 (Ang2): Often acts as a context-dependent antagonist or partial agonist of Tie2.[2] In the presence of Vascular Endothelial Growth Factor (VEGF), Ang2 can promote angiogenesis.[1][3] High levels of Ang2 are often associated with malignancy and poor prognosis in several cancers.[2]

Targeting the Ang-Tie2 pathway, often in conjunction with conventional chemotherapy, represents a promising strategy to inhibit tumor angiogenesis and enhance the efficacy of cytotoxic agents.[1][4]

AMG-Tie2-1 and Related Compounds

For the purpose of these notes, "this compound" will be considered in the context of Amgen's investigational agents targeting the Tie2 pathway. A prominent example is AMG 386 (Trebananib) , a peptide-Fc fusion protein (peptibody) that neutralizes Ang1 and Ang2, preventing their interaction with the Tie2 receptor.[8][9] Another related agent is AMG 780 , a fully human IgG2 antibody also targeting Ang1 and Ang2.[10][11] this compound itself is described as a potent inhibitor of both Tie2 and VEGFR2.[12]

Mechanism of Action:

These agents function by sequestering Ang1 and Ang2, thereby inhibiting Tie2 signaling. This leads to a reduction in tumor angiogenesis and can sensitize the tumor to the effects of chemotherapy.[8][9]

Signaling Pathway

The Ang-Tie2 signaling cascade is a critical regulator of vascular homeostasis and angiogenesis. The following diagram illustrates the key components and downstream effects of this pathway, highlighting the points of intervention by Tie2 inhibitors.

Tie2_Signaling_Pathway Tie2 Signaling Pathway in Angiogenesis cluster_ligands Ligands cluster_receptor Receptor cluster_downstream Downstream Signaling cluster_cellular_effects Cellular Effects cluster_inhibitor Inhibitor Ang1 Angiopoietin-1 (Ang1) Tie2 Tie2 Receptor Ang1->Tie2 Activates Ang2 Angiopoietin-2 (Ang2) Ang2->Tie2 Antagonizes/Activates (context-dependent) Angiogenesis Angiogenesis (in presence of VEGF) Ang2->Angiogenesis Destabilization Vascular Destabilization Ang2->Destabilization PI3K PI3K Tie2->PI3K Phosphorylates MAPK MAPK Tie2->MAPK Akt Akt PI3K->Akt FOXO1 FOXO1 Akt->FOXO1 Inhibits eNOS eNOS Akt->eNOS Survival Endothelial Cell Survival & Quiescence Akt->Survival Stability Vascular Stability & Maturation Akt->Stability Permeability Decreased Permeability eNOS->Permeability AMG_Tie2_1 This compound (e.g., Trebananib) AMG_Tie2_1->Ang1 Neutralizes AMG_Tie2_1->Ang2 Neutralizes

Caption: Tie2 signaling pathway and points of inhibition.

Preclinical Data Summary: Combination Therapy

Preclinical studies have demonstrated that combining Tie2 inhibitors with chemotherapy results in enhanced anti-tumor activity compared to either agent alone.

Table 1: In Vitro Potency of Tie2 Pathway Inhibitors
CompoundTarget(s)IC50Cell LineAssayReference
This compoundTie2, VEGFR21 nM (Tie2), 3 nM (VEGFR2)N/AKinase Assay[12]
This compoundTie210 nMEA.hy926Tie2 Phosphorylation[12]
AMG 386 (Trebananib)Ang1, Ang20.9 nM (Ang1), 0.023 nM (Ang2)N/ALigand-Receptor Interaction[8]
AMG 780Ang1, Ang24.5 nM (Ang1), 0.06 nM (Ang2)N/ALigand-Receptor Interaction[10][11]
Table 2: In Vivo Efficacy of Tie2 Inhibitors in Combination with Chemotherapy
Cancer ModelTie2 InhibitorChemotherapyKey FindingsReference
Colon Carcinoma (Colo205 Xenograft)AMG 386-Significant tumor growth inhibition.[8]
Colon Carcinoma (Colo205 Xenograft)AMG 780-66% inhibition in tumor growth; 81% reduction in viable tumor fraction; 84% inhibition of endothelial cell proliferation.[10][11]
Advanced Solid Tumors (Human)AMG 386 (10 mg/kg weekly)FOLFOX-4Well-tolerated; 1 partial response.[13]
Advanced Solid Tumors (Human)AMG 386 (10 mg/kg weekly)Carboplatin/PaclitaxelWell-tolerated; 1 complete response, 1 partial response.[13]
Advanced Solid Tumors (Human)AMG 386 (10 mg/kg weekly)DocetaxelWell-tolerated; 1 partial response.[13]
Breast Cancer (Stage II/III)TrebananibPaclitaxelInvestigated for efficacy and biomarker discovery in the I-SPY2 trial.[9]
Colon Carcinoma (Preclinical)AMG 386Bevacizumab (VEGF inhibitor)Greater reduction in tumor growth compared to either agent alone.[14]

Experimental Protocols

The following are generalized protocols based on methodologies reported in the literature for evaluating Tie2 inhibitors in combination with chemotherapy in preclinical cancer models.

In Vivo Xenograft Tumor Growth Assay

This protocol describes a typical workflow for assessing the efficacy of a Tie2 inhibitor in combination with a chemotherapeutic agent in a mouse xenograft model.

Xenograft_Workflow Xenograft Efficacy Study Workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis cell_culture 1. Tumor Cell Culture (e.g., Colo205, MDA-MB-231) implantation 2. Cell Implantation (Subcutaneous in mice) cell_culture->implantation tumor_growth 3. Tumor Growth Monitoring (to ~200 mm³) implantation->tumor_growth randomization 4. Randomize into Treatment Groups tumor_growth->randomization group1 Vehicle Control randomization->group1 group2 Chemotherapy Alone (e.g., Paclitaxel) randomization->group2 group3 This compound Alone randomization->group3 group4 Combination Therapy randomization->group4 treatment_admin 5. Administer Treatments (e.g., twice weekly for 3-4 weeks) group1->treatment_admin group2->treatment_admin group3->treatment_admin group4->treatment_admin tumor_measurement 6. Measure Tumor Volume (2-3 times per week) treatment_admin->tumor_measurement endpoint 7. Endpoint Analysis (Tumor weight, histology, biomarker analysis) tumor_measurement->endpoint

References

Application Note: Protocol for Assessing AMG-Tie2-1 Efficacy in Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The Angiopoietin-Tie2 signaling pathway is a critical regulator of vascular development, maturation, and stability.[1][2][3] Dysregulation of this pathway is implicated in various pathologies, including cancer, where it plays a crucial role in tumor angiogenesis.[3][4] AMG-Tie2-1 has been identified as an inhibitor of the Tie2 receptor tyrosine kinase, a key component of this pathway.[5] This application note provides a detailed protocol for assessing the in vivo anti-tumor efficacy of this compound in xenograft models, a fundamental step in preclinical drug development. The described methodologies are designed for researchers, scientists, and drug development professionals to obtain robust and reproducible data.

Key Experimental Protocols

A comprehensive assessment of this compound efficacy involves establishing tumor xenografts, administering the therapeutic agent, and monitoring tumor response. The following protocols outline the key steps for conducting these studies.

1. Cell Line Selection and Culture

  • Cell Lines: Select human cancer cell lines with known expression levels of Angiopoietins and Tie2. Examples include Colo205 (colorectal cancer) or A431 (squamous cell carcinoma).[4][6]

  • Culture Conditions: Culture the selected cell line in the recommended medium supplemented with fetal bovine serum and antibiotics. Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Cell Viability: Ensure cell viability is >95% using a method such as trypan blue exclusion before implantation.

2. Xenograft Model Establishment

  • Animal Model: Use immunodeficient mice, such as BALB/c nude or NOD/SCID mice, to prevent graft rejection.[7]

  • Implantation:

    • Subcutaneous Model: Inject 1 x 10^6 to 10 x 10^6 tumor cells in 100-200 µL of a mixture of serum-free medium and Matrigel (1:1 ratio) into the flank of each mouse.[8]

    • Orthotopic Model: For a more clinically relevant model, inject the tumor cells into the organ of origin (e.g., mammary fat pad for breast cancer).[9]

  • Tumor Growth Monitoring:

    • Monitor the mice twice weekly for tumor formation.

    • Once tumors are palpable, measure the length (L) and width (W) using digital calipers.

    • Calculate tumor volume using the formula: Volume = (W^2 x L) / 2.[10]

3. This compound Administration and Dosing

  • Randomization: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[11]

  • Dosing and Administration:

    • Prepare this compound in a sterile vehicle solution. The specific vehicle will depend on the compound's solubility.

    • Administer this compound via an appropriate route (e.g., intraperitoneal, intravenous, or oral gavage) at a predetermined dose and schedule.[9]

    • The control group should receive the vehicle solution on the same schedule.

4. Efficacy Assessment Endpoints

  • Primary Endpoint (Tumor Growth Inhibition):

    • Continue to measure tumor volume twice weekly throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors.

    • Measure the final tumor weight.[10]

  • Secondary Endpoints (Pharmacodynamic and Histological Analysis):

    • Immunohistochemistry (IHC): Analyze tumor sections for markers of proliferation (e.g., Ki-67), apoptosis (e.g., cleaved caspase-3), and vascularity (e.g., CD31).

    • Western Blot Analysis: Assess the phosphorylation status of Tie2 and downstream signaling proteins (e.g., Akt, ERK) in tumor lysates to confirm target engagement.[6]

    • Vessel Perfusion and Permeability: Inject a fluorescent dye (e.g., Hoechst 33342 or FITC-dextran) intravenously before euthanasia to assess vessel perfusion and permeability.

Data Presentation

Quantitative data from the efficacy studies should be summarized in a clear and structured format to facilitate comparison between treatment and control groups.

ParameterControl Group (Vehicle)This compound Treatment Groupp-value
Tumor Growth
Mean Tumor Volume at Endpoint (mm³)
Mean Tumor Weight at Endpoint (g)
Tumor Growth Inhibition (%)N/A
Immunohistochemistry
Ki-67 Positive Cells (%)
Cleaved Caspase-3 Positive Cells (%)
Microvessel Density (CD31 positive vessels/mm²)
Western Blot Analysis
p-Tie2 / Total Tie2 Ratio
p-Akt / Total Akt Ratio

Visualizations

Tie2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ang1 Angiopoietin-1 (Ang1) Tie2 Tie2 Receptor Ang1->Tie2 Activates Ang2 Angiopoietin-2 (Ang2) Ang2->Tie2 Inhibits (Context-dependent) PI3K PI3K Tie2->PI3K Ras Ras Tie2->Ras Akt Akt PI3K->Akt Survival Cell Survival Vascular Stability Akt->Survival MAPK MAPK Ras->MAPK Proliferation Cell Proliferation Migration MAPK->Proliferation AMG_Tie2_1 This compound AMG_Tie2_1->Tie2 Inhibits

Caption: Tie2 Signaling Pathway and the inhibitory action of this compound.

Xenograft_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis cell_culture 1. Cell Line Culture (e.g., Colo205) implantation 2. Subcutaneous/Orthotopic Implantation in Nude Mice cell_culture->implantation tumor_growth 3. Monitor Tumor Growth (Calipers) implantation->tumor_growth randomization 4. Randomize Mice (Tumor Volume ~100-150 mm³) tumor_growth->randomization treatment 5. Administer this compound or Vehicle (Control) randomization->treatment monitoring 6. Continue Tumor Volume Monitoring treatment->monitoring endpoint 7. Endpoint Analysis: Tumor Weight, IHC, Western Blot monitoring->endpoint data_analysis 8. Statistical Analysis and Data Interpretation endpoint->data_analysis

Caption: Experimental workflow for assessing this compound efficacy in xenograft models.

References

Application Notes: Using AMG-Tie2-1 to Study Cancer Cell Migration and Invasion

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Angiopoietin-Tie2 signaling axis is a critical regulator of vascular development, angiogenesis, and vascular stability. The receptor tyrosine kinase Tie2, expressed on endothelial cells and certain tumor cells, plays a pivotal role in mediating these effects.[1] Dysregulation of the Tie2 pathway, often through its ligands Angiopoietin-1 (Ang1) and Angiopoietin-2 (Ang2), is strongly implicated in tumor progression, angiogenesis, and metastasis.[1] Specifically, Tie2 activation has been shown to promote cancer cell migration and invasion, making it an attractive target for anti-cancer therapies.[1][2][3]

AMG-Tie2-1 is a potent and highly selective small molecule inhibitor of Tie2 kinase. It also exhibits inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), another key driver of angiogenesis.[4] This dual inhibitory action makes this compound a valuable research tool for dissecting the roles of these pathways in cancer biology, particularly in the processes of cell migration and invasion. These application notes provide detailed protocols for utilizing this compound to investigate its anti-migratory and anti-invasive effects on cancer cells.

Product Information and Quantitative Data

This compound is characterized by its potent inhibition of key receptor tyrosine kinases involved in angiogenesis and cell motility. The summary of its inhibitory activity is presented below.

Target KinaseAssay TypeIC50 ValueReference
Tie2Homogenous Time-Resolved Fluorescence (HTRF)1 nM[4]
VEGFR2Homogenous Time-Resolved Fluorescence (HTRF)3 nM[4]
Tie2 AutophosphorylationEA.hy926 Human Endothelial Cells10 nM[4]

Signaling Pathway Overview

The Angiopoietin/Tie2 signaling pathway is a key driver of cell migration. Upon binding of its agonist ligand, Angiopoietin-1 (Ang1), the Tie2 receptor dimerizes and autophosphorylates, triggering downstream signaling cascades. These include the PI3K/Akt pathway, which leads to the activation of Rac1, and the Dok-R/Nck/PAK pathway. Both pathways converge to regulate the actin cytoskeleton, promoting cell motility and migration. This compound acts by blocking the ATP-binding site of the Tie2 kinase domain, thereby inhibiting autophosphorylation and preventing the activation of these downstream effectors.

Tie2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Tie2 Tie2 Receptor PI3K PI3K Tie2->PI3K Phosphorylates DokR Dok-R Tie2->DokR Recruits & Phosphorylates Ang1 Angiopoietin-1 (Ang1) Ang1->Tie2 Binds & Activates AMG_Tie2_1 This compound AMG_Tie2_1->Tie2 Inhibits (Blocks Phosphorylation) Akt Akt PI3K->Akt Rac1 Rac1 Akt->Rac1 Migration Actin Cytoskeleton Remodeling & Cell Migration/Invasion Rac1->Migration Nck_PAK Nck / PAK DokR->Nck_PAK Nck_PAK->Migration

Caption: this compound inhibits the Ang1-induced Tie2 signaling pathway.

Experimental Protocols

To assess the effect of this compound on cancer cell migration and invasion, standard in vitro assays can be employed. It is recommended to first determine the non-toxic concentration range of this compound for the specific cancer cell line using a viability assay (e.g., MTT or CellTiter-Glo®). Subsequent experiments should use concentrations at or below the maximum non-toxic dose.

Wound Healing (Scratch) Assay for Cell Migration

This assay provides a straightforward method to study directional cell migration in a two-dimensional context.

Wound_Healing_Workflow A 1. Seed Cells Plate cells in a multi-well plate to form a confluent monolayer. B 2. Create Wound Use a sterile pipette tip to create a 'scratch' or 'wound' in the monolayer. A->B C 3. Treat with this compound Add media containing this compound at various concentrations. Include a vehicle control. B->C D 4. Image at T=0 Immediately capture images of the wounds using a microscope. C->D E 5. Incubate Incubate the plate for 12-48 hours to allow for cell migration. D->E F 6. Image at T=Final Capture images of the same wound fields at the end of the incubation period. E->F G 7. Analyze Data Measure the wound area at T=0 and T=Final. Calculate the percentage of wound closure. F->G

Caption: Workflow for the Wound Healing (Scratch) Assay.

Protocol:

  • Cell Seeding: Plate cancer cells in a 6-well or 12-well plate and culture until they form a 95-100% confluent monolayer.

  • Serum Starvation (Optional): To minimize cell proliferation, replace the growth medium with a low-serum (0.5-1%) or serum-free medium for 12-24 hours before the assay.

  • Creating the Wound: Using a sterile p200 pipette tip, make a straight scratch across the center of each well.

  • Washing: Gently wash the wells twice with Phosphate-Buffered Saline (PBS) to remove detached cells.

  • Treatment: Add fresh low-serum medium containing the desired concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM) or a vehicle control (e.g., 0.1% DMSO) to the respective wells.

  • Imaging: Immediately place the plate on a microscope stage and capture images of the scratch in marked regions (Time = 0 hours).

  • Incubation: Incubate the plate at 37°C in a CO2 incubator for a period of 12 to 48 hours, depending on the migration rate of the cell line.

  • Final Imaging: After incubation, acquire images of the same marked regions (Time = Final).

  • Analysis: Use image analysis software (like ImageJ) to measure the area of the scratch at both time points. Calculate the percentage of wound closure as: [(Area_T0 - Area_T_Final) / Area_T0] * 100. Compare the wound closure rates between this compound treated and control groups.

Transwell Migration Assay (Boyden Chamber)

This assay quantifies the chemotactic response of cells towards a chemoattractant through a microporous membrane.

Transwell_Workflow A 1. Prepare Chambers Place Transwell inserts (e.g., 8 µm pores) into a 24-well plate. B 2. Add Chemoattractant Add medium with a chemoattractant (e.g., 10% FBS) to the lower chamber. A->B E 5. Incubate Incubate for 6-24 hours to allow cells to migrate through the membrane. B->E C 3. Prepare Cells Resuspend serum-starved cells in serum-free medium containing this compound or vehicle control. D 4. Seed Cells Add the cell suspension to the upper chamber (Transwell insert). C->D D->E F 6. Fix and Stain Remove non-migrated cells from the top of the membrane. Fix and stain the migrated cells on the bottom surface with crystal violet. E->F G 7. Image and Quantify Elute the stain and measure absorbance, or count stained cells under a microscope. F->G

Caption: Workflow for the Transwell Migration Assay.

Protocol:

  • Rehydration: Rehydrate the Transwell insert membranes (e.g., 8.0 µm pore size) with serum-free medium for 1-2 hours at 37°C.

  • Chemoattractant: Add 600 µL of medium containing a chemoattractant (e.g., 10% Fetal Bovine Serum) to the lower wells of a 24-well plate.

  • Cell Preparation: Harvest and resuspend serum-starved cells in serum-free medium at a concentration of 1 x 10^5 cells/mL. Pre-incubate the cells with various concentrations of this compound or vehicle for 30 minutes at 37°C.[5]

  • Cell Seeding: Add 200 µL of the treated cell suspension to the upper chamber of each Transwell insert.

  • Incubation: Incubate the plate at 37°C for 6-24 hours.

  • Removal of Non-migrated Cells: After incubation, carefully remove the inserts. Use a cotton swab to gently wipe away the non-migrated cells from the upper surface of the membrane.

  • Fixation and Staining: Fix the migrated cells on the bottom of the membrane with 4% paraformaldehyde for 15 minutes, followed by staining with 0.1% crystal violet for 20 minutes.

  • Quantification: Wash the inserts with water and allow them to air dry. Count the number of stained cells in several representative fields of view using a light microscope. Alternatively, the dye can be eluted with 10% acetic acid, and the absorbance can be measured with a plate reader.[6][7]

Matrigel Invasion Assay

This assay is a modification of the Transwell migration assay and measures the ability of cells to invade through a basement membrane matrix, mimicking an in vivo barrier.

Protocol: The protocol is nearly identical to the Transwell Migration Assay with one critical addition:

  • Coating the Insert: Before rehydrating the membrane (Step 1), the Transwell insert must be coated with a thin layer of a basement membrane extract, such as Matrigel®.

    • Thaw Matrigel on ice. Dilute it with cold, serum-free medium to the desired concentration (e.g., 0.5-1 mg/mL).

    • Add 50-100 µL of the diluted Matrigel solution to the upper chamber of each insert.

    • Incubate the plate at 37°C for at least 4-6 hours to allow the gel to solidify.

    • Carefully remove any excess medium from the insert before proceeding with the rehydration step and the rest of the migration protocol.[8][9]

The longer incubation times (24-72 hours) are typically required for invasion assays compared to migration assays.

Logical Relationship of this compound Action

The application of this compound initiates a clear cascade of events, leading to the inhibition of key cellular processes involved in cancer metastasis. This logical flow provides a framework for designing experiments and interpreting results.

Logical_Flow A This compound Application to Cancer Cells B Inhibition of Tie2 & VEGFR2 Kinase Activity A->B Mechanism of Action C Reduced Phosphorylation of Downstream Effectors (e.g., Akt, Dok-R) B->C Direct Consequence D Disruption of Actin Cytoskeleton Dynamics C->D Signaling Outcome E Decreased Cell Motility & Invasive Capacity D->E Cellular Effect F Observable Reduction in: - Wound Closure Rate - Transwell Migration - Matrigel Invasion E->F Experimental Readout

Caption: Logical flow from this compound treatment to experimental outcomes.

References

Application Notes and Protocols for AMG-Tie2-1 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMG-Tie2-1 is a potent small molecule inhibitor targeting both Tie2 (Teka) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), key receptor tyrosine kinases involved in angiogenesis.[1] By inhibiting these pathways, this compound presents a promising tool for investigating the roles of Tie2 and VEGFR2 signaling in normal and pathological angiogenesis, including tumor vascularization. These application notes provide detailed protocols for assessing the efficacy of this compound in relevant cell lines and offer a summary of responsive cell lines based on available data.

Mechanism of Action

This compound exerts its biological effects by binding to the ATP-binding site of the kinase domain of both Tie2 and VEGFR2, thereby preventing their autophosphorylation and subsequent downstream signaling. The Angiopoietin (Ang)/Tie2 axis is critical for vascular maturation and stability, while the VEGF/VEGFR2 pathway is a primary driver of endothelial cell proliferation, migration, and survival. Dual inhibition of these pathways can lead to a more comprehensive blockade of angiogenesis.

Signaling Pathways

The signaling cascades initiated by Tie2 and VEGFR2 are complex and interconnected. Upon ligand binding (Angiopoietins for Tie2 and VEGF for VEGFR2), the receptors dimerize and autophosphorylate, creating docking sites for various signaling molecules.

Tie2_VEGFR2_Signaling cluster_membrane Cell Membrane cluster_ligands Ligands cluster_inhibitor Inhibitor cluster_downstream Downstream Signaling Tie2 Tie2 PI3K_Akt PI3K/Akt Pathway Tie2->PI3K_Akt VEGFR2 VEGFR2 VEGFR2->PI3K_Akt MAPK MAPK/ERK Pathway VEGFR2->MAPK Permeability Vascular Permeability VEGFR2->Permeability Ang1_Ang2 Ang1 / Ang2 Ang1_Ang2->Tie2 Binds VEGF VEGF VEGF->VEGFR2 Binds AMG_Tie2_1 This compound AMG_Tie2_1->Tie2 Inhibits AMG_Tie2_1->VEGFR2 Inhibits Migration Cell Migration PI3K_Akt->Migration Survival Cell Survival PI3K_Akt->Survival Proliferation Cell Proliferation MAPK->Proliferation MAPK->Migration

Caption: this compound inhibits both Tie2 and VEGFR2 signaling pathways.

Responsive Cell Lines

The primary targets of this compound are endothelial cells, which express high levels of Tie2 and VEGFR2. Cancer cell lines that express these receptors or are highly dependent on angiogenesis for growth are also expected to be responsive.

Cell LineCell TypeTargetIC50 (nM)Reference
EA.hy926Human EndothelialTie2 (enzyme)1[1]
EA.hy926Human EndothelialVEGFR2 (enzyme)3[1]
EA.hy926Human EndothelialTie2 Phosphorylation10[1]
HUVECHuman Umbilical Vein EndothelialTie2/VEGFR2-Responsive to Tie2/VEGFR2 inhibition
Colo205Human Colorectal CancerAngiogenesis (in vivo)-Responsive to dual Ang1/Ang2 inhibition

Note: While direct IC50 values for this compound in many cancer cell lines are not publicly available, cell lines known to express Tie2 and/or rely on VEGF signaling are potential candidates for testing. These include, but are not limited to, certain breast, colon, prostate, and ovarian cancer cell lines.

Experimental Protocols

The following are detailed protocols for key experiments to assess the cellular effects of this compound.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is designed to determine the effect of this compound on the viability of endothelial or cancer cell lines.

Materials:

  • This compound (stock solution in DMSO)

  • Responsive cell line (e.g., EA.hy926, HUVEC, or a cancer cell line of interest)

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Workflow:

Cell_Viability_Workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Seed_Cells Seed cells in 96-well plate Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Add_AMG_Tie2_1 Add serial dilutions of this compound Incubate_24h->Add_AMG_Tie2_1 Incubate_48_72h Incubate for 48-72h Add_AMG_Tie2_1->Incubate_48_72h Add_MTT Add MTT solution Incubate_48_72h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Add_DMSO Add DMSO to dissolve formazan Incubate_4h->Add_DMSO Read_Absorbance Read absorbance at 570 nm Add_DMSO->Read_Absorbance Calculate_Viability Calculate % viability and IC50 Read_Absorbance->Calculate_Viability Western_Blot_Workflow cluster_prep Cell Preparation cluster_treat Treatment cluster_process Sample Processing cluster_detect Detection Seed_Cells Seed cells and grow to confluence Serum_Starve Serum starve cells Seed_Cells->Serum_Starve Pretreat_AMG Pre-treat with this compound Serum_Starve->Pretreat_AMG Stimulate Stimulate with Ang1/VEGF Pretreat_AMG->Stimulate Lyse_Cells Lyse cells and collect protein Stimulate->Lyse_Cells Quantify Quantify protein concentration Lyse_Cells->Quantify SDS_PAGE Run SDS-PAGE Quantify->SDS_PAGE Transfer Transfer to membrane SDS_PAGE->Transfer Block Block membrane Transfer->Block Primary_Ab Incubate with primary antibodies Block->Primary_Ab Secondary_Ab Incubate with secondary antibody Primary_Ab->Secondary_Ab Detect Detect with chemiluminescence Secondary_Ab->Detect Tube_Formation_Workflow cluster_setup Plate Preparation cluster_cells Cell Seeding cluster_incubation Incubation cluster_analysis Analysis Coat_Plate Coat 96-well plate with Matrigel Solidify Incubate to solidify Coat_Plate->Solidify Prepare_Cells Prepare cell suspension with this compound Solidify->Prepare_Cells Seed_Cells Seed cells onto Matrigel Prepare_Cells->Seed_Cells Incubate_6_18h Incubate for 6-18h Seed_Cells->Incubate_6_18h Image_Tubes Image tube formation Incubate_6_18h->Image_Tubes Quantify Quantify tube length, branches, etc. Image_Tubes->Quantify

References

Troubleshooting & Optimization

AMG-Tie2-1 solubility and preparation for experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the solubility and experimental preparation of AMG-Tie2-1. This resource includes troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent small molecule inhibitor of Tie2 (tunica interna endothelial cell kinase 2) and VEGFR2 (vascular endothelial growth factor receptor 2).[1][2] It functions by blocking the phosphorylation of these receptor tyrosine kinases, which are critical for angiogenesis (the formation of new blood vessels). By inhibiting Tie2 and VEGFR2, this compound can disrupt signaling pathways involved in endothelial cell proliferation, migration, and survival.

Q2: What are the recommended solvents for dissolving this compound?

A2: this compound is soluble in organic solvents such as DMSO (Dimethyl Sulfoxide) and DMF (Dimethylformamide).[3][4][5] For cell culture experiments, it is common to prepare a concentrated stock solution in DMSO.

Q3: How should I prepare a stock solution of this compound?

A3: To prepare a stock solution, dissolve this compound powder in anhydrous, sterile DMSO to your desired concentration (e.g., 10 mM). If the compound does not dissolve readily, you can gently warm the solution at 37°C or use sonication for short intervals.[6] Always visually inspect the solution to ensure there is no undissolved material.

Q4: How can I avoid precipitation of this compound when diluting it into my cell culture media?

A4: Precipitation can occur when a concentrated DMSO stock is rapidly diluted into an aqueous solution like cell culture media, a phenomenon known as "solvent shock".[7] To avoid this, it is recommended to perform a serial dilution. First, create an intermediate dilution of your stock solution in a small volume of serum-free media or PBS. Then, add this intermediate dilution to your final volume of complete cell culture media.[8] It is also crucial to ensure the final DMSO concentration in your cell culture is low (typically below 0.5%) to prevent solvent-induced cytotoxicity.[9]

Q5: How should I store this compound solutions?

A5: this compound powder is stable at -20°C for up to 3 years.[1] Once dissolved in a solvent, it is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2]

Data Presentation

Table 1: Solubility of this compound

SolventConcentrationNotes
DMSO175 mg/mL (~365 mM)Ultrasonic treatment may be needed. Use newly opened, anhydrous DMSO as it is hygroscopic.[1]
DMSO10 mg/mL-
DMF10 mg/mL-
DMSO:PBS (pH 7.2) (1:2)0.3 mg/mL-

Table 2: In Vitro Inhibitory Activity of this compound

TargetIC50Assay Conditions
Tie21 nMHomogenous Time-Resolved Fluorescence (HTRF) assay.[4][5]
VEGFR23 nMHomogenous Time-Resolved Fluorescence (HTRF) assay.[4][5]
Tie2 Autophosphorylation10 nMEA.hy926 human endothelial cells.[1][2]

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions for Cell-Based Assays

Materials:

  • This compound powder

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes

  • Pre-warmed (37°C) complete cell culture medium

  • Sterile conical tubes

Procedure:

  • Stock Solution Preparation (10 mM): a. Calculate the required mass of this compound for your desired volume of 10 mM stock solution (Molecular Weight = 479.5 g/mol ). b. Weigh the this compound powder in a sterile microcentrifuge tube. c. Add the calculated volume of anhydrous, sterile DMSO to the tube. d. Vortex the solution until the this compound is completely dissolved. Gentle warming at 37°C or brief sonication can be used to aid dissolution. e. Visually inspect the solution to ensure no particulate matter remains. f. Aliquot the stock solution into single-use volumes and store at -80°C.

  • Working Solution Preparation (e.g., for a final concentration of 10 µM): a. Intermediate Dilution: Prepare an intermediate dilution by adding a small volume of the 10 mM stock solution to pre-warmed cell culture medium. For example, to make a 100 µM intermediate solution, dilute the 10 mM stock 1:100 in medium. b. Final Dilution: Add the intermediate dilution to the final volume of cell culture medium to achieve the desired working concentration. For example, add 1 mL of the 100 µM intermediate solution to 9 mL of medium for a final concentration of 10 µM. c. Gently mix the final working solution by inverting the tube. d. Always include a vehicle control (e.g., 0.1% DMSO in media) in your experiments.

Protocol 2: Western Blot for Tie2 Phosphorylation

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (anti-phospho-Tie2 and anti-total-Tie2)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: a. Culture cells (e.g., HUVECs) to the desired confluency. b. Starve cells in serum-free medium for a few hours before treatment. c. Treat cells with this compound at various concentrations for the desired time. Include a positive control (e.g., Angiopoietin-1 stimulation) and a vehicle control. d. Wash cells with ice-cold PBS. e. Lyse cells with ice-cold lysis buffer containing protease and phosphatase inhibitors. f. Scrape the cells and collect the lysate. g. Clarify the lysate by centrifugation and collect the supernatant.

  • Protein Quantification and Sample Preparation: a. Determine the protein concentration of each lysate using a BCA assay. b. Normalize the protein concentrations for all samples. c. Add Laemmli sample buffer to the lysates and boil for 5 minutes.

  • SDS-PAGE and Western Blotting: a. Load equal amounts of protein onto an SDS-PAGE gel. b. Run the gel to separate the proteins by size. c. Transfer the proteins to a PVDF membrane. d. Block the membrane with 5% BSA in TBST for 1 hour at room temperature. e. Incubate the membrane with the primary antibody against phospho-Tie2 overnight at 4°C. f. Wash the membrane three times with TBST. g. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. h. Wash the membrane three times with TBST. i. Apply the chemiluminescent substrate and visualize the bands using an imaging system.

  • Stripping and Re-probing for Total Tie2: a. Strip the membrane according to the manufacturer's protocol. b. Block the membrane again. c. Probe with the primary antibody against total Tie2. d. Follow the same washing and secondary antibody incubation steps as above. e. Visualize the bands for total Tie2.

  • Data Analysis: a. Quantify the band intensities for phospho-Tie2 and total Tie2. b. Normalize the phospho-Tie2 signal to the total Tie2 signal for each sample.

Mandatory Visualization

Tie2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ang1 Angiopoietin-1 Tie2 Tie2 Receptor Ang1->Tie2 Activates Ang2 Angiopoietin-2 Ang2->Tie2 Antagonizes (in some contexts) PI3K PI3K Tie2->PI3K Phosphorylates MAPK MAPK Pathway Tie2->MAPK AMG_Tie2_1 This compound AMG_Tie2_1->Tie2 Akt Akt PI3K->Akt Endothelial_Survival Endothelial Cell Survival & Proliferation Akt->Endothelial_Survival Vessel_Stability Vessel Stability Akt->Vessel_Stability MAPK->Endothelial_Survival

Caption: Simplified Tie2 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_preparation Preparation cluster_experiment Cell-Based Assay cluster_analysis Analysis Stock_Solution Prepare 10 mM This compound Stock in DMSO Working_Solution Prepare Working Dilutions in Cell Culture Media Stock_Solution->Working_Solution Cell_Treatment Treat Cells with This compound Working_Solution->Cell_Treatment Cell_Lysis Lyse Cells and Quantify Protein Cell_Treatment->Cell_Lysis Western_Blot Western Blot for p-Tie2 and Total Tie2 Cell_Lysis->Western_Blot Data_Analysis Analyze Inhibition of Tie2 Phosphorylation Western_Blot->Data_Analysis

Caption: General experimental workflow for testing this compound in a cell-based assay.

References

Troubleshooting inconsistent results in AMG-Tie2-1 experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AMG-Tie2-1. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing inconsistent inhibition of Tie2 phosphorylation in our cell-based assays. What are the potential causes?

A1: Inconsistent inhibition of Tie2 phosphorylation can stem from several factors related to cell culture conditions, reagent handling, and the inherent complexity of the Tie2 signaling pathway.

  • Cellular Context: The response to this compound can be highly dependent on the endothelial cell type used (e.g., HUVECs, EA.hy926) and their specific expression levels of Tie1 and Tie2. Tie1 can modulate Tie2 activity, and this interaction can vary between cell lines.[1][2][3][4]

  • Ligand Concentration: The relative concentrations of Angiopoietin-1 (Ang1) and Angiopoietin-2 (Ang2) in your assay system are critical. Ang2 can act as both an agonist and an antagonist of Tie2, depending on the context.[5][6][7][8] High levels of endogenous or exogenous Ang1 may require higher concentrations of this compound for effective inhibition.

  • Reagent Quality and Handling: Ensure the purity and activity of your this compound stock. Improper storage or multiple freeze-thaw cycles can degrade the compound. Similarly, the quality and bioactivity of recombinant Ang1 or Ang2 used for stimulation are crucial.

  • Assay Conditions: Factors such as cell confluence, serum starvation conditions, and the timing of ligand stimulation and inhibitor treatment should be optimized and kept consistent. For instance, confluent endothelial cells may exhibit different signaling responses compared to proliferating cells.

Troubleshooting Steps:

  • Characterize Your Cell Line: Perform baseline characterization of Tie1 and Tie2 expression in your chosen endothelial cell line.

  • Optimize Ligand and Inhibitor Concentrations: Conduct dose-response experiments for both the stimulating ligand (e.g., Ang1) and this compound to determine the optimal concentrations for your specific assay.

  • Standardize Protocols: Ensure consistent cell passage numbers, seeding densities, and timing for all experimental steps.

  • Validate Reagents: Regularly check the activity of your this compound and angiopoietin stocks.

Q2: Our in vivo tumor xenograft studies with this compound are showing variable results in tumor growth inhibition. What could be the reasons for this inconsistency?

A2: Variability in in vivo studies is a common challenge. For this compound, this can be influenced by the tumor model, drug delivery, and the complex interplay of the tumor microenvironment.

  • Tumor Microenvironment: The local production of Ang1 and Ang2 within the tumor can significantly impact the efficacy of a Tie2 inhibitor.[5][9] Tumors with high levels of Ang1 might be more dependent on Tie2 signaling for vessel maturation and could be more sensitive to this compound. Conversely, the role of Ang2 is context-dependent and can influence vessel stability and angiogenesis.[7]

  • VEGF Pathway Crosstalk: this compound also inhibits VEGFR2.[10][11] The level of VEGF expression in the tumor model can therefore influence the overall anti-angiogenic effect. Co-targeting VEGF and Ang/Tie2 pathways has shown synergistic effects in some models.[12]

  • Pharmacokinetics and Pharmacodynamics (PK/PD): Inconsistent drug exposure due to variations in formulation, administration route, or animal metabolism can lead to variable tumor growth inhibition. It is crucial to establish a consistent PK/PD relationship.

  • Animal Model and Tumor Implantation: The choice of mouse strain, the site of tumor implantation (orthotopic vs. subcutaneous), and the initial tumor burden can all contribute to variability.

Troubleshooting Steps:

  • Characterize the Tumor Model: Analyze the expression levels of Ang1, Ang2, and VEGF in your chosen tumor model.

  • Conduct PK/PD Studies: Correlate the plasma concentrations of this compound with downstream biomarkers of Tie2 and VEGFR2 inhibition in the tumor tissue.

  • Standardize In Vivo Procedures: Use a consistent protocol for tumor cell implantation, animal handling, and drug administration.

  • Monitor Vessel Morphology: In addition to tumor volume, assess changes in tumor vascularity, vessel maturation, and perfusion to better understand the biological effects of this compound.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and related pathway components.

Table 1: In Vitro Inhibitory Activity of this compound

TargetAssay TypeCell LineIC50Reference
Tie2Kinase Assay-1 nM[10][11]
VEGFR2Kinase Assay-3 nM[10][11]
Tie2 AutophosphorylationCell-basedEA.hy92610 nM[10][11]

Table 2: Preclinical Efficacy of Angiopoietin/Tie2 Pathway Inhibition in Combination Therapy (Colon Carcinoma Xenograft Model)

Treatment GroupDosingTumor Growth ReductionReference
Motesanib Diphosphate (AMG 706)37.5 - 75 mg/kg QD, POSuboptimal[12]
Bevacizumab2.8 µg twice per weekSuboptimal[12]
AMG 3862.8 - 14 µg twice per weekSuboptimal[12]
AMG 386 + Motesanib DiphosphateAs aboveSignificantly greater than single agents[12]
AMG 386 + BevacizumabAs aboveSignificantly greater than single agents[12]

Note: AMG 386 is an Ang1/Ang2 neutralizing peptibody, not a direct Tie2 kinase inhibitor like this compound. These data illustrate the principle of co-targeting the Ang/Tie2 and VEGF pathways.

Experimental Protocols & Methodologies

Protocol 1: Tie2 Phosphorylation Assay in Endothelial Cells

This protocol describes a general method for assessing the inhibition of Ang1-induced Tie2 phosphorylation by this compound in cultured endothelial cells.

  • Cell Culture: Plate human umbilical vein endothelial cells (HUVECs) or another suitable endothelial cell line in appropriate growth medium. Grow to 80-90% confluency.

  • Serum Starvation: Prior to stimulation, wash the cells with phosphate-buffered saline (PBS) and incubate in serum-free basal medium for 4-6 hours.

  • Inhibitor Pre-treatment: Add this compound at various concentrations to the serum-starved cells and incubate for 1-2 hours at 37°C.

  • Ligand Stimulation: Stimulate the cells with recombinant human Angiopoietin-1 (typically 100-400 ng/mL) for 15-30 minutes at 37°C.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse with a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Immunoprecipitation (Optional): For enhanced signal, immunoprecipitate Tie2 from the cell lysates using an anti-Tie2 antibody.

  • Western Blotting: Separate the protein lysates (or immunoprecipitates) by SDS-PAGE and transfer to a PVDF membrane.

  • Antibody Incubation: Probe the membrane with a primary antibody specific for phosphorylated Tie2 (p-Tie2). Subsequently, strip and re-probe the membrane with an antibody for total Tie2 to confirm equal protein loading.

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate for detection.

  • Quantification: Densitometry can be used to quantify the ratio of p-Tie2 to total Tie2.

Visualizations

AMG_Tie2_Signaling_Pathway cluster_ligands Ligands cluster_receptors Receptors cluster_inhibitor Inhibitor cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response Ang1 Angiopoietin-1 Tie2 Tie2 Receptor Ang1->Tie2 Agonist Ang2 Angiopoietin-2 Ang2->Tie2 Context-dependent Agonist/Antagonist PI3K_Akt PI3K/Akt Pathway Tie2->PI3K_Akt Activation MAPK MAPK Pathway Tie2->MAPK Activation Permeability Vascular Permeability Tie2->Permeability Decreases Tie1 Tie1 Receptor Tie1->Tie2 Modulates Activity AMG_Tie2_1 This compound AMG_Tie2_1->Tie2 Inhibition Vessel_Maturation Vessel Maturation & Stability PI3K_Akt->Vessel_Maturation Angiogenesis Angiogenesis MAPK->Angiogenesis

Caption: this compound signaling pathway and points of intervention.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Models Cell_Culture 1. Endothelial Cell Culture (e.g., HUVEC) Starvation 2. Serum Starvation Cell_Culture->Starvation Treatment 3. This compound Treatment Starvation->Treatment Stimulation 4. Ang1/Ang2 Stimulation Treatment->Stimulation Lysis 5. Cell Lysis Stimulation->Lysis Analysis 6. Western Blot for p-Tie2/Total Tie2 Lysis->Analysis Tumor_Implantation 1. Tumor Xenograft Implantation Treatment_InVivo 2. This compound Administration Tumor_Implantation->Treatment_InVivo Tumor_Measurement 3. Tumor Volume Measurement Treatment_InVivo->Tumor_Measurement Tissue_Harvest 4. Tumor Tissue Harvest Tumor_Measurement->Tissue_Harvest Analysis_InVivo 5. Biomarker Analysis (e.g., CD31, p-Tie2) Tissue_Harvest->Analysis_InVivo

Caption: General experimental workflow for this compound studies.

References

Potential off-target effects of AMG-Tie2-1 in research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the potential off-target effects of AMG-Tie2-1. The information is presented in a question-and-answer format, including troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experiments.

Understanding this compound: On-Target and Known Off-Target Activity

This compound is a potent small molecule inhibitor of the Tyrosine kinase with Immunoglobulin-like and EGF-like domains 2 (Tie2) receptor. However, it also exhibits significant inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). This dual inhibitory nature is a critical consideration in experimental design and data interpretation.

Key Inhibitory Activity of this compound

TargetIC50Reference
Tie21 nM[1]
VEGFR23 nM[1]
Tie2 (cellular autophosphorylation)10 nM[1]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a dual inhibitor that primarily targets two receptor tyrosine kinases: Tie2 and VEGFR2. It functions by blocking the binding of angiopoietin-1 (Ang1) and angiopoietin-2 (Ang2) to the Tie2 receptor, and vascular endothelial growth factor (VEGF) to VEGFR2, thereby inhibiting their downstream signaling pathways involved in angiogenesis, vascular stability, and permeability.

Q2: What are the expected on-target effects of Tie2 inhibition with this compound?

A2: Inhibition of Tie2 signaling is expected to disrupt vascular maturation and stability. In a research context, this may manifest as inhibition of tube formation in endothelial cell assays, increased vascular permeability, and modulation of inflammatory responses.

Q3: What are the known and potential off-target effects of this compound?

A3: The most significant known "off-target" effect of this compound is the inhibition of VEGFR2. Given the low nanomolar IC50 value against VEGFR2, this should be considered a primary activity of the compound. Inhibition of VEGFR2 can lead to potent anti-angiogenic effects, including inhibition of endothelial cell proliferation, migration, and survival. It is crucial to consider that observed phenotypes may be a result of combined Tie2 and VEGFR2 inhibition. Broader kinase screening is recommended to identify other potential off-target interactions.

Q4: How can I distinguish between Tie2 and VEGFR2 inhibitory effects in my experiments?

A4: This can be challenging due to some overlapping downstream signaling. However, you can employ several strategies:

  • Use of selective inhibitors: Compare the effects of this compound with highly selective inhibitors of either Tie2 or VEGFR2.

  • Ligand stimulation: Stimulate cells with either Ang1 (for Tie2) or VEGF (for VEGFR2) and observe the inhibitory profile of this compound on downstream signaling (e.g., phosphorylation of Akt, ERK).

  • Knockdown/knockout models: Utilize cell lines with siRNA/shRNA-mediated knockdown or CRISPR/Cas9-mediated knockout of either Tie2 or VEGFR2 to dissect the contribution of each receptor to the observed phenotype.

Q5: Are there any known safety concerns or adverse effects associated with inhibitors of the Ang/Tie2 pathway?

A5: Clinical studies with similar Ang1/2-neutralizing agents, such as trebananib (AMG 386) and AMG 780, have reported adverse events including peripheral edema, hypoalbuminemia, and fatigue.[2][3] While this compound is a preclinical compound, these findings suggest that potent inhibition of this pathway may have systemic effects.

Troubleshooting Guide

This guide addresses common issues encountered when using this compound in cell-based assays.

IssuePossible Cause(s)Recommended Troubleshooting Steps
No observable phenotype at expected concentrations. 1. Cell line insensitivity: The cell line may not express sufficient levels of Tie2 or VEGFR2, or the signaling pathways may not be critical for the measured endpoint in that specific cell type. 2. Compound instability or inactivity: The compound may have degraded or may not be soluble in the culture medium. 3. Incorrect assay conditions: The assay endpoint may not be sensitive to Tie2/VEGFR2 inhibition.1. Confirm target expression: Verify the expression of Tie2 and VEGFR2 in your cell line via Western blot or flow cytometry. 2. Check compound integrity and solubility: Prepare fresh stock solutions of this compound in an appropriate solvent (e.g., DMSO). Test a range of concentrations. 3. Optimize assay: Use a positive control (e.g., a known potent VEGFR2 inhibitor like sunitinib) to validate the assay's responsiveness. Consider using an assay more proximal to target engagement, such as measuring receptor phosphorylation.
Unexpected or contradictory results (e.g., increased proliferation). 1. Off-target effects: this compound may be interacting with other kinases or signaling molecules, leading to an unexpected cellular response. 2. Cellular context-dependency: The role of Tie2 and VEGFR2 signaling can be context-dependent. For example, in some settings, Tie2 activation can promote vascular quiescence, so its inhibition could paradoxically lead to destabilization and proliferation.[4] 3. Feedback loops: Inhibition of Tie2 and/or VEGFR2 may activate compensatory signaling pathways.1. Perform a kinase selectivity screen: Test this compound against a broad panel of kinases to identify potential off-targets. 2. Review literature for context-specific roles: Investigate the known functions of Tie2 and VEGFR2 in your specific cell type and experimental model. 3. Investigate compensatory pathways: Use pathway analysis tools or perform Western blots for key nodes of related signaling pathways (e.g., other RTKs, downstream effectors).
High background or non-specific effects. 1. Compound precipitation: At high concentrations, the compound may be precipitating in the culture medium, leading to non-specific cellular stress. 2. Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high.1. Check for precipitation: Visually inspect the culture medium for any signs of compound precipitation. Determine the solubility limit in your specific medium. 2. Include a solvent control: Ensure that all experiments include a vehicle control with the same concentration of solvent as the highest concentration of this compound used.
Difficulty in reproducing results. 1. Variability in cell culture: Cell passage number, confluency, and serum concentration can all affect cellular signaling and response to inhibitors. 2. Inconsistent compound handling: Repeated freeze-thaw cycles of the compound stock solution can lead to degradation.1. Standardize cell culture protocols: Use cells within a defined passage number range and maintain consistent seeding densities and serum conditions. 2. Aliquot stock solutions: Prepare single-use aliquots of the this compound stock solution to avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol 1: Western Blot Analysis of Tie2 and VEGFR2 Phosphorylation

This protocol allows for the assessment of this compound's inhibitory effect on ligand-induced receptor phosphorylation in endothelial cells (e.g., HUVECs).

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium

  • This compound

  • Recombinant Human Angiopoietin-1 (Ang1)

  • Recombinant Human VEGF-A

  • Phosphatase and protease inhibitor cocktails

  • RIPA lysis buffer

  • BCA protein assay kit

  • Primary antibodies: anti-phospho-Tie2 (Tyr992), anti-Tie2, anti-phospho-VEGFR2 (Tyr1175), anti-VEGFR2, anti-GAPDH

  • HRP-conjugated secondary antibodies

  • ECL Western blotting substrate

Procedure:

  • Cell Culture and Starvation: Culture HUVECs to 80-90% confluency. Serum-starve the cells for 4-6 hours in basal medium.

  • Inhibitor Treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for 1-2 hours.

  • Ligand Stimulation: Stimulate the cells with Ang1 (for Tie2 phosphorylation, e.g., 200 ng/mL) or VEGF-A (for VEGFR2 phosphorylation, e.g., 50 ng/mL) for 10-15 minutes.

  • Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse with RIPA buffer containing phosphatase and protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system. Quantify band intensities and normalize phosphorylated protein levels to total protein levels.

Protocol 2: Kinase Selectivity Profiling (Representative)

While a specific broad kinase selectivity profile for this compound is not publicly available, it is crucial to perform such an analysis to understand its off-target profile. Below is a general workflow for a competitive binding assay.

Principle:

This assay measures the ability of a test compound (this compound) to displace a known, high-affinity ligand from the ATP-binding site of a large panel of kinases.

General Workflow:

  • Assay Setup: A panel of recombinant kinases is immobilized or used in solution.

  • Competitive Binding: Each kinase is incubated with a fluorescently or otherwise tagged probe that binds to the ATP pocket.

  • Inhibitor Addition: this compound is added at various concentrations.

  • Detection: The displacement of the probe by this compound is measured, typically by a change in fluorescence or other signal.

  • Data Analysis: The percentage of probe displacement is plotted against the inhibitor concentration to determine the dissociation constant (Kd) or IC50 for each kinase in the panel.

Representative Kinase Selectivity Data for a Dual VEGFR2/Tie-2 Inhibitor (Compound QDAU5)

The following table shows a representative kinase selectivity profile for a compound with dual inhibitory activity against VEGFR2 and Tie-2, to illustrate the type of data that should be generated for this compound.

KinaseIC50 (nM)
VEGFR-2 <50
TIE-2 <50
EphB4 <50
VEGFR-1>50
VEGFR-3>50
FGFR-1>50
FGFR-4>50
B-Raf>50
EGFR>50
c-Kit>50
(Data adapted from a study on similar dual inhibitors for illustrative purposes)[5]

Visualizations

Signaling Pathways

Tie2_Signaling_Pathway cluster_membrane Cell Membrane Tie2 Tie2 Receptor PI3K PI3K Tie2->PI3K ERK ERK Tie2->ERK Ang1 Angiopoietin-1 Ang1->Tie2 Activates Ang2 Angiopoietin-2 Ang2->Tie2 Context-dependent agonist/antagonist AMG_Tie2_1 This compound AMG_Tie2_1->Tie2 Inhibits Akt Akt PI3K->Akt FOXO1 FOXO1 Akt->FOXO1 Inhibits Vascular_Stability Vascular Stability (Quiescence) Akt->Vascular_Stability Angiogenesis Angiogenesis ERK->Angiogenesis

Caption: Simplified Tie2 signaling pathway and the point of inhibition by this compound.

VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane VEGFR2 VEGFR2 Receptor PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K VEGF VEGF-A VEGF->VEGFR2 Activates AMG_Tie2_1 This compound AMG_Tie2_1->VEGFR2 Inhibits ERK ERK PLCg->ERK Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration

Caption: Simplified VEGFR2 signaling pathway, a key off-target of this compound.

Experimental Workflow

Western_Blot_Workflow cluster_workflow Western Blot for Receptor Phosphorylation Start Seed and Starve Cells Inhibitor Pre-treat with This compound Start->Inhibitor Stimulate Stimulate with Ang1 or VEGF Inhibitor->Stimulate Lyse Cell Lysis Stimulate->Lyse Quantify Protein Quantification Lyse->Quantify SDS_PAGE SDS-PAGE Quantify->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Immunoblot Immunoblotting Transfer->Immunoblot Detect Detection & Analysis Immunoblot->Detect

Caption: Experimental workflow for assessing the inhibitory effect of this compound.

Logical Relationship

Troubleshooting_Logic Start Unexpected Experimental Outcome Check_On_Target Is the on-target pathway (Tie2) relevant to the observed phenotype in this cell type? Start->Check_On_Target Yes_On Yes Check_On_Target->Yes_On No_On No Check_On_Target->No_On Check_Off_Target Could the known off-target (VEGFR2) be responsible for the phenotype? Yes_Off Yes Check_Off_Target->Yes_Off No_Off No Check_Off_Target->No_Off Check_Other_Off_Targets Could there be other, unknown off-targets? Yes_Other Yes Check_Other_Off_Targets->Yes_Other Action_On Investigate downstream effectors of Tie2. Consider context-dependent signaling. Yes_On->Action_On No_On->Check_Off_Target Action_Off Use selective inhibitors to differentiate. Perform ligand-specific stimulation. Yes_Off->Action_Off No_Off->Check_Other_Off_Targets Action_Other Perform broad kinase selectivity profiling. Yes_Other->Action_Other

Caption: A logical flowchart for troubleshooting unexpected results with this compound.

References

How to store and handle AMG-Tie2-1 to maintain stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the stable storage and effective handling of AMG-Tie2-1, a potent inhibitor of Tie2 and VEGFR2 kinases.

Frequently Asked Questions (FAQs)

1. How should I store this compound upon receipt?

Upon receipt, this compound powder should be stored at -20°C for long-term stability, where it can be kept for up to 3 years.

2. What is the recommended solvent for reconstituting this compound?

Dimethyl sulfoxide (DMSO) is the recommended solvent for reconstituting this compound. It is highly soluble in DMSO, up to 175 mg/mL. For most in vitro experiments, preparing a 10 mM stock solution in DMSO is a common practice.

3. How should I store the reconstituted stock solution?

Once reconstituted in DMSO, the stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. These aliquots should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1]

4. Can I store the stock solution at 4°C?

It is not recommended to store the DMSO stock solution at 4°C for any extended period, as this can lead to degradation and precipitation of the compound. For short-term use within a single day, the solution can be kept on ice.

5. My this compound has precipitated out of my aqueous buffer. What should I do?

Precipitation upon dilution of a DMSO stock into aqueous buffers is a common issue due to the lower solubility of the compound in aqueous solutions. Please refer to the Troubleshooting Guide below for detailed steps on how to address this.

Storage and Stability Data

To ensure the stability and efficacy of this compound in your experiments, please adhere to the following storage guidelines.

FormStorage TemperatureShelf LifeNotes
Solid (Powder) -20°C≥ 3 yearsProtect from light and moisture.
Stock Solution (in DMSO) -80°C≤ 6 monthsAliquot to avoid freeze-thaw cycles.[1]
-20°C≤ 1 monthAliquot to avoid freeze-thaw cycles.[1]
Working Dilutions (in Aqueous Buffer) 4°C or on iceUse immediatelyProne to precipitation; prepare fresh for each experiment.

Troubleshooting Guide

This guide addresses common issues that may arise during the handling and use of this compound in experimental settings.

Issue Potential Cause(s) Recommended Solution(s)
Compound Precipitation in Stock Solution - Improper storage (e.g., prolonged storage at 4°C).- Use of old or water-contaminated DMSO.- Warm the stock solution to 37°C and vortex or sonicate briefly to redissolve.- Always use fresh, anhydrous DMSO for reconstitution.- Ensure proper storage of the stock solution at -80°C or -20°C.
Precipitation Upon Dilution in Aqueous Buffer - Low aqueous solubility of this compound.- High final concentration of the compound.- pH of the aqueous buffer.- Increase the final DMSO concentration: While aiming for <0.5% DMSO is ideal, increasing it to 1% may improve solubility without significant cellular toxicity.- Use a suitable surfactant: Including a small amount of a non-ionic surfactant like Tween-20 (0.01-0.1%) or Pluronic F-68 (0.02%) in your final dilution can help maintain solubility.- pH adjustment: The solubility of some small molecules is pH-dependent. Test the solubility in buffers with slightly different pH values if your experimental system allows.- Prepare fresh dilutions: Always prepare working dilutions immediately before use.
Inconsistent or No Inhibitory Effect in Cell-Based Assays - Compound degradation due to improper storage or handling.- Insufficient final concentration of the inhibitor.- Cell line insensitivity.- Incorrect timing of inhibitor addition.- Verify stock solution integrity: Use a fresh aliquot of the stock solution.- Perform a dose-response curve: Determine the optimal inhibitory concentration for your specific cell line and experimental conditions.- Confirm target expression: Ensure your cell line expresses sufficient levels of Tie2 and/or VEGFR2.- Optimize incubation time: The timing of inhibitor addition relative to stimulation (e.g., with VEGF or Angiopoietin-1) is critical. Pre-incubation with the inhibitor for 1-2 hours before stimulation is often effective.
Observed Cellular Toxicity - High concentration of DMSO in the final culture medium.- Off-target effects of the inhibitor at high concentrations.- Maintain a low final DMSO concentration: Keep the final DMSO concentration in your cell culture medium below 0.5%, and ideally below 0.1%.- Run a vehicle control: Always include a control group treated with the same final concentration of DMSO without the inhibitor.- Determine the cytotoxic concentration: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the concentration range at which this compound exhibits toxicity in your cell line.

Experimental Protocols

Protocol 1: Reconstitution and Aliquoting of this compound

This protocol outlines the steps for preparing a stable stock solution of this compound.

  • Warm the vial: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.

  • Add solvent: Using a sterile syringe, add the calculated volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolve the compound: Gently vortex or sonicate the vial at room temperature until the powder is completely dissolved.

  • Aliquot: Dispense the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Storage: Store the aliquots at -80°C for up to 6 months or -20°C for up to 1 month.

Protocol 2: Assessing the Stability of this compound in Solution

This protocol provides a method to evaluate the stability of this compound in your experimental buffer over time using High-Performance Liquid Chromatography (HPLC).

  • Prepare the solution: Dilute the this compound DMSO stock solution to your final working concentration in your aqueous experimental buffer.

  • Initial analysis (T=0): Immediately analyze a sample of the freshly prepared solution by HPLC to determine the initial peak area of this compound.

  • Incubate: Store the remaining solution under your experimental conditions (e.g., 37°C in a cell culture incubator).

  • Time-point analysis: At various time points (e.g., 2, 4, 8, 24 hours), take an aliquot of the solution and analyze it by HPLC.

  • Data analysis: Compare the peak area of this compound at each time point to the initial peak area at T=0. A significant decrease in the peak area indicates degradation of the compound.

Visualizations

Signaling Pathways

The following diagrams illustrate the signaling pathways inhibited by this compound.

Tie2_Signaling_Pathway Ang1 Angiopoietin-1 Tie2 Tie2 Receptor Ang1->Tie2 PI3K PI3K Tie2->PI3K Migration Cell Migration Tie2->Migration Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival AMG_Tie2_1 This compound AMG_Tie2_1->Tie2

Caption: Simplified Tie2 signaling pathway and the point of inhibition by this compound.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AMG_Tie2_1 This compound AMG_Tie2_1->VEGFR2

Caption: Simplified VEGFR2 signaling pathway and the point of inhibition by this compound.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for using this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment Powder This compound Powder (Store at -20°C) Reconstitution Reconstitute in DMSO (e.g., 10 mM stock) Powder->Reconstitution Aliquoting Aliquot and Store (-80°C or -20°C) Reconstitution->Aliquoting Dilution Prepare Fresh Working Dilution in Aqueous Buffer Aliquoting->Dilution Cell_Treatment Treat Cells in Culture Dilution->Cell_Treatment Assay Perform Assay (e.g., Western Blot, Viability) Cell_Treatment->Assay

Caption: General experimental workflow for this compound from powder to cell treatment.

References

Technical Support Center: Overcoming Resistance to AMG-Tie2-1

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with AMG-Tie2-1, a dual inhibitor of Tie2 and VEGFR2.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent inhibitor of both Tie2 (tunica interna endothelial cell kinase 2) and VEGFR2 (vascular endothelial growth factor receptor 2). It has been shown to have an IC50 of 1 nM for Tie2 and 3 nM for VEGFR2[1]. By inhibiting these receptor tyrosine kinases, this compound can block key signaling pathways involved in angiogenesis, the formation of new blood vessels, which is critical for tumor growth and metastasis. Specifically, it can inhibit the phosphorylation of Tie2 in endothelial cells[1].

Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?

A2: Resistance to targeted therapies like this compound can be complex and multifactorial. Some common mechanisms include:

  • Activation of bypass signaling pathways: Cancer cells can compensate for the inhibition of Tie2 and VEGFR2 by upregulating alternative pro-angiogenic pathways, such as those involving fibroblast growth factor (FGF) or platelet-derived growth factor (PDGF)[2][3]. The HGF/c-MET pathway is another frequently investigated signaling pathway in tumors that have developed resistance to anti-VEGF therapy[4].

  • On-target alterations: While less common for this class of drugs, mutations in the kinase domain of Tie2 or VEGFR2 could potentially reduce the binding affinity of this compound.

  • Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters can actively pump this compound out of the cancer cells, lowering its intracellular concentration and thereby its efficacy.

  • Changes in the tumor microenvironment: Stromal cells within the tumor microenvironment can secrete growth factors that promote angiogenesis and cell survival, counteracting the effects of this compound[4][5].

Q3: How can I confirm that my cell line has developed resistance to this compound?

A3: To confirm resistance, you should perform a series of experiments to compare the sensitivity of your suspected resistant cell line to the parental (sensitive) cell line. A key experiment is to determine and compare the half-maximal inhibitory concentration (IC50) of this compound in both cell lines using a cell viability assay. A significant increase (typically 5-fold or more) in the IC50 value for the resistant cell line is a strong indicator of resistance. It is also recommended to perform a "washout" experiment, where the drug is removed from the resistant cell culture for several passages, to see if the resistance is stable or transient[6].

Troubleshooting Guide

Problem 1: I am observing high variability or inconsistent results in my cell viability assays with this compound.

Possible Cause Suggested Solution
Drug Solubility Issues Ensure this compound is fully dissolved in the appropriate solvent (e.g., DMSO) before preparing dilutions in your culture medium. Visually inspect for any precipitation.
Inconsistent Cell Seeding Optimize and standardize your cell seeding density to ensure cells are in the exponential growth phase during drug treatment. Avoid cultures that are too sparse or confluent.
Variable Incubation Times Use a consistent and optimized incubation time for drug treatment across all experiments. A time-course experiment can help determine the optimal duration.
Microbial Contamination Regularly inspect your cell cultures for any signs of bacterial or fungal contamination. Perform routine mycoplasma testing, as this can significantly impact cell health and experimental outcomes.

Problem 2: My cell line is not responding to this compound treatment, even at high concentrations.

Possible Cause Suggested Solution
Intrinsic Resistance The cell line may have inherent resistance to Tie2/VEGFR2 inhibition. This could be due to a lack of dependence on these pathways for survival. Consider screening a panel of different cancer cell lines to find a sensitive model.
Incorrect Drug Concentration Verify the concentration of your this compound stock solution. If possible, use a fresh batch of the compound to rule out degradation.
Activation of Bypass Pathways Investigate the activation status of alternative pro-angiogenic signaling pathways (e.g., FGF, PDGF, HGF/c-MET) in your cell line using techniques like western blotting.

Problem 3: I have successfully generated a resistant cell line, but I am unsure how to investigate the mechanism of resistance.

Possible Cause Suggested Solution
Upregulation of Bypass Pathways Perform western blot analysis to compare the phosphorylation status of key proteins in alternative signaling pathways (e.g., p-FGFR, p-PDGFR, p-MET) between the parental and resistant cell lines.
Increased Drug Efflux Use a functional assay, such as a Rhodamine 123 efflux assay, to assess the activity of ABC transporters like P-glycoprotein (P-gp) in both cell lines. This can be analyzed by flow cytometry.
Changes in Receptor Expression Compare the protein expression levels of Tie2 and VEGFR2 in the parental and resistant cell lines via western blotting or flow cytometry to see if there are any alterations.

Quantitative Data Summary

Table 1: Illustrative IC50 Values of this compound in Sensitive and Resistant Cancer Cell Lines

Cell LineThis compound IC50 (nM)Fold Resistance
Parental Cancer Cell Line A15 ± 2.5-
Resistant Cancer Cell Line A185 ± 15.212.3
Parental Cancer Cell Line B25 ± 4.1-
Resistant Cancer Cell Line B270 ± 22.810.8

Note: The data presented in this table is for illustrative purposes and may not represent actual experimental results.

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of this compound for a specified duration (e.g., 48 or 72 hours). Include a vehicle-only control.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.

Protocol 2: Western Blotting for Phosphorylated Tie2

  • Sample Preparation: Grow parental and resistant cells to 70-80% confluency and treat with this compound for the desired time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Keep samples on ice or at 4°C throughout the process[7].

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis[7].

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane[7].

  • Blocking: Block the membrane with 5% w/v BSA in TBST for 1 hour at room temperature. Avoid using milk as a blocking agent, as it contains phosphoproteins that can cause high background[7][8][9].

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against phospho-Tie2 overnight at 4°C with gentle agitation[7][8].

  • Washing: Wash the membrane three to four times with TBST for 5 minutes each[7].

  • Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature[7].

  • Washing: Repeat the washing step as in step 7[7].

  • Detection: Perform chemiluminescent detection using an ECL substrate[7].

  • Analysis: To quantify the phosphorylated protein, it is recommended to also probe for the total protein on the same blot or a parallel blot[9].

Visualizations

Tie2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ang1 Angiopoietin-1 Tie2 Tie2 Receptor Ang1->Tie2 Activates Ang2 Angiopoietin-2 Ang2->Tie2 Inhibits (in some contexts) PI3K PI3K Tie2->PI3K Phosphorylates MAPK MAPK Tie2->MAPK Activates Akt Akt PI3K->Akt Activates Survival Cell Survival Angiogenesis Akt->Survival MAPK->Survival AMG_Tie2_1 This compound AMG_Tie2_1->Tie2 Inhibits

Caption: Simplified Angiopoietin/Tie2 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow start Start: Suspected Resistance to This compound ic50 Determine IC50 in Parental and Suspected Resistant Cells start->ic50 compare Compare IC50 Values ic50->compare resistant Resistance Confirmed (>5-fold increase in IC50) compare->resistant Yes sensitive No Significant Resistance compare->sensitive No investigate Investigate Mechanisms: - Western Blot (Bypass Pathways) - Efflux Assays (ABC Transporters) - Receptor Expression Analysis resistant->investigate end End sensitive->end investigate->end

Caption: Experimental workflow for confirming and investigating resistance to this compound.

Troubleshooting_Guide start Reduced Cell Response to this compound check_assay Are cell viability assay results consistent? start->check_assay optimize_assay Optimize Assay: - Check drug solubility - Standardize cell seeding - Verify incubation time check_assay->optimize_assay No check_resistance Is the cell line intrinsically resistant? check_assay->check_resistance Yes optimize_assay->start screen_lines Screen other cell lines for sensitivity check_resistance->screen_lines Yes acquired_resistance Suspect Acquired Resistance check_resistance->acquired_resistance No investigate Follow Resistance Investigation Workflow acquired_resistance->investigate

Caption: Troubleshooting decision tree for overcoming resistance to this compound.

References

Interpreting unexpected phenotypes with AMG-Tie2-1 treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with AMG-Tie2-1. Our aim is to help you interpret unexpected phenotypes and navigate experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during your experiments with this compound, presented in a question-and-answer format.

Q1: We observed an increase in tumor growth or metastasis after initial regression with this compound treatment. What could be the underlying mechanism?

A1: This paradoxical effect could be attributed to several factors related to the complex roles of Tie2 and VEGFR2 signaling in tumor angiogenesis.

  • Induction of Hypoxia: Inhibition of Tie2 and VEGFR2 can lead to vascular regression, which may induce hypoxia within the tumor microenvironment. Hypoxia is a potent driver of angiogenesis and can stimulate the expression of alternative pro-angiogenic factors, leading to treatment resistance and tumor rebound.

  • Pericyte Detachment and Vessel Destabilization: While Angiopoietin-1 (Ang1)/Tie2 signaling promotes vessel maturation and stability, its inhibition can lead to pericyte detachment and vessel destabilization. In some contexts, this destabilization, particularly in the presence of other pro-angiogenic signals, can paradoxically promote tumor cell intravasation and metastasis.

  • Upregulation of Alternative Pro-angiogenic Pathways: Tumors can develop resistance to anti-angiogenic therapies by upregulating alternative signaling pathways to compensate for the inhibition of Tie2 and VEGFR2.

Troubleshooting Steps:

  • Assess Tumor Hypoxia: Perform immunohistochemistry (IHC) for hypoxia markers like HIF-1α or use hypoxia-sensitive probes to evaluate the oxygenation status of your tumors.

  • Evaluate Vessel Maturation: Use IHC to co-stain for endothelial cell markers (e.g., CD31) and pericyte markers (e.g., NG2 or α-SMA) to assess pericyte coverage of tumor vessels.

  • Profile Pro-angiogenic Factors: Use multiplex assays or qPCR to analyze the expression of other pro-angiogenic factors (e.g., FGF, PDGF) in your tumor samples.

Q2: Our in vitro endothelial cell tube formation assay shows a less potent inhibitory effect of this compound than expected. Why might this be?

A2: The discrepancy between expected and observed potency in a tube formation assay can stem from several experimental variables.

  • Basal Tie2 and VEGFR2 Activation: The level of endogenous Angiopoietin and VEGF production by your endothelial cells can influence the perceived inhibitory effect of this compound. High basal activation may require higher concentrations of the inhibitor for a significant effect.

  • Source of Endothelial Cells: Primary endothelial cells (e.g., HUVECs) and immortalized cell lines can exhibit different sensitivities to Tie2 and VEGFR2 inhibition due to variations in receptor expression and signaling pathway dominance.

  • Extracellular Matrix Composition: The composition of the basement membrane extract (e.g., Matrigel) can influence endothelial cell behavior and their response to angiogenic inhibitors.

Troubleshooting Steps:

  • Characterize Your Endothelial Cells: Perform baseline western blots to determine the phosphorylation status of Tie2 and VEGFR2 in your unstimulated cells.

  • Titrate the Inhibitor: Conduct a dose-response experiment with a wide range of this compound concentrations to determine the IC50 in your specific cell system.

  • Optimize Assay Conditions: Experiment with different basement membrane extracts and cell seeding densities to ensure optimal conditions for your tube formation assay.

Q3: We are observing unexpected systemic effects in our in vivo models, such as edema or hypertension. Are these related to this compound treatment?

A3: Yes, these systemic effects can be associated with the inhibition of Tie2 and VEGFR2 signaling.

  • Increased Vascular Permeability (Edema): Tie2 signaling is crucial for maintaining vascular barrier integrity. Inhibition of Tie2 can lead to increased vascular permeability and fluid leakage into the surrounding tissues, resulting in edema.[1]

  • Hypertension: VEGFR2 inhibition is a known cause of hypertension.[2][3][4] This is thought to be mediated by a decrease in nitric oxide production and an increase in peripheral vascular resistance.

Troubleshooting Steps:

  • Monitor Animal Health Closely: Regularly monitor your animals for signs of edema (e.g., swelling of limbs) and measure blood pressure if possible.

  • Perform Vascular Permeability Assays: Use techniques like the Miles assay (Evans blue dye extravasation) to quantify changes in vascular permeability in different organs.

  • Dose-Escalation Studies: If severe side effects are observed, consider performing a dose-escalation study to find a therapeutic window with acceptable toxicity.

Quantitative Data Summary

The following tables summarize key quantitative data related to the activity of this compound and the effects of targeting the Tie2/VEGFR2 pathways.

Table 1: In Vitro Inhibitory Activity of this compound

TargetAssayIC50
Tie2Kinase Assay1 nM[5]
VEGFR2Kinase Assay3 nM[5]
Tie2 PhosphorylationEA.hy926 human endothelial cells10 nM[5]

Table 2: Potential In Vivo Effects of Tie2/VEGFR2 Inhibition

PhenotypePotential ObservationKey Signaling Pathway Involved
Tumor GrowthInhibition or Paradoxical IncreaseTie2, VEGFR2
MetastasisInhibition or Paradoxical IncreaseTie2, VEGFR2
Vascular PermeabilityIncrease (Edema)Tie2
Blood PressureIncrease (Hypertension)VEGFR2

Key Experimental Protocols

This section provides detailed methodologies for key experiments to help you investigate unexpected phenotypes.

Western Blot for Tie2 and VEGFR2 Phosphorylation

This protocol allows for the assessment of the activation state of Tie2 and VEGFR2 in response to this compound treatment.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (anti-phospho-Tie2, anti-total-Tie2, anti-phospho-VEGFR2, anti-total-VEGFR2, and a loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Lysis: Treat cells with this compound as required. Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and run to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Endothelial Cell Tube Formation Assay

This in vitro assay models angiogenesis and can be used to assess the anti-angiogenic potential of this compound.[6][7][8][9][10]

Materials:

  • Basement membrane extract (e.g., Matrigel)

  • Endothelial cells (e.g., HUVECs)

  • Endothelial cell growth medium

  • 96-well plate

  • This compound

  • Calcein AM (for fluorescent visualization)

Procedure:

  • Plate Coating: Thaw the basement membrane extract on ice and coat the wells of a 96-well plate. Incubate at 37°C for 30-60 minutes to allow for solidification.

  • Cell Seeding: Harvest endothelial cells and resuspend them in medium containing the desired concentration of this compound. Seed the cells onto the solidified matrix.

  • Incubation: Incubate the plate at 37°C for 4-18 hours.

  • Visualization and Quantification: Visualize the formation of tube-like structures using a microscope. For quantification, you can stain the cells with Calcein AM and measure parameters such as total tube length, number of junctions, and number of loops using image analysis software.

In Vivo Vascular Permeability Assay (Miles Assay)

This assay measures changes in vascular permeability in vivo.[11][12]

Materials:

  • Evans blue dye (0.5% in sterile saline)

  • Experimental animals (e.g., mice)

  • Formamide

  • Spectrophotometer

Procedure:

  • Dye Injection: Inject Evans blue dye intravenously into the tail vein of the mice.

  • Treatment: Administer this compound or vehicle control.

  • Tissue Harvest: After a defined period, euthanize the animals and perfuse with saline to remove intravascular dye. Harvest organs of interest.

  • Dye Extraction: Weigh the tissues and incubate them in formamide at 60°C overnight to extract the extravasated Evans blue dye.

  • Quantification: Centrifuge the samples and measure the absorbance of the supernatant at 620 nm. Calculate the amount of dye extravasated per gram of tissue.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways and experimental workflows relevant to this compound research.

Tie2_Signaling_Pathway Ang1 Angiopoietin-1 Tie2 Tie2 Receptor Ang1->Tie2 Activates Ang2 Angiopoietin-2 Ang2->Tie2 Context-dependent agonist/antagonist PI3K PI3K Tie2->PI3K Phosphorylates Akt Akt PI3K->Akt Activates Vessel_Maturation Vessel Maturation & Stability Akt->Vessel_Maturation Vascular_Permeability Decreased Vascular Permeability Akt->Vascular_Permeability AMG_Tie2_1 This compound AMG_Tie2_1->Tie2 Inhibits

Figure 1. Simplified Angiopoietin/Tie2 Signaling Pathway.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Activates PLCg PLCγ VEGFR2->PLCg Phosphorylates PKC PKC PLCg->PKC Activates Endothelial_Proliferation Endothelial Cell Proliferation PKC->Endothelial_Proliferation Angiogenesis Angiogenesis Endothelial_Proliferation->Angiogenesis AMG_Tie2_1 This compound AMG_Tie2_1->VEGFR2 Inhibits

Figure 2. Simplified VEGF/VEGFR2 Signaling Pathway.

Troubleshooting_Workflow Start Unexpected Phenotype Observed Check_Mechanism Review Tie2/VEGFR2 Mechanism of Action Start->Check_Mechanism In_Vitro In Vitro Assays Check_Mechanism->In_Vitro In_Vivo In Vivo Assays Check_Mechanism->In_Vivo WB Western Blot for p-Tie2/p-VEGFR2 In_Vitro->WB Tube_Formation Tube Formation Assay In_Vitro->Tube_Formation Permeability Vascular Permeability (Miles Assay) In_Vivo->Permeability IHC IHC for Hypoxia & Vessel Maturation In_Vivo->IHC Analyze Analyze Data & Correlate with Phenotype WB->Analyze Tube_Formation->Analyze Permeability->Analyze IHC->Analyze

Figure 3. Experimental Workflow for Troubleshooting Unexpected Phenotypes.

References

Control experiments for validating AMG-Tie2-1 activity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals utilizing AMG-Tie2-1, a potent and selective agonist for the Tie2 receptor. This guide offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the successful validation of this compound activity in your research.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a synthetic agonist that binds to the extracellular domain of the Tie2 receptor tyrosine kinase, which is predominantly expressed on endothelial cells.[1][2] This binding event induces receptor dimerization and autophosphorylation of specific tyrosine residues within the intracellular kinase domain.[1][3] This activation initiates downstream signaling cascades, primarily the PI3K/Akt and MAPK pathways, which promote endothelial cell survival, migration, and vascular stability.[4]

Q2: What are the expected biological outcomes of Tie2 activation by this compound?

A2: Activation of Tie2 signaling by this compound is expected to promote a state of vascular quiescence and stability.[2][5] In experimental settings, this translates to enhanced endothelial cell survival under stress conditions, promotion of capillary-like tube formation in vitro, and reduced vascular permeability.[1][6]

Q3: What cell types are recommended for studying this compound activity?

A3: Primary endothelial cells are the most relevant cell type for studying Tie2 activation. Human Umbilical Vein Endothelial Cells (HUVECs) are widely used and recommended. Other suitable options include Human Microvascular Endothelial Cells (HMECs) or cell lines engineered to express the Tie2 receptor.

Q4: How should this compound be stored and handled?

A4: this compound is supplied as a lyophilized powder. For long-term storage, it should be kept at -80°C. To prepare a stock solution, reconstitute the powder in sterile phosphate-buffered saline (PBS) to a concentration of 1 mg/mL. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C.

Troubleshooting Guide

This section addresses common issues that may arise during the validation of this compound activity.

Issue/Question Potential Cause(s) Recommended Solution(s)
No/Weak Tie2 Phosphorylation 1. Suboptimal this compound Concentration: The concentration used may be too low to induce a detectable signal. 2. Incorrect Incubation Time: The duration of stimulation may be too short or too long, missing the peak phosphorylation window. 3. Cell Health: Cells may be unhealthy, passaged too many times, or not sufficiently starved before stimulation. 4. Reagent Quality: Phosphatase inhibitors may be inactive, or the primary/secondary antibodies may be of poor quality.1. Perform a Dose-Response Curve: Test a range of this compound concentrations (e.g., 10 ng/mL to 1 µg/mL). 2. Perform a Time-Course Experiment: Assess Tie2 phosphorylation at multiple time points (e.g., 5, 15, 30, 60 minutes). Peak phosphorylation is often observed within 15-30 minutes.[7] 3. Ensure Optimal Cell Culture Conditions: Use low-passage cells (P2-P5), ensure they are 70-90% confluent, and serum-starve for at least 4-6 hours before stimulation.[8] 4. Validate Reagents: Use fresh, validated protease and phosphatase inhibitors. Confirm the specificity and optimal dilution of your antibodies.
Inconsistent Tube Formation in Angiogenesis Assay 1. Matrigel/Basement Membrane Extract Issues: The gel may not have solidified properly due to incorrect temperature or handling.[9] 2. Incorrect Cell Seeding Density: Too few cells will not form a network, while too many will create a confluent monolayer.[8][10] 3. Cell Viability: Cells may be undergoing apoptosis due to prolonged incubation or suboptimal media conditions.[11]1. Proper Gel Handling: Thaw basement membrane extract on ice overnight at 4°C.[9][12] Ensure the plate and pipette tips are pre-chilled. Allow the gel to solidify at 37°C for at least 30-60 minutes before adding cells.[10] 2. Optimize Seeding Density: A typical starting point for a 96-well plate is 1.0 x 10⁴ to 1.5 x 10⁴ cells per well.[8][10] This may need to be optimized for your specific cell type. 3. Monitor Cell Health: Use a viability stain like Calcein AM to assess cell health during the assay.[9] Limit the assay duration to 4-18 hours, as endothelial cells may undergo apoptosis after 24 hours on Matrigel.[11]
High Background Signal in Western Blot 1. Insufficient Washing: Residual antibodies or blocking buffer can cause high background. 2. Antibody Concentration Too High: Using too much primary or secondary antibody increases non-specific binding. 3. Blocking Inefficiency: The blocking agent may not be suitable for the target protein or antibody.1. Increase Wash Steps: Increase the number and duration of washes with TBST buffer after antibody incubations. 2. Optimize Antibody Dilutions: Perform a titration to determine the optimal antibody concentration that provides a strong signal with low background. 3. Test Different Blocking Buffers: Try 5% non-fat milk or 5% Bovine Serum Albumin (BSA) in TBST. Incubate for at least 1 hour at room temperature.

Experimental Protocols & Data

Recommended Experimental Parameters
Parameter Western Blot (p-Tie2) Tube Formation Assay
Cell Type HUVEC, HMECHUVEC, HMEC
Seeding Density 6-well plate (9.6 cm²/well)96-well plate (0.32 cm²/well)
This compound Concentration 100 ng/mL (recommended starting)50 - 200 ng/mL
Incubation Time 15 - 30 minutes4 - 18 hours
Positive Control Recombinant Angiopoietin-1 (Ang1)Ang1 or VEGF
Negative Control Vehicle (PBS)Vehicle (PBS)

Key Experimental Methodologies

Western Blot for Tie2 Phosphorylation

This protocol details the steps to assess the ability of this compound to induce Tie2 phosphorylation in endothelial cells.

Materials:

  • HUVECs

  • This compound

  • Recombinant Ang1 (positive control)

  • Serum-free endothelial cell basal medium

  • Cold PBS

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-Tie2 (Tyr992), anti-total-Tie2

  • HRP-conjugated secondary antibody

  • ECL detection reagent

Procedure:

  • Cell Culture and Starvation: Plate HUVECs in 6-well plates and grow to 80-90% confluency. Before stimulation, wash the cells with PBS and replace the growth medium with serum-free basal medium for 4-6 hours.

  • Stimulation: Treat the cells with this compound (e.g., 100 ng/mL), Ang1 (positive control), or vehicle (PBS) for 15-30 minutes at 37°C.

  • Cell Lysis: Immediately place the plate on ice, aspirate the medium, and wash twice with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer to each well and scrape the cells.

  • Protein Quantification: Transfer the lysate to a microcentrifuge tube, incubate on ice for 30 minutes, and then centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate with the anti-phospho-Tie2 primary antibody overnight at 4°C.

    • Wash the membrane 3 times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash 3 times with TBST.

  • Detection: Apply the ECL reagent and visualize the bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total Tie2.

Endothelial Cell Tube Formation Assay

This assay measures the ability of this compound to promote the formation of capillary-like structures by endothelial cells in vitro, a key step in angiogenesis.[9][10]

Materials:

  • HUVECs

  • This compound

  • Basement Membrane Extract (e.g., Matrigel®)

  • 96-well tissue culture plate

  • Serum-free endothelial cell basal medium

  • Calcein AM (for visualization, optional)

Procedure:

  • Plate Coating: Thaw the basement membrane extract on ice at 4°C overnight.[9][12] Using pre-chilled pipette tips, coat the wells of a 96-well plate with 50-100 µL of the extract per well.[12] Be careful not to introduce bubbles.

  • Gel Solidification: Incubate the plate at 37°C for at least 30-60 minutes to allow the gel to solidify.[10]

  • Cell Preparation: Harvest HUVECs (70-90% confluent) using a gentle dissociation reagent like Accutase.[10] Count the cells and resuspend them in serum-free basal medium at a density of 1.0-1.5 x 10⁵ cells/mL.

  • Treatment Preparation: Prepare dilutions of this compound, positive controls (e.g., Ang1), and a vehicle control in the cell suspension.

  • Cell Seeding: Add 100 µL of the cell suspension (containing 1.0-1.5 x 10⁴ cells) to each coated well.[8][10]

  • Incubation: Incubate the plate at 37°C, 5% CO₂ for 4-18 hours.[11]

  • Visualization and Quantification:

    • Examine the formation of tube-like networks using a light microscope.

    • For quantitative analysis, the total tube length, number of junctions, and number of loops can be measured using imaging software (e.g., ImageJ with the Angiogenesis Analyzer plugin).

    • Fluorescent visualization can be achieved by pre-labeling cells with Calcein AM before seeding or staining after the incubation period.[9][11]

Visualized Workflows and Pathways

Tie2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Tie2_inactive Tie2 Receptor (Monomer) Tie2_active Tie2 Dimer (Phosphorylated) Tie2_inactive->Tie2_active This compound PI3K PI3K Tie2_active->PI3K MAPK MAPK (ERK1/2) Tie2_active->MAPK Akt Akt PI3K->Akt FOXO1 FOXO1 (Inactivated) Akt->FOXO1 Inhibits Survival Cell Survival (Anti-Apoptosis) Akt->Survival Stability Vascular Stability (Junction Integrity) Akt->Stability Migration Cell Migration MAPK->Migration

Caption: this compound induced Tie2 signaling pathway.

Troubleshooting_Workflow Start Start: No/Weak p-Tie2 Signal Check_Reagents Are Antibodies & Inhibitors Validated? Start->Check_Reagents Check_Cells Are Cells Healthy & Low Passage? Check_Reagents->Check_Cells Yes Failure Consult Technical Support Check_Reagents->Failure No Check_Dose Perform Dose-Response (10-1000 ng/mL) Check_Cells->Check_Dose Yes Check_Cells->Failure No Check_Time Perform Time-Course (5-60 min) Check_Dose->Check_Time Success Signal Detected Check_Time->Success

Caption: Troubleshooting workflow for weak p-Tie2 signal.

References

Validation & Comparative

A Comparative Analysis of AMG-Tie2-1 and Other Tie2 Kinase Inhibitors in Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of AMG-Tie2-1 with other prominent Tie2 inhibitors, supported by experimental data from various preclinical studies. The information is intended to assist researchers in selecting the most appropriate compounds for their specific research needs in areas such as angiogenesis, oncology, and vascular biology.

Introduction to Tie2 Inhibition

The tyrosine kinase receptor Tie2, predominantly expressed on endothelial cells, plays a crucial role in angiogenesis, the formation of new blood vessels. Its activation by angiopoietin-1 (Ang1) promotes vascular stability, while its modulation by angiopoietin-2 (Ang2) can lead to vascular destabilization and angiogenesis. Dysregulation of the Ang/Tie2 signaling pathway is implicated in various pathologies, including cancer and retinopathies, making Tie2 an attractive therapeutic target. This guide focuses on small molecule inhibitors designed to block the kinase activity of Tie2, thereby inhibiting downstream signaling.

Comparative Efficacy of Tie2 Inhibitors

The following tables summarize the in vitro potency of this compound and other selected Tie2 inhibitors. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the activity of the target kinase by 50%.

Table 1: In Vitro Kinase Inhibition Profile

CompoundTie2 IC50 (nM)VEGFR2 IC50 (nM)Other Kinase Targets (IC50 in nM)
This compound 1[1][2]3[1][2]-
Rebastinib (DCC-2036) 0.058 - 64Bcr-Abl (0.8), SRC (34), LYN (29), FGR (38), HCK (40), FLT3 (2)
Pexmetinib (ARRY-614) 1[3][4]47 (Flt1), 42 (Flt4)p38α (35), p38β (26), Abl (4), Arg (10), FGFR1 (28), Fyn (41), Hck (26), Lyn (25), MINK (26)[4]
BAY-826 1.6 (Kd)[5]Not highly selective againstTie-1 (0.9 Kd), DDR1 (0.4 Kd), DDR2 (1.3 Kd), LOK (5.9 Kd)[5]

Table 2: Cellular Activity of Tie2 Inhibitors

CompoundCellular AssayCell LineIC50 (nM)
This compound Ang1-induced Tie2 autophosphorylationEA.hy92610[6]
Rebastinib (DCC-2036) Tie2 kinase activityHuman umbilical vascular endothelial cells (HUVECs)0.058[7]
Pexmetinib (ARRY-614) p-Tie2 inhibitionHEK-Tie216[8][9]
BAY-826 Tie2 autophosphorylationHUVECs1.3[10]

Experimental Protocols

Biochemical Kinase Inhibition Assay (General Protocol)

This protocol outlines a typical in vitro kinase assay to determine the IC50 value of a test compound against a purified kinase.

  • Reagents and Materials:

    • Purified recombinant human Tie2 kinase domain.

    • Kinase buffer (e.g., 8 mM MOPS pH 7.0, 0.2 mM EDTA, 10 mM MgAcetate).

    • Substrate (e.g., poly(Glu, Tyr) 4:1).

    • ATP (radiolabeled [γ-³³P]-ATP or for use with ADP-Glo™ assay).

    • Test compound (serially diluted).

    • 96-well plates.

    • Scintillation counter or luminescence plate reader.

  • Procedure:

    • Add kinase buffer, substrate, and the test compound at various concentrations to the wells of a 96-well plate.

    • Initiate the kinase reaction by adding the purified Tie2 kinase and ATP.

    • Incubate the plate at 30°C for a specified time (e.g., 40 minutes).

    • Stop the reaction by adding a stop solution (e.g., 0.5% phosphoric acid).

    • For radiometric assays, spot an aliquot of the reaction mixture onto a filter mat, wash, dry, and measure the incorporated radioactivity using a scintillation counter.

    • For ADP-Glo™ assays, add ADP-Glo™ reagent, incubate, then add Kinase Detection Reagent and measure luminescence.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control and determine the IC50 value using a suitable software.

Cellular Tie2 Phosphorylation Assay (General Protocol)

This protocol describes a cell-based assay to measure the inhibition of Ang1-stimulated Tie2 autophosphorylation.

  • Reagents and Materials:

    • Human Umbilical Vein Endothelial Cells (HUVECs) or other suitable endothelial cell line (e.g., EA.hy926).

    • Cell culture medium (e.g., EGM-2).

    • Serum-free medium.

    • Recombinant human Angiopoietin-1 (Ang1).

    • Test compound (serially diluted).

    • Lysis buffer (containing protease and phosphatase inhibitors).

    • Antibodies: anti-phospho-Tie2, anti-total-Tie2.

    • Western blotting reagents and equipment or ELISA-based detection system.

  • Procedure:

    • Seed HUVECs in multi-well plates and grow to near confluence.

    • Serum-starve the cells for several hours to reduce basal receptor phosphorylation.

    • Pre-incubate the cells with various concentrations of the test compound or DMSO (vehicle control) for a specified time (e.g., 1-2 hours).

    • Stimulate the cells with Ang1 (e.g., 100-200 ng/mL) for a short period (e.g., 15-30 minutes) at 37°C.

    • Wash the cells with cold PBS and lyse them with lysis buffer.

    • Determine the protein concentration of the lysates.

    • Analyze the levels of phosphorylated Tie2 and total Tie2 in the lysates using Western blotting or a specific ELISA kit.

    • Quantify the band intensities or ELISA signals and normalize the phospho-Tie2 signal to the total Tie2 signal.

    • Calculate the percentage of inhibition of Ang1-stimulated Tie2 phosphorylation for each compound concentration and determine the IC50 value.

Visualizations

Tie2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ang1 Angiopoietin-1 Tie2_receptor Tie2 Receptor Ang1->Tie2_receptor Binds Tie2_receptor->Tie2_receptor PI3K PI3K Tie2_receptor->PI3K Activates Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival NO Nitric Oxide eNOS->NO Vascular_Stability Vascular Stability NO->Vascular_Stability Inhibitor Tie2 Inhibitor (e.g., this compound) Inhibitor->Tie2_receptor

Caption: Simplified Tie2 signaling pathway and the point of intervention for Tie2 inhibitors.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Models (Optional) Kinase_Assay Biochemical Kinase Assay (Determine IC50) Cellular_Assay Cellular Phosphorylation Assay (Determine cellular IC50) Kinase_Assay->Cellular_Assay Proliferation_Assay Cell Proliferation Assay (Assess functional effect) Cellular_Assay->Proliferation_Assay Xenograft Tumor Xenograft Model (Evaluate anti-tumor efficacy) Proliferation_Assay->Xenograft Angiogenesis_Model Angiogenesis Model (e.g., Matrigel plug) Proliferation_Assay->Angiogenesis_Model Data_Analysis Data Analysis & Lead Optimization Xenograft->Data_Analysis Angiogenesis_Model->Data_Analysis Start Compound Synthesis & Selection Start->Kinase_Assay

Caption: General experimental workflow for the evaluation of Tie2 inhibitors.

References

A Comparative Analysis of Tie2-Targeting Agents in Preclinical Breast Cancer Models: AMG-Tie2-1 (Trebananib) vs. Rebastinib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two investigational agents targeting the Tie2 signaling pathway, AMG-Tie2-1 (represented by its clinical candidate, Trebananib/AMG 386) and Rebastinib, in the context of preclinical breast cancer models. The data presented is compiled from publicly available research to facilitate an evidence-based understanding of their respective mechanisms, efficacy, and experimental validation.

Executive Summary

Both Trebananib and Rebastinib modulate the Tie2 signaling pathway, a critical regulator of angiogenesis and vascular stability, which is often dysregulated in cancer. However, they employ distinct mechanisms of action. Trebananib is a peptibody that functions as a ligand trap, neutralizing angiopoietin-1 (Ang1) and angiopoietin-2 (Ang2), the ligands for the Tie2 receptor. In contrast, Rebastinib is a multi-kinase inhibitor that directly targets the intracellular kinase domain of Tie2, in addition to other kinases such as BCR-ABL and FLT3.

Preclinical studies in various breast cancer models, including triple-negative and luminal subtypes, have demonstrated the anti-tumor activity of both agents. Rebastinib has shown efficacy in reducing tumor growth and metastasis, particularly in combination with chemotherapy. Trebananib has also demonstrated anti-tumor effects in preclinical models and has been evaluated in clinical trials for breast cancer. This guide will delve into the quantitative data from these studies, the experimental methodologies employed, and the underlying signaling pathways.

Data Presentation: Quantitative Comparison

The following tables summarize the available quantitative data for Trebananib and Rebastinib in preclinical breast cancer models.

Table 1: In Vitro Activity of Rebastinib in Breast Cancer Cell Lines

Cell LineSubtypeIC50 (µM)Reference
MCF-7Luminal A (ER+, PR+, HER2-)2.22 ± 1.21[1]
MDA-MB-231Triple-Negative (ER-, PR-, HER2-)1.63 ± 0.97[1]

Table 2: In Vivo Efficacy in Breast Cancer Models

AgentModelTreatmentTumor Growth Inhibition (TGI)Metastasis ReductionReference
Rebastinib PyMT (syngeneic)Rebastinib75%71%[2]
PyMT (syngeneic)Rebastinib + Paclitaxel90%93%[2]
MDA-MB-231 (xenograft)Rebastinib (150 mg/kg)47.7% suppressionNot Reported[3]
Trebananib (AMG 386) Preclinical breast cancer modelsTrebananib + PaclitaxelIncreased efficacy over single agentsNot explicitly quantified[4]

Signaling Pathways and Mechanisms of Action

The angiopoietin-Tie2 signaling axis is a key regulator of vascular development and stability. In the tumor microenvironment, this pathway is often hijacked to promote angiogenesis, facilitating tumor growth and metastasis.

The Angiopoietin-Tie2 Signaling Pathway

The following diagram illustrates the core components and interactions of the Ang-Tie2 signaling pathway.

Ang-Tie2_Signaling cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Ang1 Angiopoietin-1 (Ang1) Tie2 Tie2 Receptor Ang1->Tie2 Agonist Ang2 Angiopoietin-2 (Ang2) Ang2->Tie2 Context-dependent Agonist/Antagonist PI3K_Akt PI3K/Akt Pathway Tie2->PI3K_Akt MAPK MAPK Pathway Tie2->MAPK Vessel_Stab Vessel Stabilization (Pericyte Recruitment) PI3K_Akt->Vessel_Stab Angiogenesis Angiogenesis (Endothelial Cell Proliferation, Migration) MAPK->Angiogenesis

Caption: Angiopoietin-Tie2 signaling pathway.

Mechanisms of Action of this compound (Trebananib) and Rebastinib

The distinct mechanisms of these two agents are visualized below.

Mechanisms_of_Action cluster_trebananib This compound (Trebananib) cluster_rebastinib Rebastinib Trebananib Trebananib (Peptibody) Ang1_T Ang1 Trebananib->Ang1_T Binds & Neutralizes Ang2_T Ang2 Trebananib->Ang2_T Binds & Neutralizes Tie2_T Tie2 Receptor Ang1_T->Tie2_T Ang2_T->Tie2_T label_T Prevents Ligand Binding Rebastinib Rebastinib (Small Molecule Kinase Inhibitor) Kinase_Domain Intracellular Kinase Domain Rebastinib->Kinase_Domain Inhibits Phosphorylation Ang1_R Ang1 Tie2_R Tie2 Receptor Ang1_R->Tie2_R Ang2_R Ang2 Ang2_R->Tie2_R Tie2_R->Kinase_Domain

Caption: Mechanisms of action of Trebananib and Rebastinib.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of key experimental protocols used in the evaluation of Rebastinib.

In Vivo Tumor Growth Inhibition in MDA-MB-231 Xenograft Model (Rebastinib)
  • Animal Model: Female SCID mice (3-4 weeks old).[5]

  • Cell Line: Human triple-negative breast cancer cell line MDA-MB-231.[5]

  • Tumor Implantation: 5 x 10^5 MDA-MB-231 cells were injected into the mammary fat pad.[5] Tumors were allowed to form over 10-14 days.[5]

  • Treatment: When tumors reached a volume of 70-120 mm³, mice were randomized into control and treatment groups.[3] Rebastinib was administered at a dose of 150 mg/kg via tail vein injection.[3] The control group received a vehicle of saline containing 10% ethanol.[3]

  • Monitoring: Tumor volume and body weight were measured twice a week for 42 days.[3]

  • Endpoint: Tumor growth inhibition was calculated as the ratio of the mean tumor volume in the treatment group to the mean tumor volume in the control group.[3]

In Vivo Tumor Growth and Metastasis in PyMT Syngeneic Model (Rebastinib)
  • Animal Model: Female mice expressing the polyoma virus middle T oncoprotein (PyMT) under the Mouse Mammary Tumor Virus (MMTV) promoter in a C57BL/6 background.[6] These mice spontaneously develop mammary tumors that metastasize.[6]

  • Treatment Initiation: Treatment began when the first tumor reached a diameter of 0.6 cm.[7]

  • Drug Administration: Rebastinib was administered orally.[2] For combination studies, paclitaxel was also administered.[2]

  • Efficacy Assessment: Primary tumor growth was monitored.[2] At the end of the study, lungs were harvested, and the area of metastases was quantified from H&E stained tissue sections.[6]

  • Survival Studies: In some experiments, primary tumors were resected, and animals were followed for overall survival.[6]

The following diagram outlines a general workflow for a preclinical in vivo efficacy study.

In_Vivo_Workflow start Animal Model Selection (e.g., Xenograft, Syngeneic) implant Tumor Cell Implantation (e.g., Mammary Fat Pad) start->implant growth Tumor Growth Monitoring implant->growth random Randomization into Treatment Groups growth->random treatment Drug Administration (Vehicle, Test Compound, Combination) random->treatment monitoring Continued Monitoring (Tumor Volume, Body Weight) treatment->monitoring endpoint Study Endpoint (e.g., Tumor Size, Survival) monitoring->endpoint analysis Data Analysis (TGI, Metastasis Assessment) endpoint->analysis

References

A Head-to-Head Comparison of AMG-Tie2-1 and Cabozantinib in Oncology Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two tyrosine kinase inhibitors, AMG-Tie2-1 and Cabozantinib, focusing on their mechanisms of action, preclinical and clinical data, and the signaling pathways they target. This document is intended to serve as a resource for researchers and professionals in the field of drug development to understand the distinct profiles of these two therapeutic agents.

Executive Summary

This compound is a potent and selective inhibitor of Tie2 and VEGFR2, key regulators of angiogenesis. In contrast, Cabozantinib is a multi-targeted kinase inhibitor with a broader spectrum of activity, potently inhibiting VEGFR2, MET, AXL, RET, and other tyrosine kinases involved in tumor progression, metastasis, and angiogenesis. While both agents target the critical VEGFR2 pathway, their differing inhibitory profiles suggest distinct therapeutic applications and potential mechanisms of resistance. Publicly available data on Cabozantinib is extensive, with a well-documented preclinical and clinical profile. Information on this compound is more limited, primarily focusing on its in vitro potency.

Data Presentation

Table 1: In Vitro Kinase Inhibition Profile
Target KinaseThis compound IC₅₀ (nM)Cabozantinib IC₅₀ (nM)
Tie21[1]14.3[2]
VEGFR23[1]0.035[2]
MET-1.3[2]
AXL-7[2]
RET-5.2[2]
KIT-4.6[2]
FLT3-11.3[2]
Table 2: Preclinical In Vivo Efficacy
Cancer ModelTreatmentDosageKey Findings
Cabozantinib
Medullary Thyroid Carcinoma (TT xenograft)Cabozantinib10, 30, 60 mg/kg dailySignificant, dose-dependent tumor growth inhibition.[3]
Triple-Negative Breast Cancer (MDA-MB-231 xenograft)Cabozantinib30 mg/kgSignificant inhibition of tumor growth and lung metastasis.[4]
Hepatocellular Carcinoma (MHCC97H xenograft)Cabozantinib10, 30 mg/kgTumor growth inhibition of 53.4% and 84.6%, respectively. Reduction in microvessel density.
Neuroendocrine Prostate Cancer (PDX models)CabozantinibNot specifiedSignificant decrease in tumor volume and microvessel density.[5]
This compound
VariousThis compound-Publicly available in vivo data for this compound is limited. Studies on other Angiopoietin/Tie2 pathway inhibitors from Amgen, such as AMG 386 (Trebananib), have shown tumor growth inhibition in preclinical models.[6]
Table 3: Clinical Trial Data in Renal Cell Carcinoma (RCC)
TrialDrugPhasePatient PopulationKey Outcomes
Phase ICabozantinibIHeavily pretreated metastatic clear cell RCCObjective Response Rate (ORR): 28%; Median Progression-Free Survival (PFS): 12.9 months.[7]
METEORCabozantinibIIIAdvanced RCC progressed after prior VEGFR TKI therapyMedian Overall Survival (OS): 21.4 months vs. 16.5 months for everolimus. Median PFS: 7.4 months vs. 3.8 months for everolimus.
This compound This compound--No publicly available clinical trial data for this compound.

Signaling Pathways

This compound Signaling Pathway Inhibition

This compound primarily targets the Tie2 and VEGFR2 signaling pathways, which are crucial for angiogenesis.

AMG_Tie2_1_Pathway cluster_ligands Ligands cluster_receptors Receptors cluster_inhibitor Inhibitor cluster_downstream Downstream Signaling cluster_cellular_effects Cellular Effects Ang1 Angiopoietin-1 Tie2 Tie2 Ang1->Tie2 VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PI3K_AKT PI3K/AKT Pathway Tie2->PI3K_AKT MAPK MAPK Pathway VEGFR2->MAPK AMG_Tie2_1 This compound AMG_Tie2_1->Tie2 AMG_Tie2_1->VEGFR2 Angiogenesis Angiogenesis Vessel Stability PI3K_AKT->Angiogenesis MAPK->Angiogenesis

This compound inhibits Tie2 and VEGFR2 signaling.

Cabozantinib Multi-Targeted Signaling Pathway Inhibition

Cabozantinib inhibits a broader range of tyrosine kinases, including VEGFR2, MET, and AXL, thereby impacting multiple oncogenic processes.

Cabozantinib_Pathway cluster_ligands Ligands cluster_receptors Receptors cluster_inhibitor Inhibitor cluster_downstream Downstream Signaling cluster_cellular_effects Cellular Effects VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 HGF HGF MET MET HGF->MET Gas6 Gas6 AXL AXL Gas6->AXL RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway VEGFR2->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway MET->PI3K_AKT_mTOR AXL->PI3K_AKT_mTOR Cabozantinib Cabozantinib Cabozantinib->VEGFR2 Cabozantinib->MET Cabozantinib->AXL Proliferation Proliferation RAS_RAF_MEK_ERK->Proliferation Angiogenesis Angiogenesis RAS_RAF_MEK_ERK->Angiogenesis Invasion Invasion PI3K_AKT_mTOR->Invasion Metastasis Metastasis PI3K_AKT_mTOR->Metastasis

Cabozantinib inhibits multiple signaling pathways.

Experimental Protocols

Detailed experimental protocols for the cited studies are extensive and proprietary. However, this section outlines the general methodologies employed in the preclinical evaluation of tyrosine kinase inhibitors like this compound and Cabozantinib.

In Vitro Kinase Inhibition Assay (General Protocol)

This assay determines the concentration of an inhibitor required to reduce the activity of a specific kinase by 50% (IC₅₀).

Kinase_Assay_Workflow start Start prepare_reagents Prepare Reagents: - Kinase - Substrate - ATP - Test Compound start->prepare_reagents plate_setup Plate Setup: Add kinase, substrate, and serially diluted test compound to microplate wells prepare_reagents->plate_setup initiate_reaction Initiate Reaction: Add ATP to start the phosphorylation reaction plate_setup->initiate_reaction incubation Incubate at Room Temperature initiate_reaction->incubation stop_reaction Stop Reaction and Detect Signal: (e.g., luminescence-based detection of remaining ATP) incubation->stop_reaction data_analysis Data Analysis: Calculate % inhibition and determine IC₅₀ stop_reaction->data_analysis end End data_analysis->end

Workflow for an in vitro kinase inhibition assay.

Methodology:

  • Reagent Preparation: Recombinant human kinases, a generic substrate (e.g., poly(Glu, Tyr)), and ATP are prepared in a kinase buffer. The test compound is serially diluted.

  • Reaction Setup: The kinase, substrate, and test compound are added to the wells of a microplate.

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP.

  • Incubation: The plate is incubated at room temperature to allow for the phosphorylation of the substrate by the kinase.

  • Signal Detection: The reaction is stopped, and the amount of kinase activity is measured. A common method is to quantify the amount of ATP remaining in the well using a luminescence-based assay.

  • Data Analysis: The percentage of kinase inhibition is calculated for each concentration of the test compound, and the IC₅₀ value is determined by fitting the data to a dose-response curve.

In Vivo Tumor Xenograft Model (General Protocol)

This model is used to evaluate the anti-tumor efficacy of a compound in a living organism.

Xenograft_Workflow start Start cell_culture Culture Human Cancer Cell Line start->cell_culture implantation Implant Tumor Cells Subcutaneously into Immunocompromised Mice cell_culture->implantation tumor_growth Allow Tumors to Reach a Predetermined Size implantation->tumor_growth treatment Administer Test Compound or Vehicle Control Daily tumor_growth->treatment monitoring Monitor Tumor Volume and Body Weight treatment->monitoring endpoint Endpoint Analysis: - Tumor Weight - Immunohistochemistry (e.g., CD31 for MVD) - Western Blot monitoring->endpoint end End endpoint->end

References

Unraveling the Inhibition of VEGFR2 Signaling by AMG-Tie2-1: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of AMG-Tie2-1 (Trebananib/AMG 386) and its inhibitory effects on Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling. This analysis includes supporting experimental data and comparisons with other notable inhibitors targeting angiogenesis.

This compound, also known as Trebananib (AMG 386), is a peptibody designed to inhibit the Angiopoietin (Ang) signaling pathway by neutralizing Angiopoietin-1 (Ang1) and Angiopoietin-2 (Ang2), preventing their interaction with the Tie2 receptor.[1][2][3] While its primary targets are Ang1 and Ang2, understanding its potential off-target effects, such as the inhibition of VEGFR2 signaling, is crucial for a comprehensive assessment of its therapeutic potential and for guiding future drug development strategies.

Comparative Inhibitory Activity

A key aspect of validating a signaling pathway inhibitor is to quantify its potency, typically represented by the half-maximal inhibitory concentration (IC50). The following table summarizes the available data on the inhibitory activity of Trebananib and selected alternative inhibitors against their primary targets and VEGFR2.

CompoundPrimary Target(s)IC50 (Primary Target)VEGFR2 IC50Other Kinases Inhibited (IC50)
Trebananib (AMG 386) Ang1, Ang2Ang1: 3.5 nM, Ang2: 0.03 nM[4]Data not available-
Sunitinib VEGFRs, PDGFRs, c-KIT, FLT3, RETVEGFR2: 17.25 nM - 43 nM[5]17.25 nM - 43 nM[5]VEGFR1 (10 nM), VEGFR3 (10 nM), TIE2 (>1000 nM)[5]
Axitinib VEGFRs, PDGFRβ, c-KitVEGFR2: 0.2 nM - 7.3 nM[5]0.2 nM - 7.3 nM[5]VEGFR1 (0.1 nM), VEGFR3 (0.1-0.3 nM), TIE2 (up to 89% inhibition at 10µM)[5]
Sorafenib Raf-1, B-Raf, VEGFRs, PDGFR-β, c-KITRaf-1: 6 nM, B-Raf: 22 nM[6]90 nM[6]VEGFR-3 (20 nM), PDGFR-β (57 nM), c-KIT (68 nM)[6]
AMG 780 Ang1, Ang2Ang1: 4.5 nM, Ang2: 0.06 nM[4]Not specified-
REGN910 (Nesvacumab) Ang2Not specifiedDoes not directly inhibit VEGFR2[7]-

Signaling Pathway Overview

The Angiopoietin/Tie2 and VEGF/VEGFR2 signaling pathways are critical regulators of angiogenesis. The following diagram illustrates the points of intervention for Trebananib and other inhibitors.

G cluster_ligands Ligands cluster_receptors Receptors cluster_inhibitors Inhibitors Ang1 Angiopoietin-1 Tie2 Tie2 Receptor Ang1->Tie2 Ang2 Angiopoietin-2 Ang2->Tie2 VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Angiogenesis_Stability Angiogenesis_Stability Tie2->Angiogenesis_Stability Vessel Maturation & Stabilization Angiogenesis_Proliferation Angiogenesis_Proliferation VEGFR2->Angiogenesis_Proliferation Endothelial Cell Proliferation, Migration, & Permeability Trebananib Trebananib (this compound) Trebananib->Ang1 Trebananib->Ang2 VEGFR_Inhibitors Sunitinib, Axitinib, Sorafenib VEGFR_Inhibitors->VEGFR2

Caption: Angiogenesis Signaling Pathways and Inhibitor Targets.

Experimental Protocols for Validation

To assess the inhibitory effects of compounds on VEGFR2 signaling and angiogenesis, several key in vitro assays are employed.

VEGFR2 Kinase Inhibition Assay

This biochemical assay directly measures the ability of a compound to inhibit the phosphorylation activity of the VEGFR2 kinase domain.

Methodology:

  • Reagents and Materials: Recombinant human VEGFR2 kinase domain, ATP, a suitable substrate (e.g., a synthetic peptide), kinase assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure:

    • The inhibitor (e.g., Trebananib, Sunitinib) is serially diluted and added to the wells of a microplate.

    • The VEGFR2 enzyme and the substrate are then added.

    • The kinase reaction is initiated by the addition of ATP.

    • The plate is incubated at 30°C for a specified period (e.g., 60 minutes).

    • The amount of ADP produced (correlating with kinase activity) is measured using a detection reagent and a luminometer.

  • Data Analysis: The percentage of inhibition is calculated for each concentration of the inhibitor, and the IC50 value is determined by fitting the data to a dose-response curve.

G cluster_workflow VEGFR2 Kinase Assay Workflow A Prepare Reagents: VEGFR2, Substrate, ATP, Inhibitor B Add Inhibitor to Microplate Wells A->B C Add VEGFR2 and Substrate B->C D Initiate Reaction with ATP C->D E Incubate at 30°C D->E F Measure Kinase Activity (e.g., ADP production) E->F G Calculate IC50 F->G

Caption: Workflow for a VEGFR2 Kinase Inhibition Assay.
Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures in vitro, a key step in angiogenesis.

Methodology:

  • Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in appropriate growth medium.

  • Procedure:

    • A 96-well plate is coated with a basement membrane matrix (e.g., Matrigel).

    • HUVECs are seeded onto the gel in the presence of a pro-angiogenic factor (e.g., VEGF) and the test inhibitor (e.g., Trebananib) at various concentrations.

    • The plate is incubated for 4-18 hours to allow for tube formation.

    • The formation of tubular networks is observed and quantified using a microscope and image analysis software.

  • Data Analysis: Parameters such as the total tube length, number of junctions, and number of loops are measured and compared between treated and untreated cells.

Cell Migration (Wound Healing) Assay

This assay measures the ability of a confluent monolayer of endothelial cells to migrate and close a "wound" or scratch, mimicking cell migration during angiogenesis.

Methodology:

  • Cell Culture: HUVECs are grown to full confluency in a multi-well plate.

  • Procedure:

    • A sterile pipette tip is used to create a uniform scratch across the cell monolayer.

    • The cells are washed to remove debris, and fresh medium containing the test inhibitor is added.

    • The closure of the wound is monitored and imaged at regular intervals (e.g., 0, 6, 12, and 24 hours).

  • Data Analysis: The area of the wound is measured at each time point, and the rate of wound closure is calculated to determine the effect of the inhibitor on cell migration.

Conclusion

While Trebananib (this compound) is a potent inhibitor of the Ang1/Ang2-Tie2 axis, its direct inhibitory effect on VEGFR2 signaling requires further quantitative characterization. The available data suggests that its primary mechanism of action is distinct from that of classical VEGFR2 tyrosine kinase inhibitors like Sunitinib, Axitinib, and Sorafenib. For a comprehensive understanding of Trebananib's anti-angiogenic properties, it is essential to conduct direct comparative studies evaluating its impact on VEGFR2 phosphorylation and downstream functional outcomes, such as endothelial cell proliferation, migration, and tube formation, alongside established VEGFR2 inhibitors. The experimental protocols outlined in this guide provide a framework for such validation studies, which are critical for elucidating the full spectrum of its anti-angiogenic activity and informing its clinical development.

References

Dual Tie2/VEGFR2 Inhibition with AMG-Tie2-1: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of anti-angiogenic cancer therapy, the simultaneous targeting of multiple signaling pathways is a strategy of burgeoning interest. This guide provides a comprehensive comparison of the efficacy of AMG-Tie2-1, a potent dual inhibitor of Tie2 and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), with other relevant anti-angiogenic agents. This document is intended for researchers, scientists, and drug development professionals, offering a detailed look at preclinical data, experimental methodologies, and the underlying signaling pathways.

Introduction to Dual Tie2/VEGFR2 Inhibition

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Two key receptor tyrosine kinases, Tie2 (tunica interna endothelial cell kinase 2) and VEGFR2, play pivotal and complementary roles in this process. The VEGF/VEGFR2 pathway is a primary driver of endothelial cell proliferation, migration, and survival, while the Angiopoietin/Tie2 axis is crucial for vessel maturation and stability.[1][2] Dysregulation of both pathways is a hallmark of tumor angiogenesis.

The rationale for dual inhibition stems from the synergistic nature of these pathways. Targeting the VEGF/VEGFR2 pathway alone can lead to initial tumor suppression, but resistance often emerges, partly through the upregulation of alternative angiogenic pathways, including the Angiopoietin/Tie2 axis.[3] Therefore, simultaneous inhibition of both Tie2 and VEGFR2 holds the promise of a more profound and durable anti-angiogenic effect, leading to enhanced tumor growth inhibition.[1][4]

Comparative Efficacy of Angiogenesis Inhibitors

This section presents a comparative summary of the preclinical efficacy of this compound and other selected inhibitors targeting the Tie2 and/or VEGFR2 pathways. The data is compiled from various preclinical studies and is presented to facilitate a cross-compound comparison.

In Vitro Potency: Biochemical and Cellular Assays

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the IC50 values of this compound and other inhibitors against their respective targets.

CompoundTargetIC50 (nM)Cell Line/Assay ConditionReference
This compound Tie2 1 Biochemical Assay[5]
VEGFR2 3 Biochemical Assay[5]
Tie2 Phosphorylation10EA.hy926 human endothelial cells[5]
RegorafenibVEGFR113Cell-free assay[6][7]
VEGFR24.2Cell-free assay[6][7]
VEGFR346Cell-free assay[6][7]
Tie231-141Biochemical/Cell-based assays[1][6][7]
PDGFRβ22Cell-free assay[6][7]
c-KIT7Cell-free assay[6][7]
RET1.5Cell-free assay[6][7]
Raf-12.5Cell-free assay[6][7]
RipretinibTie2-Broad inhibitory profile[8]
VEGFR2-Broad inhibitory profile[8]
c-KIT-Broad inhibitory profile[9][10]
PDGFRα-Broad inhibitory profile[9][10]
Cediranibpan-VEGFR-Potent inhibitor[11][12]
c-KIT-Additional activity[13]
PDGFRβ-Additional activity[13]
Trebananib (AMG 386)Ang1/Tie2 Interaction3.5Neutralization ELISA[2][14]
Ang2/Tie2 Interaction0.03Neutralization ELISA[2][14]
AMG 780Ang1/Tie2 Interaction4.5Neutralization HTRF[2][14][15]
Ang2/Tie2 Interaction0.06Neutralization HTRF[2][14][15]
MEDI3617Ang2/Tie2 Interaction-Prevents binding[16][17]

Note: IC50 values can vary depending on the specific assay conditions. Direct comparison should be made with caution.

In Vivo Efficacy: Preclinical Xenograft Models

The anti-tumor activity of these inhibitors has been evaluated in various preclinical cancer models. The following table summarizes the tumor growth inhibition (TGI) observed in some of these studies.

CompoundCancer ModelDosing RegimenTumor Growth Inhibition (%)Reference
AMG 780 Colo205 (human colon carcinoma)300 µg, i.p., twice weekly66[2][14][15]
RegorafenibGastric Cancer PDX10 mg/kg/day, oral72 - 96[18]
Hepatocellular Carcinoma PDX10 mg/kg/day, oralSignificant inhibition in 8/10 models[19][20]
Colorectal Cancer PDX10-30 mg/kg/day, oralUp to 75[18]
CediranibGlioblastoma-Prolonged survival[11][13]
MEDI3617Colo205 (human colon carcinoma)10 mg/kg86[17]
Trebananib (AMG 386)Colo205 (human colon carcinoma)-Similar to L1-7(N) (Ang2 inhibitor)[21]

Note: The efficacy of these compounds can be highly dependent on the tumor model and the specific experimental conditions.

Signaling Pathways and Experimental Workflows

To better understand the mechanism of action of dual Tie2/VEGFR2 inhibition and the experimental approaches used to evaluate its efficacy, the following diagrams are provided.

Tie2 and VEGFR2 Signaling Pathways in Angiogenesis

Tie2_VEGFR2_Signaling Ang1 Angiopoietin-1 Tie2 Tie2 Receptor Ang1->Tie2 Activates Ang2 Angiopoietin-2 Ang2->Tie2 Context-dependent agonist/antagonist VEGFA VEGF-A VEGFR2 VEGFR2 Receptor VEGFA->VEGFR2 Activates PI3K_Akt PI3K/Akt Pathway Tie2->PI3K_Akt MAPK MAPK/ERK Pathway Tie2->MAPK VEGFR2->PI3K_Akt VEGFR2->MAPK PLCg PLCγ Pathway VEGFR2->PLCg eNOS eNOS PI3K_Akt->eNOS Survival Survival PI3K_Akt->Survival Maturation Vessel Maturation & Stability PI3K_Akt->Maturation Proliferation Proliferation MAPK->Proliferation Migration Migration MAPK->Migration Permeability Vessel Permeability PLCg->Permeability

Caption: Simplified signaling pathways of Tie2 and VEGFR2 in endothelial cells.

Experimental Workflow for In Vivo Tumor Xenograft Study

Xenograft_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring & Endpoints cluster_analysis Data Analysis A Tumor Cell Implantation (e.g., subcutaneous) B Tumor Growth to Palpable Size A->B C Randomization of Animals into Treatment Groups B->C D Vehicle Control Group C->D E This compound Group C->E F Comparator Drug Group(s) C->F G Tumor Volume Measurement (e.g., calipers) D->G H Body Weight Monitoring D->H E->G E->H F->G F->H I Endpoint: Tumor Harvesting G->I H->I J Tumor Weight Measurement I->J K Immunohistochemistry (e.g., CD31 for MVD) I->K L Western Blot/PCR (Target Modulation) I->L M Statistical Analysis J->M K->M L->M

Caption: General workflow for a preclinical in vivo tumor xenograft study.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for key assays used to evaluate the efficacy of anti-angiogenic agents.

In Vitro Endothelial Cell Tube Formation Assay

Objective: To assess the ability of an inhibitor to block the formation of capillary-like structures by endothelial cells in vitro.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium

  • Basement Membrane Matrix (e.g., Matrigel®)

  • 96-well culture plates

  • Test compounds (e.g., this compound) and vehicle control

  • Calcein AM (for fluorescence-based quantification)

Procedure:

  • Plate Coating: Thaw the basement membrane matrix on ice and coat the wells of a 96-well plate. Incubate at 37°C for 30-60 minutes to allow for solidification.

  • Cell Seeding: Harvest HUVECs and resuspend them in a serum-reduced medium. Add the test compound or vehicle to the cell suspension.

  • Incubation: Seed the HUVEC suspension onto the solidified matrix. Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.

  • Visualization and Quantification:

    • Phase-contrast microscopy: Capture images of the tube-like structures.

    • Fluorescence microscopy: If using Calcein AM, incubate the cells with the dye for 30 minutes before imaging.

  • Data Analysis: Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.

In Vivo Tumor Xenograft Model

Objective: To evaluate the anti-tumor efficacy of an inhibitor in a living organism.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Cancer cell line of interest (e.g., Colo205 human colorectal carcinoma)

  • Cell culture medium and supplements

  • Test compound (e.g., this compound) formulated for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Cell Culture and Implantation: Culture the cancer cells to the desired confluence. Harvest and resuspend the cells in a suitable medium (e.g., PBS or Matrigel). Subcutaneously inject the cell suspension into the flank of the mice.

  • Tumor Growth and Randomization: Monitor the mice for tumor growth. Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.

  • Treatment Administration: Administer the test compound and vehicle control to their respective groups according to the planned dosing schedule (e.g., daily oral gavage or twice-weekly intraperitoneal injection).

  • Monitoring:

    • Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume.

    • Monitor the body weight of the animals as an indicator of toxicity.

  • Endpoint and Tissue Collection: At the end of the study (due to tumor size limits or a predefined time point), euthanize the animals and excise the tumors.

  • Ex Vivo Analysis:

    • Measure the final tumor weight.

    • Process the tumor tissue for further analysis, such as immunohistochemistry (IHC) for microvessel density (CD31 staining), proliferation (Ki-67 staining), and apoptosis (TUNEL assay), or for pharmacodynamic marker analysis by western blot or PCR.

Conclusion

The dual inhibition of Tie2 and VEGFR2 represents a compelling strategy in anti-angiogenic therapy. This compound, with its potent inhibitory activity against both receptors, demonstrates a strong preclinical rationale. The comparative data presented in this guide, while not from direct head-to-head studies in all cases, provides a valuable resource for researchers to contextualize the efficacy of this compound against other agents targeting these critical angiogenic pathways. The provided experimental protocols and pathway diagrams offer a foundational understanding for designing and interpreting further preclinical and clinical investigations in this promising area of cancer drug development.

References

A Comparative Analysis of Angiogenesis Inhibitors: Focusing on the Dual Tie2/VEGFR2 Inhibitor AMG-Tie2-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of anti-cancer therapies, the inhibition of angiogenesis remains a cornerstone of treatment for a multitude of solid tumors. This guide provides a comparative analysis of AMG-Tie2-1, a potent inhibitor of both Tie2 and VEGFR2, against other prominent angiogenesis inhibitors that primarily target the VEGF signaling pathway. This objective comparison is supported by preclinical data, detailed experimental methodologies, and visualizations of the relevant biological pathways and experimental workflows.

Introduction to Angiogenesis and Key Signaling Pathways

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in tumor growth and metastasis. Two key signaling pathways that regulate this process are the Vascular Endothelial Growth Factor (VEGF) pathway and the Angiopoietin-Tie pathway.

The VEGF pathway is a primary driver of angiogenesis. VEGF-A, a key ligand, binds to its receptor VEGFR2 on endothelial cells, triggering a signaling cascade that promotes endothelial cell proliferation, migration, and survival.

The Angiopoietin-Tie pathway plays a crucial role in vessel maturation and stability. Angiopoietin-1 (Ang1) binding to the Tie2 receptor on endothelial cells promotes vessel stabilization. Conversely, Angiopoietin-2 (Ang2), which is often upregulated in the tumor microenvironment, can act as a competitive antagonist of Ang1, leading to vascular destabilization and making the vasculature more responsive to pro-angiogenic signals like VEGF.

Mechanism of Action of this compound and Other Angiogenesis Inhibitors

This compound distinguishes itself by targeting both the Tie2 and VEGFR2 receptors. This dual-inhibition strategy aims to not only block the primary pro-angiogenic signaling of VEGF but also to modulate the vascular stability regulated by the Angiopoietin-Tie2 axis. In contrast, other well-established angiogenesis inhibitors have a more focused mechanism of action.

Below is a diagram illustrating the signaling pathways and the points of intervention for these inhibitors.

Angiogenesis Signaling Pathways Signaling Pathways in Angiogenesis and Inhibitor Targets cluster_VEGF VEGF Pathway cluster_Ang Angiopoietin-Tie2 Pathway VEGF VEGF-A VEGFR2 VEGFR2 VEGF->VEGFR2 Bevacizumab (Binds VEGF-A) PLC_gamma PLC-γ VEGFR2->PLC_gamma Sunitinib, Sorafenib (Inhibit VEGFR2 Kinase) PKC PKC PLC_gamma->PKC MAPK MAPK PKC->MAPK Proliferation_Migration Endothelial Cell Proliferation & Migration MAPK->Proliferation_Migration Ang1 Angiopoietin-1 Tie2 Tie2 Receptor Ang1->Tie2 Promotes Ang2 Angiopoietin-2 Ang2->Tie2 Antagonizes Ang1 Vessel_Destabilization Vessel Destabilization Ang2->Vessel_Destabilization PI3K_Akt PI3K/Akt Pathway Tie2->PI3K_Akt Vessel_Stability Vessel Stability PI3K_Akt->Vessel_Stability AMG_Tie2_1 This compound AMG_Tie2_1->VEGFR2 Inhibits Kinase AMG_Tie2_1->Tie2 Inhibits Kinase

Caption: Angiogenesis signaling pathways and inhibitor targets.

Comparative Performance Data

The following tables summarize the key characteristics and available preclinical efficacy data for this compound and other selected angiogenesis inhibitors. It is important to note that direct head-to-head comparative studies for this compound are limited in the public domain. The data presented here are compiled from various preclinical studies to provide an indirect comparison.

Table 1: Inhibitor Characteristics and Mechanism of Action
InhibitorTarget(s)IC50 ValuesPrimary Mechanism of Action
This compound Tie2, VEGFR2Tie2: 1 nMVEGFR2: 3 nMDual inhibition of Tie2 and VEGFR2 kinase activity, blocking both vessel maturation/destabilization and primary angiogenic signaling.
Bevacizumab VEGF-A-Monoclonal antibody that sequesters VEGF-A, preventing its binding to VEGFRs.
Sorafenib VEGFR2, VEGFR3, PDGFR-β, c-KIT, FLT3, RAF kinasesVEGFR2: 90 nMPDGFR-β: 57 nMc-Raf: 6 nMB-Raf: 22 nMMulti-kinase inhibitor targeting several receptor tyrosine kinases involved in angiogenesis and tumor cell proliferation.
Sunitinib VEGFR1, VEGFR2, VEGFR3, PDGFR-α, PDGFR-β, c-KIT, FLT3, RETVEGFR2: 9 nMPDGFR-β: 2 nMc-KIT: 4 nMMulti-kinase inhibitor targeting multiple receptor tyrosine kinases involved in angiogenesis and tumor cell proliferation.

IC50 values are approximate and can vary based on the assay conditions.

Table 2: Preclinical Efficacy in Xenograft Models
InhibitorTumor ModelDosingTumor Growth Inhibition (TGI)Effect on Microvessel Density (MVD)
AMG 780 *Colo205 (Colon)300 µg, i.p., bi-weekly66%Significant reduction
Bevacizumab HCT-116 (Colon)10 mg/kg43.2%Significant reduction
Sorafenib HLE (Hepatocellular)25 mg/kg49.3%Significant reduction
Sunitinib Ren-02 (Renal Cell)40 mg/kg, p.o.Significant reduction in tumor volumeNot specified

*Note: Specific in vivo efficacy data for this compound was not publicly available. Data for the structurally related Ang1/2 inhibitor AMG 780 is presented as a surrogate for the activity of this class of compounds.[1][2][3][4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate the efficacy of angiogenesis inhibitors.

In Vivo Tumor Xenograft Angiogenesis Assay

This assay is a standard for evaluating the in vivo efficacy of anti-cancer drugs on tumor growth and angiogenesis.

Tumor Xenograft Workflow Workflow for In Vivo Tumor Xenograft Assay start Start cell_culture 1. Tumor Cell Culture (e.g., HCT-116, Colo205) start->cell_culture injection 2. Subcutaneous Injection of Tumor Cells into Immunocompromised Mice cell_culture->injection tumor_growth 3. Tumor Growth Monitoring (caliper measurements) injection->tumor_growth randomization 4. Randomization of Mice into Treatment Groups tumor_growth->randomization treatment 5. Drug Administration (e.g., this compound, Vehicle Control) randomization->treatment monitoring 6. Continued Tumor Growth and Body Weight Monitoring treatment->monitoring endpoint 7. Endpoint Reached (e.g., predetermined tumor size) monitoring->endpoint analysis 8. Tumor Excision and Analysis - Tumor Volume/Weight - Immunohistochemistry (e.g., CD31 for MVD) endpoint->analysis end End analysis->end

Caption: Workflow for a typical in vivo tumor xenograft assay.

Detailed Protocol:

  • Cell Culture: Human tumor cell lines (e.g., HCT-116 for colon cancer, A431 for squamous cell carcinoma) are cultured in appropriate media and conditions.

  • Animal Model: Immunocompromised mice (e.g., athymic nude or SCID mice) are used to prevent rejection of human tumor cells.

  • Tumor Cell Implantation: A specific number of tumor cells (typically 1 x 10^6 to 1 x 10^7) are suspended in a small volume of sterile saline or media, sometimes mixed with Matrigel, and injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., twice weekly) using calipers and calculated using the formula: (Length x Width²) / 2.

  • Randomization and Treatment: Once tumors reach the desired size, mice are randomized into treatment and control groups. The test compound (e.g., this compound) is administered at a predetermined dose and schedule (e.g., daily oral gavage, bi-weekly intraperitoneal injection). The control group receives a vehicle control.

  • Efficacy Assessment: Tumor volumes and body weights are monitored throughout the study. The primary endpoint is typically tumor growth inhibition (TGI), calculated as: TGI (%) = (1 - (Mean tumor volume of treated group / Mean tumor volume of control group)) x 100.

  • Terminal Procedures: At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis.

  • Microvessel Density (MVD) Analysis: A portion of the tumor is fixed, embedded in paraffin, and sectioned. Immunohistochemical staining for endothelial cell markers, such as CD31, is performed. The number of microvessels is then quantified in multiple high-power fields to determine the MVD.[5]

Endothelial Cell Proliferation Assay

This in vitro assay assesses the direct effect of a compound on the proliferation of endothelial cells.

Detailed Protocol:

  • Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded in a 96-well plate at a low density (e.g., 2,000-5,000 cells/well) in complete endothelial growth medium.

  • Cell Attachment: Cells are allowed to attach and adhere overnight in a humidified incubator at 37°C and 5% CO₂.

  • Serum Starvation (Optional): To synchronize the cells and reduce baseline proliferation, the growth medium can be replaced with a low-serum or serum-free medium for a few hours.

  • Treatment: The medium is replaced with fresh low-serum medium containing various concentrations of the test compound (e.g., this compound) and a pro-angiogenic stimulus (e.g., VEGF). A vehicle control and a positive control (stimulus only) are included.

  • Incubation: The plate is incubated for a period of 24 to 72 hours.

  • Proliferation Measurement: Cell proliferation is quantified using various methods, such as:

    • MTT Assay: The MTT reagent is added to the wells and incubated. Viable cells with active metabolism convert the MTT into a purple formazan product. The absorbance is measured with a spectrophotometer.

    • BrdU Assay: A BrdU labeling solution is added to the wells. BrdU is incorporated into the DNA of proliferating cells. An anti-BrdU antibody conjugated to an enzyme is then added, and a colorimetric substrate is used for detection.

    • Direct Cell Counting: Cells are trypsinized and counted using a hemocytometer or an automated cell counter.

Endothelial Cell Tube Formation Assay

This assay evaluates the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.

Tube Formation Workflow Workflow for Endothelial Cell Tube Formation Assay start Start matrigel_coating 1. Coat 96-well Plate with Matrigel start->matrigel_coating incubation_gel 2. Incubate to Allow Matrigel to Solidify matrigel_coating->incubation_gel cell_prep 3. Prepare HUVEC Suspension with Test Compounds incubation_gel->cell_prep cell_seeding 4. Seed HUVECs onto the Matrigel cell_prep->cell_seeding incubation_cells 5. Incubate for 4-18 hours cell_seeding->incubation_cells imaging 6. Image Tube Formation using Microscopy incubation_cells->imaging quantification 7. Quantify Tube Formation (e.g., total tube length, number of junctions) imaging->quantification end End quantification->end

References

Validating In Vitro Efficacy of AMG-Tie2-1: A Comparative Guide for In Vivo Translation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Understanding the Target: The Angiopoietin-Tie2 Signaling Axis

The Tie2 receptor tyrosine kinase and its ligands, the angiopoietins (Ang1 and Ang2), are critical regulators of vascular development, maturation, and stability. Dysregulation of this pathway is implicated in various pathologies, including cancer and retinal diseases, making it an attractive target for therapeutic intervention.

Below is a diagram illustrating the core signaling pathway.

Ang1 Angiopoietin-1 (Ang1) Tie2 Tie2 Receptor Ang1->Tie2 Agonist Ang2 Angiopoietin-2 (Ang2) Ang2->Tie2 Context-Dependent Agonist/Antagonist PI3K_Akt PI3K/Akt Pathway Tie2->PI3K_Akt ERK ERK Pathway Tie2->ERK Vessel_Maturation Vessel Maturation & Stability PI3K_Akt->Vessel_Maturation Endothelial_Survival Endothelial Cell Survival PI3K_Akt->Endothelial_Survival Angiogenesis Angiogenesis ERK->Angiogenesis

Figure 1: Simplified Angiopoietin-Tie2 Signaling Pathway.

In Vitro Profile of AMG-Tie2-1 and Alternatives

This compound has demonstrated potent inhibition of Tie2 and VEGFR2 kinases in biochemical and cellular assays. The following table summarizes its in vitro activity alongside other molecules targeting the Tie2 pathway, providing a basis for comparison.

CompoundTarget(s)Assay TypeIC50Reference
This compound Tie2 Homogeneous Time-Resolved Fluorescence (HTRF)1 nM [1]
VEGFR2 Homogeneous Time-Resolved Fluorescence (HTRF)3 nM [1]
Tie2 Autophosphorylation EA.hy926 human endothelial cells10 nM [1][2]
AMG 386 (Trebananib)Angiopoietin-1 and -2Neutralization Assay0.9 nM (Ang1), 0.023 nM (Ang2)[3]
REGN910Angiopoietin-2Antibody Neutralization-[4]
Tie2 Kinase Inhibitor 1Tie2Kinase Assay0.25 µM[5]

Experimental Protocols: From Bench to Preclinical Models

The validation of in vitro findings for compounds like this compound requires robust and well-defined experimental protocols. Below are methodologies for key in vitro and in vivo assays.

In Vitro Tie2 Phosphorylation Assay

This assay is crucial for confirming the inhibitory activity of a compound on the target kinase in a cellular context.

cluster_workflow Tie2 Phosphorylation Assay Workflow A Seed Endothelial Cells (e.g., HUVECs, EA.hy926) B Starve cells to reduce basal phosphorylation A->B C Pre-treat with this compound or vehicle control B->C D Stimulate with Angiopoietin-1 C->D E Lyse cells and collect protein D->E F Immunoprecipitate Tie2 E->F G Western Blot for Phospho-Tie2 and Total Tie2 F->G H Quantify band intensity G->H

Figure 2: Workflow for In Vitro Tie2 Phosphorylation Assay.

Protocol:

  • Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) or EA.hy926 cells are cultured to confluence in appropriate media.

  • Starvation: Cells are serum-starved for 4-6 hours to reduce basal receptor phosphorylation.

  • Inhibitor Treatment: Cells are pre-incubated with varying concentrations of this compound or a vehicle control for 1-2 hours.

  • Stimulation: Angiopoietin-1 (Ang1) is added to the media at a final concentration of 100-200 ng/mL for 15-30 minutes to induce Tie2 phosphorylation.

  • Lysis: Cells are washed with cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

  • Immunoprecipitation: Cell lysates are incubated with an anti-Tie2 antibody overnight, followed by incubation with protein A/G beads.

  • Western Blotting: The immunoprecipitated proteins are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with antibodies against phospho-Tie2 (Tyr992) and total Tie2.

  • Analysis: Band intensities are quantified using densitometry, and the ratio of phospho-Tie2 to total Tie2 is calculated to determine the inhibitory effect of the compound.[6]

In Vivo Tumor Xenograft Model

This model is a standard for evaluating the anti-tumor efficacy of anti-angiogenic agents.

cluster_workflow Tumor Xenograft Model Workflow A Implant human tumor cells (e.g., Colo205) subcutaneously in immunocompromised mice B Allow tumors to reach a palpable size (e.g., 100-200 mm³) A->B C Randomize mice into treatment groups (Vehicle, this compound, positive control) B->C D Administer treatment via appropriate route (e.g., oral gavage, IP injection) at a defined schedule C->D E Monitor tumor volume and body weight regularly D->E F At study endpoint, harvest tumors for analysis (e.g., IHC, Western blot) E->F G Analyze tumor growth inhibition, microvessel density, and apoptosis F->G

Figure 3: Workflow for an In Vivo Tumor Xenograft Study.

Protocol:

  • Cell Implantation: 5 x 10⁶ Colo205 human colon carcinoma cells are injected subcutaneously into the flank of immunodeficient mice (e.g., SCID or nude mice).[7]

  • Tumor Growth: Tumors are allowed to grow to a mean volume of 150-200 mm³.

  • Treatment: Mice are randomized into treatment groups and treated with this compound (dose and schedule to be determined by pharmacokinetic studies), a vehicle control, or a positive control (e.g., another anti-angiogenic agent).

  • Monitoring: Tumor dimensions are measured with calipers 2-3 times per week, and tumor volume is calculated. Body weight is monitored as an indicator of toxicity.

  • Endpoint Analysis: At the end of the study, tumors are excised, weighed, and processed for histological and biochemical analysis. This can include immunohistochemistry for markers of proliferation (Ki-67), apoptosis (cleaved caspase-3), and microvessel density (CD31). Tumor lysates can also be analyzed for Tie2 phosphorylation status.[7]

Matrigel Plug Angiogenesis Assay

This in vivo assay directly assesses the effect of a compound on the formation of new blood vessels.

Protocol:

  • Preparation: Matrigel is mixed with a pro-angiogenic factor (e.g., bFGF or VEGF) and the test compound (this compound) or vehicle control on ice.

  • Injection: The Matrigel mixture is injected subcutaneously into the flank of mice.

  • Incubation: The Matrigel forms a solid plug, and blood vessels from the surrounding tissue are recruited into the plug over 7-14 days.

  • Analysis: The Matrigel plugs are harvested, and the extent of angiogenesis is quantified by measuring the hemoglobin content within the plug (an indicator of blood vessel formation) or by histological analysis of vessel infiltration.[8]

Comparative In Vivo Efficacy of Tie2 Pathway Modulators

While specific in vivo data for this compound is not publicly available, studies on other Tie2 inhibitors and modulators provide a benchmark for expected outcomes.

CompoundModelEfficacyMechanism of ActionReference
AMG 386 Colo205 XenograftTumor growth inhibitionNeutralizes Ang1 and Ang2, inhibiting endothelial cell proliferation.[3]
Ovarian Cancer XenograftReduced tumor growth and ascitesDual Ang1/Ang2 inhibition.[3]
REGN1376 (Anti-Tie2 Ab) Various XenograftsSimilar efficacy to an anti-Ang2 antibody in most models.Blocks Ang1 and Ang2 binding to Tie2.[9]
Tie2 Kinase Inhibitor 1 Matrigel Plug Assay70% reduction in angiogenesis at 50 mg/kg.Inhibition of Tie2 kinase activity.[5]
MOPC-315 Plasmacytoma XenograftModest, dose-dependent delay in tumor growth.Inhibition of Tie2 kinase activity.[5]

Conclusion and Future Directions

The in vitro data for this compound demonstrates its potential as a potent dual inhibitor of Tie2 and VEGFR2. To validate these findings in a preclinical setting, a systematic in vivo evaluation is necessary. The experimental workflows and comparative data presented in this guide provide a robust framework for such studies.

Key considerations for the in vivo development of this compound include:

  • Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Establishing the optimal dose and schedule to achieve sufficient tumor exposure and target inhibition is a critical first step.

  • Monotherapy and Combination Therapy: Evaluating the efficacy of this compound as a single agent and in combination with other anti-cancer therapies, such as chemotherapy or immunotherapy, will be crucial to define its therapeutic potential.

  • Biomarker Development: Identifying predictive biomarkers of response to this compound could help in patient selection for future clinical trials.

By following a rigorous and comparative approach, the promising in vitro profile of this compound can be effectively translated and validated in in vivo models, paving the way for its potential clinical development.

References

Synergistic Potential of AMG-Tie2-1 in Combination Cancer Therapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

AMG-Tie2-1, also known as trebananib (formerly AMG 386), is an investigational peptibody that functions by neutralizing the interaction between angiopoietin-1 (Ang1) and angiopoietin-2 (Ang2) with their cognate receptor, Tie2. This interference with the Ang/Tie2 signaling axis, a critical pathway in angiogenesis and vascular stability, has positioned this compound as a promising candidate for combination cancer therapy. This guide provides a comprehensive comparison of the synergistic effects of this compound with other anti-cancer agents, supported by preclinical and clinical data.

Preclinical Synergistic Effects

Preclinical studies have demonstrated that the dual inhibition of Ang1 and Ang2 by this compound can lead to enhanced anti-tumor activity when combined with agents targeting other pro-angiogenic pathways, such as the VEGF signaling cascade.

Table 1: Preclinical Efficacy of this compound in Combination with VEGF Inhibitors

Cancer ModelCombination AgentThis compound DoseCombination Agent DoseOutcomeReference
Colon Carcinoma XenograftBevacizumab (VEGF-A inhibitor)2.8 - 14 µg, twice per week2.8 µg, twice per weekSignificantly greater reduction in tumor growth compared to either agent alone (p < 0.05).[1]
Colon Carcinoma XenograftMotesanib Diphosphate (VEGFR inhibitor)2.8 - 14 µg, twice per week37.5 - 75 mg/kg QD, POSignificantly greater reduction in tumor growth compared to either agent alone (p < 0.05).[1]

Clinical Synergies of this compound (Trebananib)

Clinical trials have explored the combination of trebananib with various anti-cancer agents across different tumor types. The following tables summarize key quantitative data from these studies.

Combination with Chemotherapy

Table 2: Efficacy of Trebananib in Combination with Paclitaxel in Recurrent Ovarian Cancer (TRINOVA-1, Phase 3)

Treatment ArmNumber of PatientsMedian Progression-Free Survival (PFS)Hazard Ratio (HR) for PFS (95% CI)p-value
Trebananib + Paclitaxel4617.2 months0.66 (0.57 - 0.77)<0.001
Placebo + Paclitaxel4585.4 months--

Source: Amgen Press Release, June 12, 2013

Table 3: Efficacy of Trebananib in Combination with Paclitaxel in HER2+ Metastatic Breast Cancer (Phase 1b)

Treatment ArmNumber of Evaluable PatientsObjective Response Rate (ORR)Median Progression-Free Survival (PFS) (95% CI)
Trebananib (10 mg/kg) + Paclitaxel + Trastuzumab2080%14.5 months (6.9 - 20.6)
Trebananib (30 mg/kg) + Paclitaxel + Trastuzumab1788.2%18.7 months (10.4 - not evaluable)

Source: ASCO 2013, Abstract 628[2]

Combination with Anti-Angiogenic Agents

Table 4: Efficacy of Trebananib in Combination with Bevacizumab in Metastatic Colorectal Cancer (Phase 2)

Treatment ArmNumber of PatientsDisease Control at 6 Months (DC6m) (95% CI)Overall Response Rate (ORR) (95% CI)Median Progression-Free Survival (PFS)Median Overall Survival (OS)
Trebananib + Bevacizumab4563% (47 - 77)17% (7 - 32)8.4 months31.4 months

Source: Clinical Cancer Research, 2021

Combination with Immunotherapy

Table 5: Efficacy of Trebananib in Combination with Pembrolizumab in Advanced Ovarian and Colorectal Cancer (Phase 1)

Patient PopulationNumber of PatientsObjective Response Rate (ORR) (90% CI)Notable Responses
Metastatic Ovarian Cancer and Microsatellite Stable (MSS) Colorectal Cancer417.3% (2.5% - 15.9%)3 patients with MSS colorectal cancer had durable responses (≥3 years).

Source: Cancer Immunology Research, 2025[3]

Signaling Pathways and Mechanisms of Synergy

The synergistic effects of this compound with other anti-cancer agents can be attributed to the complementary mechanisms of action targeting different aspects of tumor growth and survival.

Ang_VEGF_Signaling cluster_0 Angiopoietin/Tie2 Pathway cluster_1 VEGF Pathway Ang1 Angiopoietin-1 Tie2 Tie2 Receptor Ang1->Tie2 Ang2 Angiopoietin-2 Ang2->Tie2 Vessel_Stabilization Vessel Maturation & Stabilization Tie2->Vessel_Stabilization Activation by Ang1 Vessel_Destabilization Vessel Destabilization & Angiogenesis Tie2->Vessel_Destabilization Context-dependent activation/inhibition by Ang2 AMG_Tie2_1 This compound (Trebananib) AMG_Tie2_1->Ang1 AMG_Tie2_1->Ang2 VEGF VEGF VEGFR VEGFR VEGF->VEGFR Angiogenesis Angiogenesis (Vessel Sprouting) VEGFR->Angiogenesis Bevacizumab Bevacizumab Bevacizumab->VEGF

Caption: Dual blockade of Ang/Tie2 and VEGF pathways.

Experimental Protocols

Orthotopic Ovarian Cancer Xenograft Model

This protocol describes the establishment of an orthotopic ovarian cancer mouse model to evaluate the in vivo efficacy of this compound in combination with other agents.[4][5]

  • Cell Culture: Human ovarian cancer cells (e.g., OVCAR-3, SKOV-3) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Animal Model: Female immunodeficient mice (e.g., NOD/SCID or NSG) aged 6-8 weeks are used.

  • Surgical Procedure:

    • Anesthetize the mouse using an appropriate anesthetic agent.

    • Make a small incision in the left flank to expose the ovary.

    • Inject 1 x 10^6 ovarian cancer cells in a small volume (e.g., 10 µL) of phosphate-buffered saline (PBS) or Matrigel into the ovarian bursa.

    • Suture the incision and allow the mouse to recover.

  • Tumor Growth Monitoring: Tumor growth is monitored weekly or bi-weekly using bioluminescence imaging (if cells are luciferase-tagged) or high-frequency ultrasound.

  • Treatment: Once tumors reach a predetermined size (e.g., 100-150 mm³), mice are randomized into treatment groups:

    • Vehicle control

    • This compound alone

    • Combination agent alone

    • This compound + combination agent

    • Dosing is administered as per the specific agent's protocol (e.g., intraperitoneal injection, oral gavage).

  • Endpoint Analysis:

    • Tumor volume is measured regularly with calipers or imaging.

    • At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., immunohistochemistry).

    • Survival is monitored as a primary or secondary endpoint.

Immunohistochemistry for Microvessel Density (CD31 Staining)

This protocol outlines the procedure for staining tumor tissue sections to assess microvessel density, a key indicator of angiogenesis.[6]

  • Tissue Preparation:

    • Fix freshly excised tumors in 10% neutral buffered formalin for 24 hours.

    • Dehydrate the tissue through a series of graded ethanol solutions and embed in paraffin.

    • Cut 4-5 µm sections and mount on charged glass slides.

  • Deparaffinization and Rehydration:

    • Deparaffinize the slides in xylene.

    • Rehydrate through graded ethanol to distilled water.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0) in a pressure cooker or water bath.

  • Staining:

    • Block endogenous peroxidase activity with 3% hydrogen peroxide.

    • Block non-specific binding with a protein block solution (e.g., normal goat serum).

    • Incubate with the primary antibody (anti-CD31) at an optimized dilution overnight at 4°C.

    • Incubate with a biotinylated secondary antibody.

    • Incubate with an avidin-biotin-peroxidase complex.

    • Develop the signal with a chromogen substrate (e.g., DAB) until a brown color appears.

  • Counterstaining and Mounting:

    • Counterstain with hematoxylin to visualize cell nuclei.

    • Dehydrate the slides, clear in xylene, and mount with a permanent mounting medium.

  • Analysis:

    • Microvessel density is quantified by counting the number of CD31-positive vessels in several high-power fields within the tumor section.

Experimental_Workflow start Start cell_culture Ovarian Cancer Cell Culture start->cell_culture xenograft Orthotopic Xenograft Implantation cell_culture->xenograft tumor_growth Tumor Growth Monitoring xenograft->tumor_growth randomization Randomization tumor_growth->randomization treatment Treatment Administration (this compound +/- Combo Agent) randomization->treatment endpoint Endpoint Analysis (Tumor Volume, IHC) treatment->endpoint end End endpoint->end

Caption: Preclinical experimental workflow for synergy assessment.

Conclusion

The available preclinical and clinical data strongly suggest that this compound (trebananib) has the potential to act synergistically with a range of anti-cancer agents, including chemotherapy, VEGF inhibitors, and potentially immunotherapy. The dual blockade of Ang1 and Ang2 by this compound offers a distinct mechanism of action that complements existing therapies by targeting tumor vasculature. Further research is warranted to optimize combination strategies and identify patient populations most likely to benefit from this therapeutic approach.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for AMG-Tie2-1

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, the safe handling and disposal of potent compounds like AMG-Tie2-1, a dual inhibitor of Tie2 and VEGFR2 kinases, are paramount for laboratory safety and environmental protection. While a specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound is not publicly available, this guide provides a comprehensive framework based on best practices for the disposal of hazardous chemical waste, including potent kinase inhibitors.

It is imperative to consult your institution's Environmental Health and Safety (EHS) office and the manufacturer-provided Safety Data Sheet (SDS) for specific guidance tailored to your location and facilities before handling or disposing of this compound.

Immediate Safety and Handling Precautions

Before undertaking any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to, safety glasses with side shields or goggles, a lab coat, and chemical-resistant gloves. If there is a risk of aerosolization, a NIOSH-approved respirator may be necessary. All handling of solid this compound and its solutions should be performed in a certified chemical fume hood.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, pertinent to its handling, storage, and biological activity.

PropertyValueSource
Chemical Formula C₂₅H₂₀F₃N₅O₂Cayman Chemical[1]
Molecular Weight 479.5 g/mol Cayman Chemical[1]
IC₅₀ (Tie2) 1 nMMedChemExpress, Cayman Chemical[1][2]
IC₅₀ (VEGFR2) 3 nMMedChemExpress, Cayman Chemical[1][2]
Cellular IC₅₀ 10 nM (EA.hy926 cells)MedChemExpress, Cayman Chemical[1][2]
Storage (Powder) -20°CMedChemExpress[2]
Storage (in Solvent) -80°C (up to 6 months)MedChemExpress[2]
Solubility DMF: 10 mg/mLDMSO: 10 mg/mLDMSO:PBS (pH 7.2) (1:2): 0.3 mg/mLCayman Chemical[1]

Step-by-Step Disposal Procedures

The following procedures outline a standard and safe approach for the disposal of this compound and associated waste.

Disposal of Unused Solid this compound
  • Consult Safety Office: Before initiating disposal, contact your institution's EHS office for specific guidance on disposing of potent chemical inhibitors.[3]

  • Packaging: Ensure the original container is securely sealed. If repackaging is necessary, use a clearly labeled, compatible container. The label must include the chemical name ("this compound"), CAS number (870223-96-4), and all relevant hazard warnings.[3]

  • Waste Stream Classification: This compound should be classified as hazardous chemical waste.[3][4]

  • Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your EHS department.[4]

  • Institutional Pickup: Arrange for the disposal of the hazardous waste container through your institution's EHS-approved waste pickup service.[3]

Disposal of this compound Solutions (e.g., in DMSO)
  • Waste Collection: Collect all solutions containing this compound in a designated, sealed, and clearly labeled hazardous waste container.[3] The label should indicate the solvent (e.g., DMSO) and the solute (this compound) with its approximate concentration.

  • Avoid Drains: Under no circumstances should solutions containing this compound be disposed of down the drain.[3]

  • Containerization: Use a chemically compatible waste container that is in good condition with a secure lid.[4]

  • Storage: Store the waste container in a designated and secure satellite accumulation area that is well-ventilated and away from general laboratory traffic.[4]

  • Disposal Request: Once the container is full or the accumulation time limit is approaching, submit a waste pickup request to your institution's EHS department.[4]

Decontamination of Glassware and Surfaces
  • Initial Rinse: Rinse contaminated glassware and surfaces with a suitable solvent that will solubilize this compound (e.g., DMSO or ethanol), collecting the rinsate as hazardous waste.[3]

  • Secondary Wash: Wash the rinsed items with an appropriate laboratory detergent and water.

  • Final Rinse: Thoroughly rinse with water.

  • Empty Containers: Empty containers that held this compound should be triple-rinsed with an appropriate solvent. This rinsate must be collected and disposed of as hazardous waste. After this procedure, the container can typically be disposed of in the regular trash, but confirm this with your EHS office.[5]

Visualizing Key Processes

To further aid in the understanding of the context in which this compound is used, the following diagrams illustrate the Tie2 signaling pathway and a general experimental workflow for testing a Tie2 inhibitor.

Tie2_Signaling_Pathway Tie2 Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ang1 Angiopoietin-1 (Ang1) Tie2 Tie2 Receptor Ang1->Tie2 Agonist (Activation) Ang2 Angiopoietin-2 (Ang2) Ang2->Tie2 Antagonist (Inhibition) PI3K PI3K Tie2->PI3K Phosphorylation ERK ERK Tie2->ERK Akt Akt PI3K->Akt FOXO1 FOXO1 Akt->FOXO1 Inhibition Survival Cell Survival Akt->Survival Stability Vascular Stability Akt->Stability Migration Cell Migration ERK->Migration Experimental_Workflow Workflow for In Vitro Kinase Assay with this compound cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis A Prepare Assay Buffer (e.g., Tris-HCl, MgCl₂, DTT) E Add Kinase, Inhibitor (this compound), and Buffer to Assay Plate A->E B Prepare Recombinant Tie2 Kinase Solution B->E C Prepare Substrate Solution (e.g., peptide substrate) G Initiate Kinase Reaction by adding ATP and Substrate C->G D Prepare this compound Dilution Series (e.g., in DMSO) D->E F Pre-incubate to allow inhibitor binding E->F F->G H Incubate at 30°C G->H I Terminate Reaction and Detect Signal (e.g., ADP-Glo) H->I J Measure Luminescence I->J K Data Analysis: Plot dose-response curve and calculate IC₅₀ J->K

References

Safeguarding Researchers: A Comprehensive Guide to Handling AMG-Tie2-1

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document outlines essential safety protocols and logistical procedures for the handling and disposal of AMG-Tie2-1, a potent inhibitor of Tie2 and VEGFR2 kinases. All personnel must adhere to these guidelines to mitigate risks and ensure a safe laboratory environment. This guide is intended for researchers, scientists, and drug development professionals.

Core Safety and Handling Protocols

Given the high potency of this compound, it is imperative to treat it as a hazardous compound. While not an antibody-drug conjugate (ADC), the principles for handling highly potent active pharmaceutical ingredients (HPAPIs) are directly applicable. Operations should be designed to minimize the generation of dust and aerosols.

Engineering Controls:

  • All weighing and reconstituting of powdered this compound must be conducted in a certified chemical fume hood, a glove box, or a similar containment enclosure.

  • For procedures with a risk of aerosol generation, a closed system is recommended.

Personal Protective Equipment (PPE): A comprehensive PPE strategy is mandatory for all personnel handling this compound. This includes:

  • Gloves: Double gloving with nitrile gloves is required. Change gloves immediately if contaminated and dispose of them as hazardous waste.

  • Eye Protection: Chemical safety goggles or a face shield must be worn.

  • Lab Coat: A dedicated, disposable lab coat or a gown with long sleeves and tight cuffs is necessary. This should not be worn outside the designated handling area.

  • Respiratory Protection: A fit-tested N95 respirator or higher should be used when handling the powder form of the compound.

Step-by-Step Operational Procedures

Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store this compound in a designated, clearly labeled, and secure location.

  • Recommended storage conditions for the solid form are at -20°C.

  • Stock solutions should be stored at -80°C for up to 6 months or -20°C for up to 1 month.

Preparation of Stock Solutions:

  • All manipulations must be performed within a containment system (e.g., chemical fume hood).

  • Before opening the vial, allow it to equilibrate to room temperature to prevent condensation.

  • Carefully weigh the required amount of this compound.

  • Use a suitable solvent (e.g., DMSO, DMF) to reconstitute the compound.

  • Ensure the solution is fully dissolved before use. To enhance solubility, the tube may be warmed to 37°C and sonicated.

  • Clearly label the stock solution with the compound name, concentration, solvent, date of preparation, and expiration date.

Handling of Solutions:

  • When diluting or transferring solutions, work within a chemical fume hood.

  • Use positive displacement pipettes or syringes with safety needles to minimize aerosol generation.

  • Avoid splashing and direct contact with the solution.

Decontamination and Disposal Plan

Decontamination:

  • All surfaces and equipment that come into contact with this compound must be decontaminated.

  • Use a suitable decontamination solution (e.g., a solution of bleach followed by a rinse with 70% ethanol and then water).

  • Decontaminate all disposable materials before removing them from the containment area.

Waste Disposal:

  • All solid and liquid waste contaminated with this compound must be disposed of as hazardous chemical waste.

  • This includes used PPE, vials, pipette tips, and any contaminated labware.

  • Collect waste in clearly labeled, sealed containers.

  • Follow your institution's specific guidelines for hazardous waste disposal.

Quantitative Data Summary

PropertyValueSource
IC50 (Tie2) 1 nMMedChemExpress, Cayman Chemical
IC50 (VEGFR2) 3 nMMedChemExpress, Cayman Chemical
Storage (Solid) -20°CMedChemExpress
Storage (Stock Solution) -80°C (6 months), -20°C (1 month)MedChemExpress, GlpBio
Solubility (DMSO) 10 mg/mLCayman Chemical, GlpBio
Solubility (DMF) 10 mg/mLCayman Chemical, GlpBio

Experimental Workflow and Signaling Pathway Diagrams

AMG_Tie2_1_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal a Don PPE b Equilibrate this compound to Room Temp a->b c Weigh Powder in Fume Hood b->c d Reconstitute with Solvent c->d e Perform Experiment in Fume Hood d->e Transfer to Experiment f Handle Solutions with Care e->f g Decontaminate Surfaces & Equipment f->g Post-Experiment h Dispose of Waste as Hazardous g->h i Doff PPE h->i

Caption: Workflow for the safe handling of this compound, from preparation to disposal.

AMG_Tie2_1_Signaling_Pathway cluster_receptors Receptor Tyrosine Kinases Tie2 Tie2 Downstream Downstream Signaling (e.g., Angiogenesis, Vascular Stability) Tie2->Downstream VEGFR2 VEGFR2 VEGFR2->Downstream AMG_Tie2_1 This compound AMG_Tie2_1->Tie2 Inhibits AMG_Tie2_1->VEGFR2 Inhibits

Caption: this compound inhibits Tie2 and VEGFR2 signaling pathways.

×

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Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.